molecular formula C12H18N2 B148959 1-(4-Methylbenzyl)piperazine CAS No. 23173-57-1

1-(4-Methylbenzyl)piperazine

Cat. No.: B148959
CAS No.: 23173-57-1
M. Wt: 190.28 g/mol
InChI Key: RNAXUUAJNMDESG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAXUUAJNMDESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945847
Record name 1-[(4-Methylphenyl)methyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23173-57-1
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylbenzyl)piperazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(4-methylbenzyl)piperazine, a valuable piperazine derivative in medicinal chemistry and drug development. This document details two principal and effective synthesis strategies: direct N-alkylation and reductive amination. It includes detailed experimental protocols, a comparative analysis of the methods, and physicochemical and spectroscopic data for the target compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyDataReference
Molecular Formula C₁₂H₁₈N₂[1]
Molar Mass 190.29 g/mol [1]
Melting Point 39 °C (free base)[2]
Melting Point 178-179 °C (hydrochloride salt)[3]
Boiling Point 104-106 °C at 0.05 mmHg (for o-methylbenzyl analog)[4]
¹H NMR (CDCl₃, ppm) δ 7.19-7.12 (dd, 4H), 3.53 (s, 2H), 3.22 (m, 4H), 2.76 (m, 4H), 2.34 (s, 3H) (hydrochloride salt)[3]
¹³C NMR (d₆-acetone, ppm) for a similar benzylpiperazine derivative δ 138.48, 130.77, 128.10, 126.97 (aromatic C), 62.87 (benzyl CH₂), 53.00, 46.45, 44.06 (piperazine CH₂)[5]
IR Spectroscopy Characteristic peaks for N-H, C-H (aliphatic and aromatic), and C-N stretching are expected.

Synthetic Protocols

Two primary methods for the synthesis of this compound are detailed below: N-alkylation and reductive amination. Each method offers distinct advantages and is suited for different laboratory settings and scales of production.

N-Alkylation of Piperazine

This classical and straightforward method involves the direct reaction of piperazine with a 4-methylbenzyl halide. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, it is crucial to use an excess of piperazine or to employ a mono-protected piperazine derivative. A one-pot synthesis using piperazine monohydrochloride in situ has been shown to be effective.[3]

This protocol is adapted from a verified one-pot synthetic procedure for monosubstituted piperazine derivatives.[3]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 4-Methylbenzyl chloride

  • Methanol

  • Sodium hydroxide (for work-up)

  • Chloroform (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a reaction flask, dissolve piperazine and piperazine dihydrochloride in methanol. The in-situ formation of piperazine monohydrochloride occurs.

  • To this solution, add 4-methylbenzyl chloride.

  • The reaction mixture can be stirred at room temperature or under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and made alkaline with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Expected Yield: High yields have been reported for this type of one-pot synthesis of monosubstituted piperazines.[3]

Reductive Amination

Reductive amination provides an alternative route to this compound, particularly when the corresponding aldehyde is more readily available or cost-effective than the halide. This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and 4-methylbenzaldehyde, which is then reduced in situ to the desired tertiary amine.

This is a general protocol for reductive amination that can be adapted for the synthesis of this compound.

Materials:

  • Piperazine

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve piperazine and 4-methylbenzaldehyde in DCE or DCM.

  • Stir the mixture at room temperature for a short period to allow for the initial formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Reductive amination reactions of this type generally proceed with good to excellent yields.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

N_Alkylation_Pathway piperazine Piperazine intermediate Transition State piperazine->intermediate Nucleophilic Attack methylbenzyl_chloride 4-Methylbenzyl Chloride methylbenzyl_chloride->intermediate product This compound intermediate->product hcl HCl intermediate->hcl salt Piperazine Hydrochloride hcl->salt base Base (e.g., excess Piperazine) base->salt

Caption: N-Alkylation reaction pathway for the synthesis of this compound.

Reductive_Amination_Pathway piperazine Piperazine iminium_ion Iminium Ion Intermediate piperazine->iminium_ion Condensation methylbenzaldehyde 4-Methylbenzaldehyde methylbenzaldehyde->iminium_ion product This compound iminium_ion->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (N-Alkylation or Reductive Amination) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction_setup->reaction_monitoring workup Aqueous Work-up and Extraction reaction_monitoring->workup drying Drying and Solvent Removal workup->drying purification Purification (Distillation or Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

References

Step-by-step synthesis of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(4-Methylbenzyl)piperazine

Introduction

This compound is a monosubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, serving as a versatile scaffold in the design of pharmacologically active agents. The introduction of a 4-methylbenzyl group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, making it a valuable intermediate for drug discovery and development. This document provides a detailed technical guide on the primary synthetic routes to this compound, focusing on nucleophilic substitution and reductive amination. It is intended for researchers, chemists, and professionals in the field of drug development.

Primary Synthetic Methodologies

Two principal and reliable methods for the synthesis of this compound are direct N-alkylation (a form of nucleophilic substitution) and reductive amination. Both methods offer distinct advantages in terms of efficiency, scalability, and reagent availability.

Method 1: Nucleophilic Substitution (N-Alkylation)

This classical approach involves the direct alkylation of piperazine with a 4-methylbenzyl halide, such as 4-methylbenzyl chloride. The reaction is a nucleophilic substitution where one of the secondary amine nitrogens of piperazine attacks the benzylic carbon, displacing the halide. A key challenge in this synthesis is controlling the degree of substitution to minimize the formation of the disubstituted byproduct, 1,4-bis(4-methylbenzyl)piperazine. This is typically achieved by using a large excess of piperazine.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2.0 eq) to neutralize the hydrogen halide formed during the reaction.

  • Reagent Addition: Add 4-methylbenzyl chloride (1.0 eq) dropwise to the stirred piperazine solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the resulting residue between water and an organic solvent like ethyl acetate or chloroform.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by distillation under reduced pressure or by crystallization to yield pure this compound. A patent for the analogous N-benzyl piperazine reports yields above 95% with purity exceeding 99% using a similar method[1].

Quantitative Data: N-Alkylation Route

ParameterValueReference
Starting Materials Piperazine, 4-Methylbenzyl chlorideGeneral Protocol
Reagents & Solvents Potassium Carbonate, Ethanol/AcetonitrileGeneral Protocol
Reaction Conditions 60-80 °C, 6-18 hours[2]
Typical Yield >95% (analogous reaction)[1]
Purity >99% (analogous reaction)[1]

Experimental Workflow: N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Piperazine (4-6 eq) & K2CO3 (2 eq) in Ethanol B Add 4-Methylbenzyl Chloride (1 eq) dropwise at RT A->B C Heat to reflux (60-80°C) for 6-18h B->C D Monitor by TLC/LC-MS C->D E Cool to RT & Evaporate Solvent D->E F Partition between H2O & EtOAc E->F G Extract Aqueous Layer with EtOAc (3x) F->G H Combine Organic Layers, Wash, Dry, & Concentrate G->H I Purify by Distillation or Crystallization H->I J This compound I->J

Workflow for N-Alkylation Synthesis
Method 2: Reductive Amination

Reductive amination is a highly efficient one-pot method for forming C-N bonds.[3] This process involves the reaction of 4-methylbenzaldehyde with piperazine to initially form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the target tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion and does not readily reduce the starting aldehyde.[2]

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve 4-methylbenzaldehyde (1.0 eq) and piperazine (1.1-1.5 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data: Reductive Amination Route

ParameterValueReference
Starting Materials Piperazine, 4-Methylbenzaldehyde[2][4]
Reagents & Solvents NaBH(OAc)₃, Dichloromethane (DCM)[2]
Reaction Conditions Room Temperature, 12-24 hours[2]
Typical Yield 70-90% (for similar reactions)[2][4]
Purity >98% (post-chromatography)General Protocol

Experimental Workflow: Reductive Amination

cluster_setup Imine(ium) Formation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Methylbenzaldehyde (1 eq) & Piperazine (1.2 eq) in DCM B Stir at RT for 30 min A->B C Add NaBH(OAc)3 (1.5 eq) portion-wise B->C D Stir at RT for 12-24h C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 (aq) E->F G Separate layers & Extract Aqueous with DCM (3x) F->G H Combine Organic Layers, Wash, Dry, & Concentrate G->H I Purify by Flash Column Chromatography H->I J This compound I->J

Workflow for Reductive Amination Synthesis

Characterization Data

The final product, this compound, is typically characterized by its physical properties and spectroscopic data. The compound is often isolated and stored as its hydrochloride salt to improve stability and handling.

Summary of Product Characterization Data

PropertyData for this compound HydrochlorideReference
Physical State White crystalline solid[5]
Melting Point 178–179 °C[5]
Molecular Formula C₁₂H₁₉ClN₂-
Molecular Weight 226.75 g/mol -
¹H NMR (CDCl₃) δ 2.34 (3H, s, CH₃), 2.76 (4H, m, 2xCH₂pip), 3.22 (4H, m, 2xCH₂pip), 3.53 (2H, s, CH₂), 7.12–7.19 (4H, dd, 4xCH arom.)[5]

Role in Drug Development

Piperazine derivatives are integral to modern pharmacology. They are found in drugs targeting a wide array of conditions, from central nervous system disorders to cancer. The piperazine moiety often serves as a key pharmacophore that interacts with biological targets or as a linker to connect different pharmacophoric elements. Its basic nature can also improve the aqueous solubility and pharmacokinetic profile of a drug candidate.

cluster_design Drug Design & Synthesis cluster_target Biological Interaction A Piperazine Scaffold (e.g., this compound) D Lead Compound A->D B Pharmacophore 1 B->D C Pharmacophore 2 C->D E Biological Target (e.g., Receptor, Enzyme) D->E Binding/ Modulation

Conceptual Role of Piperazine Scaffolds in Drug Design

References

1-(4-Methylbenzyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of benzylpiperazine that has garnered interest in the scientific community.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, also known as 4-MBZP, is a substituted piperazine. Its fundamental properties are summarized below.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name 1-[(4-methylphenyl)methyl]piperazinePubChem[2]
Molecular Formula C₁₂H₁₈N₂PubChem[2]
Molecular Weight 190.28 g/mol PubChem[2]
CAS Number 23173-57-1PubChem[2]
Appearance White crystalline powder (for hydrochloride salt)Vulcanchem[3]
Exact Mass 190.146998583 DaPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Table 2: Solubility of this compound Hydrochloride

SolventSolubility
DMF 5 mg/ml
DMSO 30 mg/ml
Ethanol 2 mg/ml
Methanol 1 mg/ml
PBS (pH 7.2) 10 mg/ml
Data sourced from Cayman Chemical for the hydrochloride salt of a related compound, MBZP.[4]

Table 3: Estimated Acidity

PropertyValueNotes
pKa pKa1 ≈ 9.7, pKa2 ≈ 5.3Estimated based on the pKa values of piperazine (pKa1 = 9.73, pKa2 = 5.35) and the effect of N-alkylation.[5][6] The substitution on the benzyl ring is not expected to significantly alter the basicity of the piperazine nitrogens.

Synthesis and Experimental Protocols

A simplified one-pot synthesis for monosubstituted piperazine derivatives, including this compound, has been developed to avoid the multi-step procedures that require protecting groups.[7]

One-Pot Synthesis of Monosubstituted Piperazines

This method relies on the in-situ formation of a piperazine-1-ium salt, which then reacts with the appropriate benzyl halide.

Experimental Protocol:

  • Formation of Piperazine Monohydrochloride: In a reaction vessel, a free piperazine is reacted with piperazine dihydrochloride in a suitable solvent like methanol to yield piperazine monohydrochloride.[7]

  • Reaction with 4-Methylbenzyl Halide: 4-Methylbenzyl chloride is added to the solution containing piperazine monohydrochloride.

  • Catalysis: The reaction can be facilitated by a heterogeneous catalyst, such as metal ions supported on a commercial polymeric resin.[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or under reflux.[7]

  • Work-up:

    • The reaction mixture is cooled to 5 °C, and the precipitated piperazine dihydrochloride and catalyst are removed by filtration.[7]

    • The solvent is evaporated from the filtrate.[7]

    • The product is precipitated using ethyl acetate.[7]

    • The crude product is recrystallized from isopropyl alcohol with the addition of charcoal to yield the final product.[7]

G cluster_prep Preparation of Piperazine Monohydrochloride cluster_reaction N-Alkylation Reaction cluster_workup Product Isolation and Purification prep1 Dissolve free piperazine and piperazine dihydrochloride in methanol prep2 Stir to form piperazine monohydrochloride in situ prep1->prep2 react1 Add 4-methylbenzyl chloride to the reaction mixture prep2->react1 react2 Add heterogeneous catalyst (e.g., supported metal ions) react1->react2 react3 Stir at room temperature or reflux react2->react3 workup1 Cool mixture to 5°C react3->workup1 workup2 Filter to remove piperazine dihydrochloride and catalyst workup1->workup2 workup3 Evaporate solvent from filtrate workup2->workup3 workup4 Precipitate product with ethyl acetate workup3->workup4 workup5 Recrystallize from isopropyl alcohol with charcoal workup4->workup5 final_product final_product workup5->final_product Pure this compound

Caption: Workflow for the one-pot synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of piperazine derivatives.

GC-MS Analysis

Instrumentation and Chromatographic Conditions:

  • GC-MS System: Perkin Elmer Clarus Turbomass Gold 500MS or equivalent.

  • Column: Supelco Equity 5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm layer thickness).

  • Injection Temperature: 260 °C.

  • Injection Volume: 1.0 µL.

  • Carrier Gas: Helium at a flow rate of 1 mL min⁻¹ with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 1 min).

    • Ramp 1: 10 °C min⁻¹ to 170 °C (hold for 2 min).

    • Ramp 2: 15 °C min⁻¹ to 280 °C (hold for 4 min).

  • Transfer Line Temperature: 280 °C.

  • Source Temperature: 230 °C.

The above conditions are based on a method for the simultaneous detection of various piperazines and may require optimization for this compound specifically.[8]

G cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol) prep2 Vortex mix the sample gcms1 Inject 1.0 µL of the prepared sample prep2->gcms1 gcms2 Separation on a capillary column with a defined temperature program gcms1->gcms2 gcms3 Electron ionization (70 eV) gcms2->gcms3 gcms4 Mass detection gcms3->gcms4 data1 Obtain mass spectrum gcms4->data1 data2 Compare with reference spectra for identification data1->data2 final_result final_result data2->final_result Identification of this compound

Caption: General workflow for the GC-MS analysis of this compound.

Spectral Data

The following is a summary of expected spectral data based on the structure of this compound and data for related compounds.

Table 4: Predicted and Reported Spectral Data

Spectrum TypePredicted/Reported DataSource/Notes
¹H NMR (CDCl₃) δ (ppm): 2.34 (s, 3H, Ar-CH₃), 2.40-2.60 (m, 4H, piperazine-H), 2.85-3.05 (m, 4H, piperazine-H), 3.48 (s, 2H, Ar-CH₂-N), 7.10-7.25 (m, 4H, Ar-H).Based on data for the hydrochloride salt and general chemical shifts.[7]
¹³C NMR Aromatic carbons (~128-138 ppm), benzyl CH₂ (~63 ppm), piperazine carbons (~46, 54 ppm), and methyl carbon (~21 ppm).PubChem indicates available spectra.[2]
IR (ATR) Bands corresponding to N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching.PubChem indicates available spectra.[2]
Mass Spectrum (EI) Molecular ion peak (m/z = 190) and characteristic fragmentation patterns.PubChem indicates available spectra.[2]

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily associated with its structural similarity to benzylpiperazine (BZP), a known stimulant.[1]

Pharmacological Profile
  • Stimulant Effects: Like BZP, this compound is expected to exhibit stimulant properties, though potentially with a different potency and side-effect profile.[1]

  • Adrenergic Blocking Activity: Some animal studies on related compounds have indicated adrenergic blocking activity.[1]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on its structural relationship to BZP and other psychoactive piperazines, it is hypothesized to interact with monoamine neurotransmitter systems.

  • Dopaminergic and Serotonergic Systems: It is believed to act on both the dopaminergic and serotonergic receptor systems.[3] The interaction with monoamine transporters is a likely mechanism, similar to that of BZP.[3]

Due to the limited specific information on the signaling pathways of this compound, a detailed pathway diagram cannot be provided at this time. Research into its specific receptor binding affinities and downstream signaling effects is required to fully understand its pharmacological activity.

G cluster_compound This compound cluster_systems Hypothesized Target Systems cluster_effects Potential Downstream Effects compound This compound dopaminergic Dopaminergic System compound->dopaminergic Acts on serotonergic Serotonergic System compound->serotonergic Acts on transporter Interaction with Monoamine Transporters dopaminergic->transporter serotonergic->transporter neurotransmission Altered Neurotransmission transporter->neurotransmission stimulant Stimulant Effects neurotransmission->stimulant

Caption: Hypothesized mechanism of action for this compound.

Safety and Hazards

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation) and H318 (Causes serious eye damage).[2] Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to 1-(4-Methylbenzyl)piperazine (CAS: 23173-57-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylbenzyl)piperazine, a derivative of benzylpiperazine, is a compound of interest in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities. Drawing parallels with its parent compound, benzylpiperazine (BZP), this document explores its likely mechanism of action involving the modulation of dopaminergic and serotonergic pathways. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 23173-57-1[1][2]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Melting Point 37-41 °C[3]
Appearance Solid[3]
IUPAC Name 1-[(4-methylphenyl)methyl]piperazine[1]

Synthesis

A common method for the synthesis of this compound is through the reaction of piperazine with 4-methylbenzyl chloride. The following protocol is adapted from a generalized procedure for monosubstituted piperazines.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • Piperazine

  • 4-Methylbenzyl chloride

  • Appropriate solvent (e.g., ethanol)

  • Base (e.g., triethylamine, if starting from piperazine free base)

  • Hydrochloric acid (for hydrochloride salt formation)

  • Ethyl acetate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • Dissolve piperazine in the chosen solvent in a reaction vessel.

  • Add 4-methylbenzyl chloride to the solution. The molar ratio of piperazine to 4-methylbenzyl chloride should be optimized to favor monosubstitution.

  • If using piperazine free base, add a suitable base to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a sufficient period to ensure completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and any precipitated piperazine dihydrochloride is removed by filtration.

  • The solvent is evaporated from the filtrate.

  • The crude product is precipitated using a less polar solvent such as ethyl acetate.

  • For purification, the crude product is recrystallized from a suitable solvent like isopropyl alcohol, with the addition of activated charcoal to remove colored impurities.

  • To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate of this compound hydrochloride is collected by filtration, washed, and dried.

Characterization Data for this compound Hydrochloride:

AnalysisResult
¹H NMR (CDCl₃, ppm) 2.34 (3H, s, CH₃), 2.76 (4H, m, 2CH₂pip), 3.22 (4H, m, 2CH₂pip), 3.53 (2H, s, CH₂), 7.12–7.19 (4H, dd, 4CHarom), 9.53 (2H, bs, NH₂⁺)
¹³C NMR (CDCl₃, ppm) 21.06 (CH₃), 43.58 (2CH₂pip), 49.39 (2CH₂pip), 62.14 (CH₂), 128.98 (2CHarom), 129.16 (2*CHarom), 133.79 (Carom), 137.27 (Carom)
FT-IR (cm⁻¹) 2962, 2917 (ν, C-H), 2809, 2788, 2766, 2702, 2605, 2469 (ν, NH⁺), 1580 (ν, C=Car)
LC-MS (m/z) [C₁₂H₁₉N₂]⁺ = 191.1543

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be similar to that of its parent compound, benzylpiperazine (BZP), which is known for its stimulant effects. BZP and its derivatives primarily act on the dopaminergic and serotonergic systems.

Proposed Mechanism of Action

This compound likely functions as a releasing agent and a reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters. This dual action leads to an increase in the extracellular concentrations of dopamine and serotonin in the synaptic cleft, thereby enhancing neurotransmission. The stimulant effects are primarily attributed to its interaction with the dopaminergic system, while its effects on the serotonergic system may contribute to its overall pharmacological profile. Some studies on related compounds also suggest a potential for adrenergic blocking activity.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at a synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine/ Serotonin Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin Serotonin Dopamine_Vesicle->Serotonin Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle SERT Serotonin Transporter (SERT) SERT->Dopamine_Vesicle MBZP This compound MBZP->Dopamine_Vesicle Enhanced Release MBZP->DAT Inhibition MBZP->SERT Inhibition Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Serotonin->SERT Reuptake S_Receptor Serotonin Receptor Serotonin->S_Receptor Binding Signal Signal Transduction D_Receptor->Signal S_Receptor->Signal

Caption: Proposed mechanism of this compound at the synapse.

Biological Assays

To quantify the biological activity of this compound, in vitro transporter uptake assays are essential.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine (radiolabeled substrate)

  • Unlabeled dopamine

  • Test compound: this compound

  • Reference inhibitor (e.g., GBR 12909)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: The day before the assay, seed the cells into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to attach overnight.

  • Preparation of Solutions: Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer. Prepare the [³H]Dopamine solution in the assay buffer at a concentration close to its Kₘ for DAT.

  • Assay:

    • On the day of the experiment, wash the cells with pre-warmed assay buffer.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a potent inhibitor).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding the [³H]Dopamine solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Data Analysis:

    • Transfer the cell lysates to scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a microplate scintillation counter.

    • Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol is analogous to the DAT uptake assay but is specific for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT)

  • [³H]Serotonin (radiolabeled substrate)

  • Reference inhibitor (e.g., fluoxetine)

  • Other materials are the same as for the DAT assay.

Procedure:

The procedure is identical to the DAT uptake inhibition assay, with the following modifications:

  • Use HEK293-hSERT cells instead of HEK293-hDAT cells.

  • Use [³H]Serotonin as the radiolabeled substrate.

  • Use a known SERT inhibitor as the reference compound.

Experimental Workflow Diagram

G start Start cell_culture Cell Culture (HEK293 expressing DAT or SERT) start->cell_culture cell_plating Plate Cells in 96-well plate (overnight incubation) cell_culture->cell_plating assay_day Day of Assay cell_plating->assay_day prepare_solutions Prepare Solutions (Test compound, [3H]Substrate, Buffers) prepare_solutions->assay_day wash_cells Wash Cells assay_day->wash_cells add_compound Add Test Compound/Control wash_cells->add_compound pre_incubation Pre-incubate (37°C) add_compound->pre_incubation add_substrate Add [3H]Dopamine or [3H]Serotonin pre_incubation->add_substrate incubation Incubate (37°C) add_substrate->incubation terminate_uptake Terminate Uptake (Wash with cold buffer) incubation->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis scintillation_counting Measure Radioactivity cell_lysis->scintillation_counting data_analysis Data Analysis (Calculate IC50) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for in vitro transporter uptake inhibition assays.

Conclusion

This compound is a synthetic compound with significant potential for research in neuropharmacology and medicinal chemistry. Its structural similarity to benzylpiperazine suggests a mechanism of action involving the modulation of dopamine and serotonin transporters. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this compound, enabling researchers to further investigate its pharmacological profile and potential therapeutic applications. Further studies are warranted to determine its specific binding affinities, in vivo efficacy, and safety profile.

References

1-(4-Methylbenzyl)piperazine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Methylbenzyl)piperazine

Core Identity and Structure

IUPAC Name: 1-[(4-methylphenyl)methyl]piperazine[1]

Synonyms: 1-(p-tolylmethyl)piperazine, 1-(4-Methylbenzyl)-piperazine[1]

Chemical Formula: C₁₂H₁₈N₂[1]

Molecular Structure:

The molecule consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is substituted with a 4-methylbenzyl group (a benzyl group with a methyl substituent at the para position of the phenyl ring).

Physicochemical and Pharmacological Data

Quantitative data for this compound and its hydrochloride salt are summarized below. This information is critical for experimental design, formulation, and analytical characterization.

PropertyValueSource / Notes
Molecular Weight 190.29 g/mol Free Base[2]
CAS Number 23173-57-1Free Base[1]
Appearance White crystalline solidAs Hydrochloride Salt[3]
Melting Point 178–179 °CAs Hydrochloride Salt[3]
Pharmacological Class Stimulant, Piperazine Derivative[2]
Biological Activity Adrenergic blocking activity, similar to Benzylpiperazine (BZP) but weaker.[2]

Synthesis Experimental Protocol

A simplified, efficient procedure for the general synthesis of monosubstituted piperazines, including this compound hydrochloride, has been developed. The following protocol is adapted from a microwave-assisted flow reactor method, which demonstrates a modern approach to its synthesis.[3]

Objective: To synthesize this compound hydrochloride.

Materials:

  • Piperazine

  • 4-Methylbenzyl chloride

  • Solvent (e.g., Acetonitrile)

  • Supported Catalyst (e.g., Metal ions on a polymeric resin)

  • Ethyl acetate

  • Isopropyl alcohol

  • Charcoal

Procedure:

  • Reaction Setup: In a flow (microwave) reactor, a solution of piperazine and 4-methylbenzyl chloride in a suitable solvent like acetonitrile is prepared. The reaction is catalyzed by a heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin) to improve reaction times.[3]

  • Reaction Execution: The reaction mixture is passed through the heated reactor. The system allows for rapid heating and precise temperature control, significantly shortening the reaction time compared to conventional batch methods.

  • Catalyst Removal: Post-reaction, the heterogeneous catalyst is easily separated from the reaction mixture by simple filtration. The catalyst can be recovered and reused.[3]

  • Work-up: The reaction mixture is cooled to approximately 5 °C. Any precipitated piperazine dihydrochloride is filtered out.[3]

  • Product Precipitation: The solvent is evaporated from the filtrate under reduced pressure. The product is then precipitated by adding ethyl acetate.[3]

  • Recrystallization: The crude product is purified by recrystallization from isopropyl alcohol with the addition of activated charcoal to remove colored impurities.[3]

  • Final Product: The pure product, this compound hydrochloride, is obtained as a white crystalline solid, which is then washed with cold acetone and dried.[3]

Characterization: The final product is identified and its purity confirmed using techniques such as ¹H and ¹³C-NMR, melting point determination, and FT-IR measurements.[3]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and structural connections relevant to this compound.

G Diagram 1: Synthesis Workflow for this compound HCl cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output Piperazine Piperazine Flow_Reactor Microwave Flow Reactor (Acetonitrile) Piperazine->Flow_Reactor Methylbenzyl_Cl 4-Methylbenzyl Chloride Methylbenzyl_Cl->Flow_Reactor Catalyst Heterogeneous Catalyst Catalyst->Flow_Reactor Filtration1 Filtration 1 (Remove Catalyst) Flow_Reactor->Filtration1 Reaction Mixture Evaporation Solvent Evaporation Filtration1->Evaporation Filtrate Precipitation Precipitation (Ethyl Acetate) Evaporation->Precipitation Crude Residue Recrystallization Recrystallization (Isopropyl Alcohol) Precipitation->Recrystallization Crude Product Final_Product Pure this compound HCl Recrystallization->Final_Product G Diagram 2: Structural Relationship of Piperazine Derivatives Piperazine Piperazine (Core Scaffold) BZP Benzylpiperazine (BZP) (Parent Stimulant) Piperazine->BZP + Benzyl Group Target This compound (Target Compound) BZP->Target + Methyl Group (on Benzyl Ring) G Diagram 3: Presumed Mechanism of Action (Monoamine Release) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug This compound Transporter Monoamine Transporter (e.g., DAT, NET) Drug->Transporter 1. Enters neuron via transporter reversal Vesicles Synaptic Vesicles (Dopamine, Norepinephrine) Transporter->Vesicles 2. Disrupts vesicular storage Neurotransmitters Increased Dopamine & Norepinephrine Vesicles->Neurotransmitters 3. Induces non-vesicular release into synapse Receptors Postsynaptic Receptors Neurotransmitters->Receptors 4. Binds to receptors Receptors->Receptors 5. Stimulant Effect

References

Spectroscopic and Spectrometric Characterization of 1-(4-Methylbenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(4-Methylbenzyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of the molecule through detailed data analysis and experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20d2HAr-H (ortho to CH₂)
~7.10d2HAr-H (meta to CH₂)
~3.45s2HAr-CH₂-N
~2.90t4HPiperazine-H
~2.45t4HPiperazine-H
~2.30s3HAr-CH₃
~1.80s (br)1HNH

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~137.0Ar-C (quaternary, attached to CH₃)
~135.0Ar-C (quaternary, attached to CH₂)
~129.0Ar-CH (meta to CH₂)
~128.5Ar-CH (ortho to CH₂)
~63.0Ar-CH₂-N
~54.0Piperazine-CH₂
~46.0Piperazine-CH₂
~21.0Ar-CH₃

Note: Predicted values are based on the analysis of structurally similar compounds and publicly available predicted spectra. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₁₂H₁₈N₂--INVALID-LINK--
Molecular Weight190.29 g/mol --INVALID-LINK--
Exact Mass190.146998 g/mol --INVALID-LINK--
Major Fragment Ions (m/z)175, 147, 119, 91, 77, 56Predicted based on fragmentation of similar structures

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Set up the mass spectrometer with an appropriate ionization source (e.g., ESI in positive ion mode).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the protonated molecule (C₁₂H₁₉N₂⁺).

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. Common fragmentation pathways for piperazine derivatives include cleavage of the benzyl group and ring opening of the piperazine moiety.

Visualizations

The following diagrams illustrate the generalized workflows for the described experimental procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock, Tune, Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Reference G->H I Integrate & Analyze H->I

Caption: Experimental workflow for NMR spectroscopy.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution B_ms Introduce to MS A_ms->B_ms C_ms Acquire Full Scan (MS1) B_ms->C_ms D_ms Acquire Fragmentation Scan (MS/MS) C_ms->D_ms E_ms Determine Molecular Weight D_ms->E_ms F_ms Analyze Fragmentation Pattern E_ms->F_ms

Caption: Experimental workflow for Mass Spectrometry.

Spectroscopic Characterization of 1-(4-Methylbenzyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Methylbenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For this compound, both ¹H and ¹³C NMR spectra provide critical information about its chemical environment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride in deuterated chloroform (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.34s3HCH₃
2.76m4H2 x CH₂ (piperazine)
3.22m4H2 x CH₂ (piperazine)
3.53s2HCH₂ (benzyl)
7.12-7.19dd4HAromatic CH
9.53bs2HNH₂⁺

Data sourced from a study on the synthesis of monosubstituted piperazines.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound hydrochloride in CDCl₃ shows the following resonances:

Chemical Shift (ppm)Assignment
21.06CH₃
43.582 x CH₂ (piperazine)
49.392 x CH₂ (piperazine)
62.14CH₂ (benzyl)
128.982 x CH (aromatic)
129.162 x CH (aromatic)
133.79C (aromatic)
137.27C (aromatic)

Data sourced from a study on the synthesis of monosubstituted piperazines.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound hydrochloride (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.[2]

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

LC-MS Spectral Data

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the compound.

Ionm/z (mass-to-charge ratio)
[C₁₂H₁₉N₂]⁺191.1543

Data obtained from the analysis of this compound.[1]

Experimental Protocol for LC-MS

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is used. The liquid chromatograph is coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

Data Acquisition:

  • Chromatography: The compound is separated on a C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[1]

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.

FTIR Spectral Data

The Fourier-transform infrared (FTIR) spectrum of this compound hydrochloride shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
2962, 2917ν(C-H)
2809, 2788, 2766, 2702, 2605, 2469ν(N-H⁺)
1580ν(C=C) aromatic

Data sourced from a study on the synthesis of monosubstituted piperazines.[1]

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule.

Expected UV-Vis Spectral Characteristics
Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or hexane. A blank solution containing only the solvent is also prepared.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrophotometer is first zeroed with the blank solution. The sample is then placed in the beam path, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of monosubstituted piperazines like this compound.

G Synthesis Workflow A Preparation of piperazine monohydrochloride B Reaction with 4-Methylbenzyl chloride A->B C Filtration of piperazine dihydrochloride B->C D Evaporation of solvent C->D E Precipitation of product D->E F Recrystallization E->F

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization Workflow

The logical workflow for the comprehensive spectroscopic characterization of the synthesized this compound is depicted below.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation A Synthesized This compound B NMR (¹H, ¹³C) A->B C Mass Spectrometry (LC-MS) A->C D Infrared Spectroscopy (FTIR-ATR) A->D E UV-Vis Spectroscopy A->E F Spectral Interpretation B->F C->F D->F E->F G Structure Elucidation F->G

Caption: Workflow for spectroscopic analysis and structure confirmation.

References

Unraveling the Enigmatic Mechanism of Action of 1-(4-Methylbenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive examination of the presumed mechanism of action of 1-(4-Methylbenzyl)piperazine (4-MBZP), a derivative of the stimulant benzylpiperazine (BZP). Geared towards researchers, scientists, and drug development professionals, this document synthesizes the available pharmacological data of the parent compound, BZP, to infer the activity of 4-MBZP. Due to a notable lack of specific quantitative data for 4-MBZP in publicly accessible literature, this guide focuses on the well-characterized pharmacology of BZP as a proxy, supplemented by an analysis of the structure-activity relationships (SAR) within the benzylpiperazine class to hypothesize the influence of the 4-methyl substitution.

Core Presumed Mechanism of Action: A Focus on Monoamine Transporters

This compound is structurally analogous to benzylpiperazine, a compound known to exert its stimulant effects primarily through interaction with monoamine transporters.[1] It is therefore highly probable that 4-MBZP functions as a monoamine reuptake inhibitor and releasing agent, albeit with a potentially distinct potency and selectivity profile compared to BZP. The primary targets are presumed to be the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, 4-MBZP is thought to increase their extracellular concentrations, leading to enhanced monoaminergic neurotransmission and the associated stimulant behavioral effects.[1]

The effects of BZP, and by extension 4-MBZP, are similar to those of amphetamine, though with a reported lower potency.[2] Animal studies have indicated that BZP and its analogs can induce hyperlocomotion, and at higher doses, may lead to anxiogenic effects.[3][4][5] The subjective effects in humans are reported to be sympathomimetic in nature.[1]

Quantitative Pharmacological Data (Benzylpiperazine as a Reference)

To provide a quantitative perspective, the following table summarizes the available in vitro data for the parent compound, benzylpiperazine (BZP), at the human monoamine transporters. These values represent the concentration of the drug required to inhibit 50% of the transporter activity (IC50) or the binding of a specific radioligand (Ki). It is important to note that these are not the values for this compound and should be considered as a baseline for the benzylpiperazine scaffold.

TransporterAssay TypeParameterValue (nM)Reference Compound
Serotonin Transporter (SERT) Reuptake InhibitionIC501,300Benzylpiperazine
Binding AffinityKi230mCPP (related piperazine)[6]
Dopamine Transporter (DAT) Reuptake InhibitionIC502,960Benzylpiperazine
Binding AffinityKi224Rimcazole (related structure)[7]
Norepinephrine Transporter (NET) Reuptake InhibitionIC507,600Benzylpiperazine
Binding AffinityKi3.4Nisoxetine (structurally distinct)[8]

Note: Data for BZP reuptake inhibition is derived from various sources in the literature. Ki values for closely related compounds are provided for context where direct BZP binding data is less prevalent.

Structure-Activity Relationship (SAR) and the Influence of the 4-Methyl Group

The pharmacological profile of benzylpiperazine derivatives is significantly influenced by substitutions on the benzyl ring.[9] The addition of a methyl group at the para (4) position of the benzyl ring in this compound is expected to alter its interaction with monoamine transporters compared to the unsubstituted BZP.

Generally, the addition of small alkyl groups to the aromatic ring of ligands targeting monoamine transporters can influence binding affinity and selectivity through several mechanisms:

  • Steric Effects: The methyl group may introduce steric hindrance or, conversely, promote a more favorable binding conformation within the transporter's binding pocket.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electronic properties of the aromatic ring, potentially affecting interactions with amino acid residues in the binding site.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can impact its ability to cross the blood-brain barrier and interact with the transmembrane domains of the transporters.

Without empirical data, it is challenging to definitively predict the precise impact of the 4-methyl group. However, based on SAR studies of related compounds, it is plausible that this substitution could either enhance or decrease affinity and/or selectivity for SERT, DAT, or NET.[10][11] Further in vitro and in vivo studies are imperative to elucidate the specific pharmacological characteristics of this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and its analogs, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporter Affinity

This experimental protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand is used for each transporter:

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • NET: [³H]Nisoxetine or [³H]Tomoxetine

  • In a 96-well plate, the prepared cell membranes are incubated with the radioligand and a range of concentrations of the test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • The mixture is incubated to allow for binding to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay for Monoamine Transporter Function

This protocol measures the functional inhibition of neurotransmitter reuptake by a test compound in synaptosomes, which are isolated nerve terminals.

1. Synaptosome Preparation:

  • Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is dissected and homogenized in a sucrose buffer.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • The synaptosome pellet is resuspended in a physiological buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with a range of concentrations of the test compound or vehicle.

  • A radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.

3. Quantification and Analysis:

  • The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

  • The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Presumed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (5-HT, DA, NE) Vesicle->Monoamines Release MAT Monoamine Transporter (SERT, DAT, NET) Monoamines->MAT Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding & Signal Transduction MDBP This compound MDBP->MAT Inhibition Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing monoamine transporter Membrane_Prep Homogenization & Centrifugation to isolate cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with: - Radioligand - Test Compound (e.g., 4-MBZP) Membrane_Prep->Incubation Filtration Rapid filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation counting to quantify bound radioactivity Filtration->Counting Analysis Non-linear regression to determine IC50 and Ki values Counting->Analysis

References

The Pharmacological Landscape of 1-(4-Methylbenzyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Methylbenzyl)piperazine (MBP) scaffold represents a versatile chemical framework with significant potential in the discovery of novel therapeutic agents targeting the central nervous system (CNS). As a derivative of benzylpiperazine, this structural motif has been explored for its modulatory activity at a range of aminergic G-protein coupled receptors (GPCRs) and other key neurological targets. This technical guide provides a comprehensive overview of the pharmacological profile of MBP derivatives, detailing their synthesis, receptor binding affinities, functional activities, and the experimental methodologies employed in their evaluation. The structure-activity relationships (SAR) are explored to elucidate the impact of chemical modifications on the pharmacological properties of these compounds.

Core Pharmacological Profile

Derivatives of this compound have been investigated for their interactions with several key CNS targets, primarily serotonin (5-HT), dopamine (D), and sigma (σ) receptors. The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on both the piperazine ring and the benzyl moiety.

Serotonergic Activity

Arylpiperazine derivatives are well-known for their interaction with serotonin receptors. For this compound derivatives, modifications can lead to compounds with significant affinity for various 5-HT receptor subtypes. The structure-activity relationship often reveals that the nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of affinity and selectivity.

Dopaminergic Activity

The dopaminergic system is another primary target for benzylpiperazine derivatives. The affinity for dopamine receptor subtypes (D1-like and D2-like) is influenced by the overall lipophilicity and the electronic properties of the molecule. The 4-methyl group on the benzyl ring can influence the binding affinity and functional activity at these receptors compared to unsubstituted or other substituted benzylpiperazines.

Sigma Receptor Activity

Sigma receptors, particularly the σ1 subtype, have emerged as a promising target for the development of therapeutics for pain and neurodegenerative disorders. Benzylpiperazine derivatives have been shown to possess high affinity for σ1 receptors. The introduction of a 4-methyl group on the benzyl ring can modulate this activity, and further derivatization can lead to potent and selective σ1 receptor ligands.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for a selection of this compound derivatives and structurally related compounds to illustrate the structure-activity relationships.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives and Related Compounds

Compound IDR1 (N-substituent)Target ReceptorKi (nM)
HS-4n 2-(2,4-Dimethylphenylthio)phenyl--
Related Benzylpiperazine 1 4-Methoxybenzylσ11.6[1]
Related Benzylpiperazine 2 H5-HT1A-
Related Benzylpiperazine 3 HD2-

Note: Specific Ki values for a broad range of this compound derivatives are limited in the public domain. The data for related compounds is provided for comparative purposes.

Table 2: Functional Activity (EC50/IC50, Emax) of Related Piperazine Derivatives

Compound IDAssay TypeTarget ReceptorEC50/IC50 (nM)Emax (%)
Related Phenylpiperazine 1 cAMP Inhibition5-HT1A--
Related Phenylpiperazine 2 Calcium MobilizationD2--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are representative protocols for key experiments cited in the evaluation of piperazine derivatives.

Synthesis of this compound Derivatives

A common synthetic route for N-substituted this compound derivatives involves the reaction of this compound with a suitable electrophile, such as an alkyl halide or an acyl chloride.

General Procedure for N-Alkylation:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N) (2.0-3.0 eq).

  • Add the desired alkyl halide (1.0-1.2 eq) to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified time (monitored by TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for N-Acylation:

  • To a solution of this compound (1.0 eq) and a base (e.g., triethylamine) (1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for a specified time (monitored by TLC).

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography or recrystallization.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Membranes from cells stably expressing the human D2 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]-Spiperone.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate at room temperature for 60 minutes.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a receptor to a ligand.

cAMP Inhibition Assay for 5-HT1A Receptor (Gi-coupled):

  • Cell Line: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists) and Emax.

Calcium Mobilization Assay for Dopamine D2 Receptor (Gq-coupled chimeric):

  • Cell Line: Use a cell line co-expressing the human D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples to the phospholipase C pathway.

  • Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compound at various concentrations.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 and Emax from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Pharmacological Evaluation cluster_data Data Analysis start Starting Materials (this compound, Electrophile) reaction Chemical Reaction (N-Alkylation or N-Acylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay characterization->binding_assay functional_assay Functional Assay (cAMP, Calcium Mobilization) characterization->functional_assay ki_calc Ki Calculation (Binding Affinity) binding_assay->ki_calc ec50_calc EC50/IC50 & Emax Calculation (Potency & Efficacy) functional_assay->ec50_calc sar_analysis SAR Analysis ki_calc->sar_analysis Structure-Activity Relationship ec50_calc->sar_analysis

General workflow for the synthesis and pharmacological evaluation of this compound derivatives.

G_protein_signaling cluster_gi Gi/o Signaling (e.g., 5-HT1A, D2) cluster_gq Gq/11 Signaling (e.g., 5-HT2A) ligand_gi Agonist (e.g., MBP derivative) receptor_gi GPCR (5-HT1A/D2) ligand_gi->receptor_gi g_protein_gi Gi/o Protein receptor_gi->g_protein_gi activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein_gi->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response_gi Cellular Response (Inhibition) pka->cellular_response_gi ligand_gq Agonist (e.g., MBP derivative) receptor_gq GPCR (5-HT2A) ligand_gq->receptor_gq g_protein_gq Gq/11 Protein receptor_gq->g_protein_gq activates plc Phospholipase C (PLC) g_protein_gq->plc activates ip3 IP3 plc->ip3 cleaves dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates cellular_response_gq Cellular Response (Activation) pkc->cellular_response_gq

Simplified G-protein signaling pathways relevant to this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. The available data, primarily from structurally related benzylpiperazine derivatives, indicate that this class of compounds can be tailored to achieve high affinity and selectivity for a range of important neurological targets, including serotonin, dopamine, and sigma receptors. Further systematic exploration of the structure-activity relationships, particularly concerning functional activity and in vivo efficacy, is warranted to fully elucidate the therapeutic potential of this compound derivatives. The detailed experimental protocols provided herein offer a foundation for future research in this area.

References

1-(4-Methylbenzyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: RNAXUUAJNMDESG-UHFFFAOYSA-N [1]

This document provides a concise technical summary of 1-(4-Methylbenzyl)piperazine, a substituted piperazine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented in Table 1. This data is essential for understanding the compound's physicochemical profile, which influences its behavior in biological systems and its suitability for various experimental applications.

PropertyValueSource
Molecular FormulaC12H18N2PubChem[1]
Molecular Weight190.28 g/mol PubChem[1]
IUPAC Name1-[(4-methylphenyl)methyl]piperazinePubChem[1]
CAS Number23173-57-1PubChem[1]
InChIInChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3PubChem[1]

Synthesis Workflow

The synthesis of this compound typically involves the reaction of piperazine with 4-methylbenzyl chloride. A generalized experimental workflow for this type of reductive amination is outlined below. This diagram illustrates the logical progression from starting materials to the final product.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product piperazine Piperazine reaction_step Reductive Amination (e.g., in presence of a base and solvent) piperazine->reaction_step methylbenzyl_chloride 4-Methylbenzyl chloride methylbenzyl_chloride->reaction_step extraction Aqueous Extraction reaction_step->extraction purification Chromatography extraction->purification final_product This compound purification->final_product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: General Synthesis

A representative protocol for the synthesis of this compound is as follows. Note that specific conditions may be optimized.

Materials:

  • Piperazine

  • 4-Methylbenzyl chloride

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve piperazine and potassium carbonate in acetonitrile in a reaction vessel.

  • Add 4-methylbenzyl chloride to the mixture dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds of the benzylpiperazine class are known to interact with various neurotransmitter systems. For instance, the parent compound, benzylpiperazine (BZP), is known to act as a serotonin and dopamine releasing agent. A hypothetical signaling pathway interaction based on the broader class of benzylpiperazines is depicted below.

G cluster_compound Compound cluster_transporters Neurotransmitter Transporters cluster_effects Downstream Effects compound This compound dat Dopamine Transporter (DAT) compound->dat Interaction sert Serotonin Transporter (SERT) compound->sert Interaction release Increased Dopamine/Serotonin Release dat->release sert->release receptor_activation Postsynaptic Receptor Activation release->receptor_activation

Caption: Hypothetical interaction with neurotransmitter transporters.

References

A Comprehensive Technical Profile of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of 1-(4-Methylbenzyl)piperazine, a piperazine derivative of interest in various fields of chemical and pharmaceutical research. The guide covers its fundamental molecular properties, and is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a quantitative basis for experimental design and analysis.

PropertyValueSource
Molecular FormulaC12H18N2[1][2][3]
Molecular Weight190.28 g/mol [1]
IUPAC Name1-[(4-methylphenyl)methyl]piperazine[1]
CAS Number23173-57-1[1]

This table summarizes the core molecular data for this compound.

Further research into the biological activities and potential therapeutic applications of this compound is ongoing. As new data emerges, this guide will be updated to include relevant experimental protocols and associated signaling pathways. At present, detailed, publicly available experimental workflows and established signaling pathway diagrams specifically involving this molecule are limited. The subsequent sections will be populated as more comprehensive research findings become available.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Monosubstituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, recognized for their presence in drugs targeting a wide range of conditions, including antimicrobial, antipsychotic, and anticancer agents.[1][2] The synthesis of monosubstituted piperazines is a critical step in the development of these complex molecules. Traditional synthetic routes often involve multi-step procedures that require the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to prevent the undesired formation of 1,4-disubstituted byproducts.[2][3] These multi-step approaches can be inefficient, leading to lower overall yields and increased production costs.[3]

One-pot synthesis methodologies offer a streamlined and efficient alternative. By combining multiple reaction steps into a single procedure without isolating intermediates, these methods reduce solvent usage, minimize waste, and shorten reaction times. This document details a novel and simplified one-pot, one-step synthetic procedure for preparing a wide variety of monosubstituted piperazine derivatives with high yields and purity, thereby keeping costs low.[1][2][4] The core principle of this approach is the in-situ protonation of piperazine to selectively protect one nitrogen atom, thus directing substitution to the other.[5]

Core Methodology: Selective Synthesis via In-Situ Mono-Protonation

The primary challenge in synthesizing monosubstituted piperazines is preventing the formation of the 1,4-disubstituted product.[3] A highly effective one-pot strategy circumvents this by using simple protonation as a protecting group. By reacting piperazine with one equivalent of acid, a piperazin-1-ium cation is formed in-situ. The positive charge on the protonated nitrogen deactivates it towards electrophilic attack, leaving the second nitrogen free to react, thus ensuring mono-substitution.[4][5] This method is not only elegant and simple but also highly effective.[5]

G cluster_0 Principle of Selective Mono-Protonation cluster_mols Principle of Selective Mono-Protonation piperazine Piperazine H_plus + H⁺ piperazinium Piperazin-1-ium Cation (One N is protected) piperazine->piperazinium In-situ Protonation mol_pip HN(CH₂CH₂)₂NH electrophile + Electrophile (R-X) product Monosubstituted Piperazine piperazinium->product Selective Nucleophilic Attack no_reaction No Reaction piperazinium->no_reaction Deactivated N mol_pip_h [H₂N(CH₂CH₂)₂NH]⁺ disubstituted 1,4-Disubstituted Product (Formation Suppressed) mol_prod RN(CH₂CH₂)₂NH

Caption: Principle of the mono-protonation strategy for selective synthesis.

This reaction can be performed at room temperature or accelerated using microwave irradiation, often employing heterogeneous catalysis by metal ions supported on commercial polymeric resins.[1][6]

General Experimental Workflow

The one-pot synthesis follows a straightforward workflow, making it highly adaptable for various research and development applications. The process eliminates the need for intermediate purification steps, significantly improving efficiency.

Caption: General workflow for one-pot monosubstitution of piperazine.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Conventional Heating

This protocol describes a general method for the synthesis of monosubstituted piperazines using in-situ formation of piperazine monohydrochloride or monoacetate.[2]

Materials:

  • Piperazine

  • Piperazine dihydrochloride (for use in methanol)

  • Electrophilic reagent (e.g., acyl chlorides, activated alkenes)

  • Solvent (Methanol or Acetic Acid)

  • Supported metal catalyst (e.g., Cu(II) on cation-exchange resin)

  • Standard laboratory glassware

Procedure:

  • Preparation of Piperazin-1-ium Salt (In-Situ):

    • In Methanol: In a round-bottom flask, dissolve one equivalent of free piperazine and one equivalent of piperazine dihydrochloride in methanol. This mixture yields piperazine monohydrochloride.[1][2]

    • In Acetic Acid: Dissolve free piperazine in acetic acid to form piperazine monoacetate.[1][2]

  • Reaction:

    • To the solution from Step 1, add the supported metal catalyst.

    • Add 1 to 1.4 equivalents of the desired electrophilic reagent to the mixture.[5]

    • Stir the reaction mixture at room temperature or under reflux. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up and Isolation:

    • Once the reaction is complete, filter off the heterogeneous catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard methods such as recrystallization or column chromatography to yield the desired monosubstituted piperazine derivative.[2]

    • Note: The recovered piperazine dihydrochloride can be washed and reused.[2]

Protocol 2: Microwave-Assisted One-Pot Synthesis

To enhance reaction efficiency, microwave irradiation can be employed, significantly reducing reaction times.[4][6]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare the piperazin-1-ium salt in-situ as described in Protocol 1, Step 1, directly in a microwave-safe reaction vessel.

    • Add the supported catalyst and the electrophilic reagent.

  • Microwave Reaction:

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature and time. Typical conditions may vary depending on the substrates but are generally much shorter than conventional heating.

  • Work-up and Isolation:

    • After cooling the vessel, follow the work-up and isolation procedure described in Protocol 1, Step 3.

Data Presentation: Synthesis of Various Monosubstituted Piperazines

The following table summarizes the results for the synthesis of various monosubstituted piperazine derivatives using different techniques based on the protonation strategy.

ProductElectrophilic ReagentMethodSolventCatalystYield (%)Reference(s)
1-(2-Methoxyphenyl)piperazineN/A (Aryl Halide)RefluxAcetonitrileAnhydrous K₂CO₃95[7]
1-ButylpiperazineN/A (Reductive Cyclization)HydrogenationN/A5%-Pd/C44[8]
N-Hexyl-N'-AcetylpiperazineHexyl BromideN/AN/AN/A69[9]
1-(Thiazolinylphenyl)piperazine DerivativesVariousN/AN/AN/A60-62
General Monosubstituted PiperazinesAcyl/Alkyl HalidesConventional/MicrowaveMethanol/AcOHMetal ions on polymeric resinsHigh[1][2]

Note: "N/A" indicates data not available in the provided search snippets. "High" yield is reported qualitatively in the source material.[1][2]

Alternative Methodology: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied to the synthesis of N-alkylpiperazines. The process typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in-situ to the corresponding amine.

G cluster_pathway Reductive Amination Pathway reactants Piperazine + Aldehyde/Ketone (R₂C=O) intermediate Iminium Ion Intermediate reactants->intermediate Condensation reducer + Reducing Agent (e.g., NaBH₃CN) product N-Alkylpiperazine intermediate->product Reduction

Caption: Simplified pathway for reductive amination.

Protocol 3: General One-Pot Reductive Amination

This protocol provides a general framework for the N-alkylation of piperazine via reductive amination. Careful control of stoichiometry is required to favor monosubstitution.

Materials:

  • Piperazine

  • Aldehyde or Ketone

  • Reducing Agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride)

  • Solvent (e.g., Methanol, Dichloromethane, Dimethylformamide)

  • Acetic Acid (as catalyst)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve piperazine in the chosen solvent. To favor monosubstitution, a large excess of piperazine can be used, though this is less atom-economical.

    • Add approximately 1 equivalent of the aldehyde or ketone and a catalytic amount of acetic acid.[10]

  • Reduction:

    • Stir the mixture for a short period (e.g., 30-60 minutes) to allow for the formation of the iminium intermediate.

    • Slowly add the reducing agent (e.g., 1.5-2 equivalents of sodium cyanoborohydride) to the mixture.[10]

    • Allow the reaction to proceed for 6 to 24 hours, monitoring by TLC or LC-MS.[10]

  • Work-up and Isolation:

    • Quench the reaction carefully with water or a dilute acid solution.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to separate the monosubstituted product from disubstituted byproducts and unreacted piperazine.

Conclusion

The one-pot synthesis of monosubstituted piperazines, particularly through the in-situ mono-protonation strategy, represents a significant advancement over traditional multi-step methods.[5] These protocols offer high efficiency, simplicity, and cost-effectiveness, making them highly valuable for researchers in medicinal chemistry and drug development.[2][4] The use of heterogeneous catalysts and the potential for microwave acceleration further enhance the practicality and scalability of these synthetic routes, paving the way for more rapid and sustainable production of vital pharmaceutical building blocks.[1][7]

References

Application Notes and Protocols for 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzyl)piperazine (MBP) is a research chemical belonging to the benzylpiperazine class of compounds. Structurally related to known psychoactive substances like 1-benzylpiperazine (BZP), MBP is of interest for its potential pharmacological activities.[1] The piperazine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of effects including anti-inflammatory, anti-nociceptive, and central nervous system (CNS) activities.[2][3][4] These application notes provide an overview of the potential research applications of this compound and detailed protocols for its synthesis and in vitro evaluation.

Disclaimer: this compound is a research chemical and is not intended for human consumption. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines and regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-[(4-methylphenyl)methyl]piperazine[5]
Molecular Formula C₁₂H₁₈N₂[5]
Molecular Weight 190.29 g/mol [5]
Appearance White crystalline solid (as hydrochloride salt)[5]
Melting Point 178–179 °C (as hydrochloride salt)[5]
CAS Number 23173-57-1

Synthesis Protocol

A simplified one-pot, one-step synthesis for this compound hydrochloride has been reported.[5] This method offers high yields and purity with reduced costs compared to multi-step procedures involving protecting groups.[5]

Materials and Reagents
  • Piperazine

  • 4-Methylbenzyl chloride

  • Appropriate solvent (e.g., isopropyl alcohol)

  • Charcoal

  • Ethyl acetate

  • Hydrochloric acid (for hydrochloride salt formation)

  • Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus)

Experimental Procedure
  • Reaction Setup: In a suitable reaction flask, dissolve piperazine in the chosen solvent.

  • Addition of Alkylating Agent: To the stirred solution, add 4-methylbenzyl chloride. The reaction is typically carried out at an elevated temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to approximately 5 °C.

    • Filter out any precipitated piperazine dihydrochloride.

    • Evaporate the solvent from the filtrate.

    • Precipitate the product using ethyl acetate.

    • Recrystallize the crude product from isopropyl alcohol with the addition of charcoal to yield the pure this compound.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the free base in a suitable solvent and treat with hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Characterization

The synthesized this compound hydrochloride can be characterized using various analytical techniques:

  • ¹H NMR (CDCl₃): δ 2.34 (s, 3H, CH₃), 2.76 (m, 4H, 2x piperazine CH₂), 3.22 (m, 4H, 2x piperazine CH₂), 3.53 (s, 2H, benzyl CH₂), 7.12–7.19 (dd, 4H, aromatic CH), 9.53 (bs, 2H, NH₂⁺).[5]

  • ¹³C NMR (CDCl₃): δ 21.06 (CH₃), 43.58 (2x piperazine CH₂), 49.39 (2x piperazine CH₂), 62.14 (benzyl CH₂), 128.98 (2x aromatic CH), 129.16 (2x aromatic CH), 133.79 (aromatic C), 137.27 (aromatic C).[5]

  • LC-MS (m/z): [C₁₂H₁₉N₂]⁺ = 191.1543.[5]

Potential Research Applications and In Vitro Protocols

Based on the known activities of structurally related benzylpiperazine and piperazine derivatives, this compound can be investigated for a variety of pharmacological effects.

Central Nervous System Activity

Benzylpiperazine and its analogues are known to interact with monoamine neurotransmitter systems, particularly dopamine and serotonin transporters.[1][6] This suggests that MBP may have stimulant, psychoactive, or neuro-modulatory properties.

These assays determine the affinity of the test compound for specific receptors.

  • Objective: To determine the binding affinity (Ki) of this compound for dopamine D₂ and serotonin 5-HT₂A receptors.

  • Materials:

    • HEK293 cells expressing the target receptor (D₂ or 5-HT₂A).

    • Radioligand (e.g., [³H]-Spiperone for D₂).

    • Non-specific binding agent (e.g., Haloperidol).

    • This compound stock solution.

    • Binding buffer.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the receptor of interest.

    • Assay Setup: In a 96-well plate, add the binding buffer, various concentrations of this compound, the radioligand, and the cell membrane preparation. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a known antagonist like haloperidol).

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

    • Washing: Wash the filters to remove any unbound radioligand.

    • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of MBP that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

  • Objective: To determine the potency of this compound in inhibiting dopamine and serotonin reuptake.

  • Materials:

    • Cells expressing dopamine transporter (DAT) or serotonin transporter (SERT).

    • Fluorescent substrate for the transporter (available in commercial kits).[7]

    • This compound stock solution.

    • Assay buffer.

    • 96- or 384-well microplates.

    • Fluorescence plate reader.

  • Protocol:

    • Cell Plating: Seed the cells expressing DAT or SERT in microplates.

    • Compound Addition: Add various concentrations of this compound to the wells.

    • Substrate Addition: Add the fluorescent neurotransmitter analogue to initiate the uptake.

    • Fluorescence Measurement: Measure the intracellular fluorescence in real-time or as an endpoint reading using a fluorescence plate reader.

    • Data Analysis: Plot the fluorescence signal against the concentration of this compound to determine the IC₅₀ for reuptake inhibition.

Cytotoxicity and Neuroprotection

Some benzylpiperazine derivatives have been shown to induce oxidative stress and apoptosis in neuronal cells.[8] Conversely, other piperazine-containing compounds are being investigated for their neuroprotective effects.

  • Objective: To assess the cytotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y).

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • Cell culture medium and supplements.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a detergent-based buffer).

    • 96-well plates.

    • Plate reader.

  • Protocol:

    • Cell Seeding: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Anti-inflammatory Activity

Piperazine derivatives have demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines.[3]

  • Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • This compound stock solution.

    • ELISA kits for TNF-α and IL-6.

    • 96-well plates.

  • Protocol:

    • Cell Seeding: Plate RAW 264.7 cells in 96-well plates.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

    • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

    • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.

    • Data Analysis: Compare the cytokine levels in the MBP-treated groups to the LPS-only control to determine the inhibitory effect.

Data Presentation

Table 1: CNS Receptor Binding Affinities of Related Piperazine Derivatives

CompoundReceptorKᵢ (nM)RadioligandReference
m-chlorophenylpiperazine5-HT Transporter230 (IC₅₀)[¹²⁵I]RTI-55[9]
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineσ₁2.7--INVALID-LINK---pentazocine[10]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ₁0.96Not Specified[11]

Table 2: In Vitro Cytotoxicity of Related Piperazine Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
Thiouracil-piperazine derivative 5eMCF-7 (Breast Cancer)Alamar Blue18.23[12]
1-Benzoylpiperazine derivative 5aHUH7 (Liver Cancer)SRBData not specified[13]
Benzylpiperazine (BZP)Primary Rat HepatocytesMTT2200 (EC₅₀)[14]

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Piperazine reaction One-pot Synthesis start1->reaction start2 4-Methylbenzyl chloride start2->reaction step1 Cooling & Filtration reaction->step1 step2 Solvent Evaporation step1->step2 step3 Precipitation step2->step3 step4 Recrystallization step3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_sep Separation cluster_detect Detection & Analysis prep1 Prepare Receptor Membranes assay Incubate Membranes, Radioligand, & MBP prep1->assay prep2 Prepare Radioligand Solution prep2->assay prep3 Prepare Test Compound (MBP) prep3->assay sep1 Filter to Separate Bound and Free Ligand assay->sep1 sep2 Wash Filters sep1->sep2 detect1 Scintillation Counting sep2->detect1 detect2 Calculate IC₅₀ and Kᵢ detect1->detect2

Caption: General workflow for a radioligand binding assay.

Diagram 3: Postulated CNS Mechanism of Action

G MBP This compound (MBP) DAT Dopamine Transporter (DAT) MBP->DAT Inhibition SERT Serotonin Transporter (SERT) MBP->SERT Inhibition DA_reuptake Dopamine Reuptake DAT->DA_reuptake SERT_reuptake Serotonin Reuptake SERT->SERT_reuptake DA_synapse Increased Synaptic Dopamine DA_reuptake->DA_synapse Leads to SERT_synapse Increased Synaptic Serotonin SERT_reuptake->SERT_synapse Leads to CNS_effects Potential CNS Effects DA_synapse->CNS_effects SERT_synapse->CNS_effects

Caption: Postulated mechanism for CNS effects of MBP.

References

Application of 1-(4-Methylbenzyl)piperazine in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its versatile nature allows for substitutions that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. Within this class, benzylpiperazine derivatives have garnered significant interest for their diverse CNS activities, including stimulant, antidepressant, and neuroprotective effects. 1-(4-Methylbenzyl)piperazine emerges as a valuable starting point or fragment for the development of novel CNS-active agents. Its structure combines the CNS-penetrant properties of the benzylpiperazine core with a methyl substitution on the benzyl ring, offering a vector for further chemical modification to optimize potency and selectivity for various CNS targets.

This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogues in the context of CNS drug discovery. While specific pharmacological data for this compound is limited in publicly available literature, this guide presents established methodologies and illustrative data to guide researchers in its evaluation and development.

Application Notes

The benzylpiperazine moiety is known to facilitate blood-brain barrier penetration, a critical attribute for CNS drug candidates.[1][2] Derivatives of this scaffold have been explored as ligands for a variety of CNS targets, including sigma-1 receptors and histone deacetylase 6 (HDAC6), both implicated in neurodegenerative and psychiatric disorders.[1][2][3] this compound can serve as a foundational molecule for library synthesis to explore structure-activity relationships (SAR) for these and other CNS targets.

Illustrative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for this compound and its conceptual analogues to demonstrate how experimental findings would be structured for comparative analysis.

Table 1: Illustrative In Vitro Receptor Binding Affinities (Ki, nM)

Compound IDR-Group ModificationSigma-1 (Ki, nM)DAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
MBP-001 This compound 150850>10,000450
MBP-0021-(4-Fluorobenzyl)piperazine95600>10,000320
MBP-0031-(4-Methoxybenzyl)piperazine70920>10,000500
MBP-0041-(4-Trifluoromethylbenzyl)piperazine554508,500280

This data is for illustrative purposes only and does not represent experimentally verified values.

Table 2: Illustrative In Vitro Functional Activity (IC50, µM)

Compound IDHDAC6 Inhibition (IC50, µM)Dopamine Reuptake Inhibition (IC50, µM)
MBP-001 >502.5
MBP-002351.8
MBP-003283.1
MBP-004151.2

This data is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol outlines a one-step synthesis of this compound hydrochloride.[4]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 4-Methylbenzyl chloride

  • Methanol

  • Ethyl acetate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • Dissolve piperazine and piperazine dihydrochloride in methanol to form piperazine monohydrochloride in situ.

  • To this solution, add 4-methylbenzyl chloride.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to 5°C to precipitate unreacted piperazine dihydrochloride.

  • Filter the mixture and evaporate the solvent from the filtrate.

  • Precipitate the crude product using ethyl acetate.

  • Recrystallize the crude product from isopropyl alcohol with the addition of activated charcoal to obtain pure this compound hydrochloride.

G Synthesis of this compound reagents Piperazine + Piperazine Dihydrochloride + 4-Methylbenzyl Chloride reflux Reflux Reaction reagents->reflux solvent Methanol (Solvent) solvent->reflux workup Cooling and Filtration reflux->workup purification Precipitation with Ethyl Acetate & Recrystallization workup->purification product This compound HCl purification->product

Synthesis Workflow

In Vitro Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[5][6]

Materials:

  • Guinea pig brain cortex membrane preparation

  • --INVALID-LINK---pentazocine (radioligand)

  • Unlabeled (+)-pentazocine (for non-specific binding)

  • Test compounds (e.g., this compound)

  • Tris buffer (50 mM, pH 7.4)

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the guinea pig brain membrane preparation with the radioligand (--INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • For the determination of non-specific binding, incubate the membrane preparation with the radioligand and a high concentration of unlabeled (+)-pentazocine.

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold Tris buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

G Sigma-1 Receptor Signaling Pathway Ligand Sigma-1 Agonist (e.g., Benzylpiperazine derivative) S1R_BiP Sigma-1 Receptor-BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R Sigma-1 Receptor (Active) S1R_BiP->S1R Dissociates ClientProteins Client Proteins (Ion Channels, Kinases) S1R->ClientProteins Interacts with Downstream Modulation of Downstream Signaling (e.g., Ca2+ Mobilization) ClientProteins->Downstream

Sigma-1 Receptor Activation

In Vitro HDAC6 Functional Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory activity of test compounds against HDAC6.[1][7]

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC6 fluorometric substrate

  • Lysine developer solution

  • HDAC6 assay buffer

  • Test compounds

  • White 96-well plate

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC6 assay buffer.

  • Add the recombinant HDAC6 enzyme to the wells of the 96-well plate.

  • Add the test compounds to the respective wells and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HDAC6 fluorometric substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the lysine developer solution.

  • Incubate at 37°C for 10 minutes.

  • Measure the fluorescence at an excitation/emission wavelength of 380/490 nm using a fluorescence plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

In Vivo Forced Swim Test (Mouse)

This protocol describes the forced swim test, a common behavioral assay to evaluate the antidepressant-like effects of compounds in mice.[8][9][10]

Materials:

  • Male adult Swiss mice

  • Cylindrical container (e.g., 30 cm height, 20 cm diameter)

  • Water at 25 ± 1°C

  • Test compound (this compound)

  • Vehicle control

  • Positive control (e.g., fluoxetine)

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal) at a specified time before the test.

  • Individually place each mouse in the cylindrical container filled with water to a depth where the mouse cannot touch the bottom.

  • The total duration of the test is 6 minutes.

  • Record the behavior of the mice, specifically the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • At the end of the test, remove the mice from the water, dry them, and return them to their home cages.

  • Analyze the data by comparing the immobility time between the different treatment groups.

G In Vitro to In Vivo Screening Cascade Synthesis Synthesis of This compound Analogs PrimaryScreening Primary In Vitro Screening (e.g., Receptor Binding) Synthesis->PrimaryScreening FunctionalAssay Secondary In Vitro Assay (e.g., Functional Activity) PrimaryScreening->FunctionalAssay Active Hits InVivo In Vivo Efficacy Model (e.g., Forced Swim Test) FunctionalAssay->InVivo Potent Compounds Lead Lead Candidate InVivo->Lead Efficacious Compound

Drug Discovery Workflow

Conclusion

This compound represents a promising starting point for CNS drug discovery programs. Its favorable physicochemical properties for brain penetration and the extensive literature on related benzylpiperazine derivatives provide a strong rationale for its exploration. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the potential of this compound and its analogues as novel therapeutic agents for a range of CNS disorders. Through systematic investigation using the described in vitro and in vivo assays, the full potential of this chemical scaffold can be elucidated, paving the way for the development of next-generation CNS drugs.

References

Application Notes and Protocols for 1-(4-Methylbenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Methylbenzyl)piperazine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent physicochemical properties, such as good aqueous solubility and the ability to be readily functionalized at the N4 position, make it a "privileged scaffold" for the development of novel therapeutic agents.[1][2] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects, by modulating the activity of various enzymes and receptors.[3][4]

These application notes provide a comprehensive overview of the therapeutic potential of novel compounds derived from the this compound scaffold. Detailed protocols for key experimental assays are provided to facilitate the evaluation of new analogs.

Therapeutic Applications and Quantitative Data

Anticancer Activity

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and JAK/STAT pathways.[3][5]

Table 1: Anticancer Activity of this compound Derivatives

Compound/AnalogCancer Cell LineAssay TypeActivity (IC50/GI50 in µM)Reference
Novel Piperazine DerivativeLeukemia (K562)MTT Assay0.06 - 0.16[5]
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineLiver, Breast, ColonSRB AssayMicromolar range[6]
4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(2,5-dimethylphenyl)benzamideLung (A-549)MTT Assay7.74[7]
4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(3-methoxyphenyl)benzamideLung (A-549)MTT Assay5.71[7]
4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(3-methoxyphenyl)benzamideColon (HCT-116)MTT Assay4.26[7]
Antimicrobial Activity

The this compound scaffold has been utilized to develop novel antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[8][9]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/AnalogMicroorganismAssay TypeActivity (MIC in µg/mL)Reference
Chalcone with piperazine moietyCandida albicansBroth microdilution2.22
Piperazine derivative RL-308Shigella flexneriMicrodilution2[10]
Piperazine derivative RL-308Staphylococcus aureusMicrodilution4[10]
Piperazine derivative RL-308MRSAMicrodilution16[10]
Neurological and Receptor Binding Activity

Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[4][11][12][13] Their mechanism of action often involves binding to G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or sigma receptors.[14][15][16][17]

Table 3: Receptor Binding Affinity of Piperazine Derivatives

Compound/AnalogReceptorAssay TypeAffinity (Ki in nM)Reference
Phenylacetamide derivativeSigma-1Radioligand Binding181[16]
Piperazine derivative 11Histamine H3Radioligand Binding6.2[15]
Piperazine derivative 11Sigma-1Radioligand Binding4.41[15]
Piperazine derivative 11Sigma-2Radioligand Binding67.9[15]
Compound 3wDopamine D2Radioligand Binding1.25[18]
Compound 3wSerotonin 5-HT1ARadioligand Binding0.98[18]
Compound 3wSerotonin 5-HT2ARadioligand Binding2.13[18]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers.[3][5] Novel piperazine derivatives have been shown to inhibit this pathway, leading to apoptosis.[5]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibits Compound This compound Derivative Compound->PI3K inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[19][20] Dysregulation of this pathway is implicated in various diseases, including cancer.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Compound This compound Derivative Compound->JAK inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

General Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating the biological activity of novel this compound derivatives. The following workflow outlines the key steps from initial screening to mechanistic studies.

Experimental_Workflow Start Synthesis & Purification of This compound Derivative Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Receptor Binding, Enzyme Inhibition) Dose_Response->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Assays->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo End Lead Optimization In_Vivo->End

Caption: A general experimental workflow for the evaluation of novel this compound derivatives.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][21][22]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[18]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[1][5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][21]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Reaction Setup: In a suitable microplate, add the kinase, substrate, and this compound derivative at various concentrations in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time.

  • Stop Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified through a luciferase-based reaction.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Protocol 3: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.[15][16][23][24]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors)[23]

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • This compound derivative

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radioligand, and varying concentrations of the this compound derivative in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium. The time and temperature will depend on the specific receptor and radioligand.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[23]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[18]

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents with diverse biological activities. The provided application notes and protocols offer a framework for researchers to explore the potential of new derivatives in various disease areas. The versatility of this scaffold, coupled with systematic biological evaluation, holds significant promise for the future of drug discovery and development.

References

Application Notes & Protocols: Synthesis and SAR Studies of 1-(4-Methylbenzyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2][3] Specifically, 1-benzylpiperazine derivatives have been extensively studied as ligands for various receptors, particularly serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[4][5] The 1-(4-methylbenzyl)piperazine core offers a versatile starting point for developing novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.[1] These application notes provide detailed protocols for the synthesis of a library of this compound analogs and the subsequent evaluation of their biological activity to establish a clear SAR.

Synthesis of this compound Analogs

A highly efficient and common method for synthesizing N-benzylpiperazines is reductive amination.[6][7] This approach involves the reaction of a substituted benzaldehyde with a piperazine derivative in the presence of a reducing agent.

General Synthetic Workflow

The synthesis follows a straightforward two-step logical flow from starting materials to the purified final compounds, which are then subjected to biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start Starting Materials (4-Methylbenzaldehyde, Piperazine Analogs) Reaction Reductive Amination (e.g., with NaBH(OAc)3) Start->Reaction 1. Mix Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolate Crude Characterization Structure Verification (NMR, MS) Purification->Characterization 4. Purified Analogs Screening Biological Assays (e.g., Binding Affinity) Characterization->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for synthesis and analysis.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a representative analog, 1-(4-Methylbenzyl)-4-phenylpiperazine .

Materials:

  • 4-Methylbenzaldehyde (1.0 eq)

  • 1-Phenylpiperazine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a solution of 4-methylbenzaldehyde (1.0 eq) and 1-phenylpiperazine (1.0 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocols for SAR Studies

To establish a structure-activity relationship, the synthesized analogs must be evaluated in relevant biological assays. Benzylpiperazine derivatives frequently target monoamine receptors.[5] A common primary assay is a radioligand binding assay to determine the affinity of the compounds for a specific receptor, such as the dopamine D₂ or sigma-1 (σ₁) receptor.

SAR Experimental Workflow

The process involves screening the synthesized library of compounds to determine their biological activity, followed by data analysis to derive SAR insights.

G A Synthesized Analog Library (Known Concentrations) B Prepare Assay Plates (Receptor, Radioligand, Analog) A->B C Incubation (Allow for competitive binding) B->C D Separation (Separate bound from free radioligand) C->D E Quantification (Measure radioactivity) D->E F Data Analysis (Calculate Ki or IC50 values) E->F G Establish SAR (Relate structural changes to activity) F->G

Caption: Workflow for in-vitro SAR determination.

Protocol: Radioligand Competition Binding Assay (General)

This protocol provides a general methodology for determining the binding affinity (Ki) of test compounds at a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D₂ receptor).

  • A specific radioligand for the target (e.g., [³H]Spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Synthesized analog library, dissolved in DMSO to create stock solutions.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd value.

  • Add the synthesized analogs at varying concentrations (typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of an unlabeled reference ligand.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Illustrative SAR

Quantitative data from SAR studies should be organized systematically to facilitate analysis. The following table presents hypothetical data for a series of this compound analogs to illustrate potential SAR trends at a generic receptor target.

Compound IDR (Substitution on Piperazine N4)X (Substitution on Benzyl Ring)Ki (nM)
1a -H4-CH₃ (Parent)150
1b -CH₃4-CH₃125
1c -Phenyl4-CH₃45
1d -Cyclohexyl4-CH₃88
2a -Phenyl2-CH₃95
2b -Phenyl3-CH₃70
2c -Phenyl4-Cl25
2d -Phenyl4-OCH₃60
2e -Phenyl2,4-diCl15

SAR Interpretation (Hypothetical):

  • Effect of N4-Substitution (R): Comparing 1a-1d , adding a bulky, aromatic group like phenyl (1c ) at the N4 position appears more favorable for binding affinity than small alkyl (1b ) or aliphatic cyclic groups (1d ).

  • Effect of Benzyl Ring Substitution (X): Comparing 1c with 2a-2e , modifications to the benzyl ring significantly impact affinity. Electron-withdrawing groups, particularly at the 4-position (e.g., 4-Cl in 2c ), enhance binding. Dichlorination (2e ) further improves affinity, suggesting a specific interaction with a hydrophobic/halogen-binding pocket in the receptor.

Relevant Signaling Pathway

Many target receptors for benzylpiperazine analogs, such as dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs). Understanding the downstream signaling is crucial for predicting the functional effects of the synthesized compounds (agonist vs. antagonist).

G cluster_membrane Cell Membrane Receptor GPCR (e.g., D2 Receptor) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., ↓ cAMP) Effector->Response Leads to Ligand Analog Ligand->Receptor Binds

Caption: Simplified GPCR signaling cascade.

References

High-Yield Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 1-(4-Methylbenzyl)piperazine hydrochloride, a valuable intermediate in pharmaceutical research. The described methodology is based on a simplified, efficient, one-pot synthesis that avoids the use of protecting groups, ensuring high purity and yield.

Introduction

Substituted piperazines are crucial building blocks in the development of various therapeutic agents, including those targeting cancer, neurodegenerative diseases, and infectious agents.[1] The synthesis of monosubstituted piperazines, such as this compound, often presents challenges in achieving high yields and avoiding the formation of disubstituted byproducts. Traditional methods frequently involve multi-step procedures with protecting groups, which can be time-consuming and costly.[1][2]

The protocol outlined below describes a streamlined one-pot synthesis that leverages the in-situ formation of a piperazine-1-ium cation. This intermediate selectively undergoes reaction with 4-methylbenzyl chloride, leading to the desired monosubstituted product in high yield and purity.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

ParameterValueReference
Yield High (exact percentage not specified)[1]
Melting Point 178–179 °C[1][2]
¹H NMR (CDCl₃, ppm) 2.34 (3H, s, CH₃), 2.76 (4H, m, 2CH₂pip), 3.22 (4H, m, 2CH₂pip), 3.53 (2H, s, CH₂), 7.12–7.19 (4H, dd, 4*CHarom), 9.53 (2H, bs, NH₂⁺)[1]
¹³C NMR (CDCl₃, ppm) 21.06 (CH₃), 43.58 (2CH₂pip), 49.39 (2CH₂pip), 62.14 (CH₂), 128.98 (2CHarom), 129.16 (2CHarom), 133.79 (Carom), 137.27 (Carom)[1]
FTIR (cm⁻¹) 2962, 2917 (ν, CH), 2809, 2788, 2766, 2702, 2605, 2469 (ν, NH⁺), 1580 (ν, C=Car)[1]
LC-MS (m/z) [C₁₂H₁₉N₂]⁺ = 191.1543[1]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of monosubstituted piperazine derivatives.[1]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 4-Methylbenzyl chloride

  • Methanol

  • Ethyl acetate

  • Isopropyl alcohol

  • Activated charcoal

  • Acetone (cold)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of Piperazine Monohydrochloride:

    • In a reaction vessel, dissolve piperazine and an equimolar amount of piperazine dihydrochloride in methanol. This in-situ preparation generates piperazine monohydrochloride, which acts as the protected piperazine source.[1]

  • Alkylation Reaction:

    • To the stirred solution of piperazine monohydrochloride, add an equimolar amount of 4-methylbenzyl chloride.

    • The reaction can be performed at room temperature or under reflux. For potentially higher yields and shorter reaction times, heterogeneous catalysis with metal ions supported on a polymeric resin can be employed.[1][2]

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture to 5 °C.[1]

    • The unreacted piperazine dihydrochloride will precipitate. Remove it by filtration.[1]

    • Evaporate the solvent from the filtrate using a rotary evaporator.[1]

    • Precipitate the crude product by adding ethyl acetate to the residue.[1]

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the crude product from isopropyl alcohol. The addition of a small amount of activated charcoal can help to decolorize the solution.[1]

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool to induce crystallization of the pure product.

    • Wash the resulting white crystalline solid with cold acetone and dry it to obtain pure this compound hydrochloride.[1][2]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction Piperazine Piperazine H_Chloride + HCl Piperazine_HCl Piperazine Monohydrochloride H_Chloride->Piperazine_HCl In-situ formation Methylbenzyl_Cl + 4-Methylbenzyl Chloride Product This compound Hydrochloride Methylbenzyl_Cl->Product Byproduct + Piperazine Dihydrochloride

Caption: Chemical reaction for the synthesis of this compound hydrochloride.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purification Purification prep Prepare Piperazine Monohydrochloride in Methanol react Add 4-Methylbenzyl Chloride (Room Temp or Reflux) prep->react cool Cool to 5 °C react->cool filter1 Filter out Piperazine Dihydrochloride cool->filter1 evap Evaporate Solvent filter1->evap precip Precipitate with Ethyl Acetate evap->precip recrystal Recrystallize from Isopropyl Alcohol precip->recrystal wash Wash with Cold Acetone recrystal->wash dry Dry the Final Product wash->dry

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for Flow Chemistry Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern flow chemistry techniques for the synthesis of piperazine derivatives, a scaffold of significant importance in medicinal chemistry.[1][2] The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, scalability, process control, and automation.[3][4] This document outlines key synthetic strategies, presents detailed experimental protocols for the synthesis of notable piperazine-containing active pharmaceutical ingredients (APIs), and provides quantitative data for process comparison.

Introduction to Flow Chemistry for Piperazine Synthesis

The piperazine ring is a privileged structure in drug discovery, present in a wide array of therapeutic agents.[1][5] Traditional batch synthesis of piperazine derivatives can be challenging, often requiring multi-step procedures and the use of protecting groups, which can lead to lower overall yields and increased cost.[5][6] Flow chemistry provides elegant solutions to many of these challenges, enabling telescoped reactions, safe handling of hazardous reagents, and efficient optimization of reaction conditions.[3][4] Recent advancements have seen the successful application of flow chemistry to various synthetic transformations for piperazine synthesis, including N-arylation, reductive amination, and photoredox-mediated C-H functionalization.[7][8][9][10]

Key Synthetic Methodologies in Flow

Several powerful synthetic methods for constructing and modifying the piperazine scaffold have been successfully adapted to continuous flow conditions.

Multi-step Synthesis of N-Arylpiperazines in Flow

The synthesis of N-arylpiperazines is a common challenge in pharmaceutical chemistry. Flow chemistry enables the telescoping of multiple reaction steps, avoiding the isolation of intermediates and reducing overall process time. This is exemplified in the synthesis of several blockbuster drugs.

  • Imatinib (Gleevec®): A three-step continuous flow synthesis has been developed for the rapid and modular synthesis of Imatinib and its analogues.[11][12] This process involves the hydration of a nitrile, a chemoselective amidation, and a final C-N cross-coupling reaction.[12] The entire sequence is performed without solvent switches or in-line purifications.[11]

  • Flibanserin (Addyi®): An uninterrupted, four-step continuous-flow synthesis has been developed, featuring heterogeneously catalyzed reductive amination, benzimidazolone formation, and a biphasic deprotection with integrated in-line purification.[7][13]

Two-Step Continuous Flow Synthesis of Ribociclib

A two-step continuous flow process for the synthesis of the CDK4/6 inhibitor Ribociclib has been reported.[4][14] This process includes a telescoped reaction sequence with an integrated in-line liquid-liquid extraction for purification, demonstrating the power of flow chemistry for producing complex APIs with high purity.[4][14]

Photoredox Catalysis in Flow for C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and green method for the C-H functionalization of piperazines.[15] This technique has been successfully translated to continuous flow, which is particularly advantageous for photochemical reactions by ensuring uniform irradiation and improving scalability.[7] A visible-light-promoted decarboxylative annulation protocol allows for the synthesis of 2-substituted piperazines in continuous mode.[16] This programmable approach allows for the synthesis of highly diversifiable piperazine cores.[17][18]

Microwave-Assisted Flow Synthesis of Monosubstituted Piperazines

A simplified, one-pot, one-step synthesis of monosubstituted piperazines has been developed using a protonated piperazine, which avoids the need for protecting groups.[5][6][8] This method, which utilizes heterogeneous catalysis, has been adapted to a flow microwave reactor, significantly reducing reaction times while maintaining high yields.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited flow chemistry protocols for piperazine derivative synthesis, allowing for a direct comparison of their efficiency and throughput.

Product Synthesis Method Key Steps Overall Yield (%) Throughput/Productivity Total Residence Time Reference(s)
Imatinib3-Step Continuous FlowNitrile hydration, Amidation, C-N cross-coupling58327 mg/h48 min[12]
Ribociclib2-Step Continuous FlowBuchwald-Hartwig coupling, Deprotection92.551.0 g/h-[14]
Flibanserin4-Step Continuous FlowReductive amination, Cyclization, Deprotection---[7][13]
Monosubstituted PiperazinesMicrowave-Assisted FlowN-alkylation/acylation59-78 (for benzyl derivatives)--[2]

Table 1: Comparison of Flow Synthesis Methods for Piperazine Derivatives.

Experimental Protocols

This section provides detailed experimental protocols for the key flow chemistry syntheses of piperazine derivatives discussed above.

Protocol for the Three-Step Continuous Flow Synthesis of Imatinib

This protocol is adapted from the work of Jamison and co-workers.[11][12]

Reagents and Stock Solutions:

  • Nitrile Solution: Nitrile precursor (1.0 equiv) in 1,4-dioxane/DI water (2:3 v/v) to a concentration of 0.8 M.

  • Aryl Halide Solution: Aryl halide (1.0 equiv) and Pd precatalyst in 1,4-dioxane.

  • Base Solution: K₃PO₄ in DI water.

  • Amine Solution: 4-(4-methylpiperazin-1-yl)aniline in 1,4-dioxane.

Flow Chemistry Setup:

  • Three sequential reactor coils (stainless steel).

  • High-pressure pumps for reagent delivery.

  • T-mixers for combining reagent streams.

  • Back pressure regulator.

Procedure:

  • Step 1: Nitrile Hydration:

    • Pump the nitrile solution through the first heated reactor coil.

    • The output from this step is used directly in the next step without purification.

  • Step 2: Chemoselective Amidation:

    • Combine the output from Step 1 with the aryl halide solution and the base solution using a T-mixer.

    • Pass the resulting mixture through the second heated reactor coil.

  • Step 3: C-N Cross-Coupling:

    • Combine the output from Step 2 with the amine solution using a T-mixer.

    • Pass the final mixture through the third heated reactor coil.

  • Work-up and Purification:

    • The output from the final reactor is collected.

    • The crude product is then purified by conventional methods (e.g., crystallization) to afford Imatinib.

Protocol for the Two-Step Continuous Flow Synthesis of Ribociclib

This protocol is based on the work of Pellegatti et al.[14]

Reagents and Stock Solutions:

  • Solution A: 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate in THF.

  • Solution B: LiHMDS in THF.

  • Solution C: 4 N HCl in 1,4-dioxane.

  • Solution D: Saturated aqueous NaHCO₃.

Flow Chemistry Setup:

  • Two sequential reactors.

  • Pumps for delivering stock solutions.

  • In-line liquid-liquid extraction unit.

  • Back pressure regulator.

Procedure:

  • Step 1: Buchwald-Hartwig Coupling:

    • Solutions A and B are pumped and mixed, then enter the first reactor at a defined temperature (e.g., 60 °C) and residence time (e.g., 13.1 min).

  • Step 2: Deprotection and In-line Purification:

    • The output from the first reactor is mixed with Solution C and enters the second reactor.

    • The acidic stream is then mixed with Solution D in the liquid-liquid extraction unit to neutralize and purify the product.

    • The organic phase containing the purified free base of the Ribociclib precursor is collected.

  • Final Crystallization (Semi-batch):

    • The solvent is switched to isopropanol.

    • The final API is crystallized by the addition of succinic acid.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described flow chemistry syntheses.

G Figure 1: General Workflow for Multi-step Flow Synthesis cluster_0 Reagent Delivery cluster_1 Reaction Module cluster_2 Optional Subsequent Steps cluster_3 Product Collection Reagent_A Reagent A Stock Solution Pumps Pumps Reagent_A->Pumps Reagent_B Reagent B Stock Solution Reagent_B->Pumps Mixer Mixer Pumps->Mixer Reactor_1 Reactor 1 (Heated/Cooled Coil) Mixer->Reactor_1 Reactor_2 Reactor 2 Reactor_1->Reactor_2 Telescoped Reaction Purification In-line Purification Reactor_2->Purification Collection Product Collection Purification->Collection G Figure 2: Workflow for 3-Step Imatinib Synthesis cluster_flow Continuous Flow System Nitrile Nitrile Precursor Hydration Step 1: Hydration (Reactor 1) Nitrile->Hydration Aryl_Halide Aryl Halide + Pd Precatalyst Amidation Step 2: Amidation (Reactor 2) Aryl_Halide->Amidation Amine Piperazine Amine Coupling Step 3: C-N Coupling (Reactor 3) Amine->Coupling Base1 Cs2CO3 Base1->Hydration Base2 K3PO4 Base2->Amidation Hydration->Amidation Amidation->Coupling Imatinib Imatinib Coupling->Imatinib G Figure 3: Workflow for 2-Step Ribociclib Synthesis cluster_flow Continuous Flow System Starting_Materials Pyrrolopyrimidine & Protected Piperazine Coupling Step 1: Buchwald-Hartwig (Reactor 1) Starting_Materials->Coupling Base LiHMDS Base->Coupling Acid HCl in Dioxane Deprotection Step 2: Deprotection (Reactor 2) Acid->Deprotection Coupling->Deprotection Purification In-line Liquid-Liquid Extraction Deprotection->Purification Ribociclib_Precursor Ribociclib Free Base Purification->Ribociclib_Precursor Crystallization Semi-batch Crystallization Ribociclib_Precursor->Crystallization Ribociclib Ribociclib Succinate Crystallization->Ribociclib

References

Application Notes and Protocols for the Analytical Detection of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(4-Methylbenzyl)piperazine (MeBZP), a substituted piperazine derivative. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to be adaptable for various research and quality control applications.

Overview of Analytical Techniques

The selection of an appropriate analytical method for the detection of MeBZP depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, impurity profiling, or quantitative determination).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like MeBZP. It offers excellent chromatographic separation and mass spectrometric detection for definitive identification. Derivatization may be employed to improve peak shape and thermal stability.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile and cost-effective method. Since the MeBZP molecule possesses a chromophore, direct UV detection is feasible. For trace-level analysis, derivatization with a UV-active agent can significantly enhance sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for the analysis of MeBZP in complex matrices such as biological fluids or active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. While specific values may vary depending on the instrumentation and matrix, this data provides a benchmark for method development and validation for MeBZP.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Piperazine Derivatives

ParameterValueMatrixAnalyte(s)Reference
Linearity Range0 - 10 µg/mLPlasma, UrineBZP, TFMPP[1]
Limit of Detection (LOD)0.002 - 0.156 µg/mLPlasma, Urine, Cell Culture MediumBZP, TFMPP[1]
Limit of Quantitation (LOQ)0.008 - 0.625 µg/mLPlasma, Urine, Cell Culture MediumBZP, TFMPP[1]
Precision (%RSD)< 2.0%Drug SubstancesPiperazine Derivatives[2]
Accuracy (% Recovery)76 - 108%Plasma, Urine, Cell Culture MediumBZP, TFMPP[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Piperazine Derivatives

ParameterValueMatrixAnalyte(s)Reference
Linearity Range30 - 350 ppmAPIPiperazine (with NBD-Cl derivatization)[3]
Limit of Detection (LOD)30 ppmAPIPiperazine (with NBD-Cl derivatization)[3]
Limit of Quantitation (LOQ)90 ppmAPIPiperazine (with NBD-Cl derivatization)[3]
Precision (%RSD)< 1.13%APIPiperazine (with NBD-Cl derivatization)[3]
Accuracy (% Recovery)104.87 - 108.06%APIPiperazine (with NBD-Cl derivatization)[3]

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance Data for Piperazine Derivatives

ParameterValueMatrixAnalyte(s)Reference
Linearity Range1 - 50 ng/mLHuman PlasmaBZP, TFMPP[4]
Limit of Quantitation (LOQ)5 ng/mLHuman PlasmaBZP, TFMPP[4]
Precision (%RSD)< 10%Human PlasmaBZP, TFMPP[4]
Accuracy> 90%Human PlasmaBZP, TFMPP[4]
Linearity Range0.085 - 8.65 ng/mgHairBZP[5]
Extraction Efficiency78 - 91%HairBZP[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of MeBZP in a solid sample, such as a pharmaceutical raw material or a seized drug sample.

3.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10 mg of the homogenized sample.

  • Dissolution: Dissolve the sample in 10 mL of methanol.

  • Vortexing: Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

3.1.2. Derivatization (Optional, for improved peak shape)

  • Evaporation: Evaporate a 100 µL aliquot of the sample solution to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

3.1.3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 6890N or equivalent.

  • Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp 1: 10°C/min to 150°C, hold for 5 min.

    • Ramp 2: 7.5°C/min to 300°C, hold for 2 min.

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Transfer Line Temperature: 280°C.

3.1.4. Data Analysis

Identify MeBZP based on its retention time and the fragmentation pattern in the mass spectrum. For quantitative analysis, use a calibration curve prepared from standard solutions of MeBZP.

GCMS_Workflow start Start sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep derivatization Derivatization (Optional) (Evaporate, Add Reagent, Heat) sample_prep->derivatization If required gcms_analysis GC-MS Analysis (Inject, Separate, Detect) sample_prep->gcms_analysis Direct derivatization->gcms_analysis data_analysis Data Analysis (Identify, Quantify) gcms_analysis->data_analysis end_node End data_analysis->end_node

GC-MS analysis workflow for this compound.
HPLC-UV Protocol with Derivatization

This protocol is suitable for the trace analysis of MeBZP in an active pharmaceutical ingredient (API).[3]

3.2.1. Reagents and Solutions

  • Diluent: Acetonitrile.

  • Derivatization Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl) solution (1 mg/mL in acetonitrile).

  • Mobile Phase: Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of MeBZP reference standard in the diluent.

  • Working Standard Solution: Dilute the stock solution to the desired concentration range (e.g., LOQ to 150% of the specification limit).

  • Sample Solution: Accurately weigh and dissolve the API sample in the diluent to a known concentration.

3.2.3. Derivatization Procedure

  • To 1 mL of the standard or sample solution in a vial, add 1 mL of the NBD-Cl solution.

  • Add 1 mL of a suitable buffer (e.g., borate buffer, pH 9.0).

  • Cap the vial and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature. The solution is now ready for HPLC analysis.

3.2.4. HPLC Instrumentation and Conditions

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 column.[3]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 340 nm.[3]

3.2.5. Data Analysis

Quantify the MeBZP-NBD derivative based on the peak area response from the standard solutions.

HPLCUV_Workflow start Start solution_prep Prepare Standard & Sample Solutions start->solution_prep derivatization Derivatization with NBD-Cl (Mix, Heat, Cool) solution_prep->derivatization hplc_analysis HPLC-UV Analysis (Inject, Separate, Detect) derivatization->hplc_analysis quantification Quantification (Peak Area vs. Standard) hplc_analysis->quantification end_node End quantification->end_node

HPLC-UV with derivatization workflow for MeBZP analysis.
LC-MS/MS Protocol

This protocol is designed for the sensitive and selective quantification of MeBZP in biological matrices like plasma or urine.

3.3.1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).

  • Internal Standard: Add an appropriate internal standard (e.g., MeBZP-d7).

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., ammonium hydroxide) to adjust the pH.

  • Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge.

  • Supernatant Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

3.3.2. LC-MS/MS Instrumentation and Conditions

  • LC System: UFLC or equivalent system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • Start with 10% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize precursor and product ions for MeBZP and the internal standard.

3.3.3. Data Analysis

Quantify MeBZP using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Conclusion

The analytical methods and protocols provided offer a comprehensive guide for the detection and quantification of this compound. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for the GC-MS Analysis of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Methylbenzyl)piperazine (4-MeBP) is a substituted piperazine derivative that has been identified as a designer drug. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, including seized materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such psychoactive substances due to its high separation efficiency and specific detection capabilities. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Experimental Protocols

This section details the methodology for the analysis of this compound by GC-MS, including sample preparation, instrument conditions, and data analysis.

Sample Preparation

A simple solvent extraction is typically sufficient for the preparation of samples for GC-MS analysis.

Reagents and Materials:

  • Methanol (HPLC grade)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., eicosane at 0.02 mg/mL in methanol)[1]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at concentrations ranging from 0.01 to 1 mg/mL.[1] Each standard should contain the internal standard at a fixed concentration.

  • Sample Preparation (for solid samples like powders or tablets):

    • Accurately weigh approximately 10 mg of the homogenized sample.

    • Dissolve the sample in 10 mL of methanol containing the internal standard.

    • Vortex the mixture for 2 minutes to ensure complete dissolution.

    • Centrifuge the sample if particulates are present.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following parameters are based on an optimized method for the analysis of piperazine derivatives.[1][2]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemPerkin Elmer Clarus 500 Turbomass Gold or equivalent
ColumnSupelco Equity-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent 5% phenyl/95% methyl silicone phase[1][3]
Carrier GasHelium at a constant flow rate of 1 mL/min[1]
Injection Port Temperature260 °C[1]
Injection Volume1.0 µL[1]
Split Ratio20:1[1]
Oven Temperature ProgramInitial temperature 60°C (hold for 1 min), ramp at 10°C/min to 170°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 4 min)[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan ModeFull Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[4]
Transfer Line Temperature280 °C[1]
Ion Source Temperature230 °C[1]

Data Presentation

Quantitative analysis of this compound can be achieved by constructing a calibration curve from the standard solutions and analyzing the unknown samples. The mass spectrum of this compound is characterized by specific fragment ions that can be used for its identification.

Table 2: Quantitative and Qualitative Data for this compound

ParameterValueReference
Chemical Information
Molecular FormulaC₁₂H₁₈N₂[5]
Molecular Weight190.28 g/mol [5]
Chromatographic Data
Retention Time (approx.)Dependent on specific GC conditionsA study on a similar compound, 1-benzylpiperazine, showed a retention time of approximately 4.2 minutes under similar conditions.[6]
Mass Spectrometric Data
Major Fragment Ions (m/z)105, 148, 190, 56These ions are characteristic for N-(3-methylbenzyl)piperazine, an isomer of this compound, and similar fragmentation is expected.[7]
Validation Parameters (Typical)
Linearity Range0.01–1 mg/mLBased on a method for various piperazines.[1]
Limit of Detection (LOD)To be determined experimentallyA method for other piperazines reported LODs in the range of 2.5–5.0 µg/mL.
Limit of Quantification (LOQ)To be determined experimentallyA method for other piperazines reported LOQs ranging from 0.125 to 0.5 µg/mL.[7]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample (e.g., Powder, Tablet) Weighing Weigh ~10 mg Sample->Weighing Dissolution Dissolve in Methanol + Internal Standard Weighing->Dissolution Vortex Vortex for 2 min Dissolution->Vortex Filter Filter (0.45 µm) Vortex->Filter Injection Inject 1 µL Filter->Injection GC_Separation GC Separation (Equity-5 Column) Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) MS_Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS_Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: HPLC Purification of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(4-Methylbenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol provides a reliable methodology for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer, ensuring effective separation from potential impurities.

Introduction

This compound is a critical building block in medicinal chemistry, and its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines a validated HPLC purification protocol, offering a scalable and reproducible solution for obtaining high-purity this compound. The method is designed for both analytical and preparative scale applications.

Experimental Protocol

Materials and Reagents
  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filter

  • HPLC vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and processing software (e.g., ChemStation, Empower)

  • Analytical balance

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Reagent Preparation
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[1]

Sample Preparation

Accurately weigh approximately 10 mg of the crude this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The HPLC analysis is performed using a reversed-phase C18 column.[2] The separation is achieved through isocratic elution with a mobile phase composed of acetonitrile and a phosphate buffer.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The following table summarizes the hypothetical data obtained from the HPLC analysis of a crude and purified sample of this compound.

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Crude Sample
Impurity 13.4515,2341.5
This compound8.12958,76595.095.0%
Impurity 212.5635,4323.5
Purified Sample
This compound8.151,005,43299.899.8%
Impurity 212.612,0110.2

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_purification Purification reagent_prep Reagent Preparation (Mobile Phase, Diluent) hplc_system HPLC System Setup (Column, Flow Rate, Temp) reagent_prep->hplc_system sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection at 220 nm separation->detection fraction_collection Fraction Collection separation->fraction_collection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration analysis Purity Calculation integration->analysis solvent_evap Solvent Evaporation fraction_collection->solvent_evap final_product High-Purity Product solvent_evap->final_product

Caption: Workflow for HPLC Purification of this compound.

Discussion

The developed RP-HPLC method provides excellent separation of this compound from its impurities. The choice of a C18 column offers good retention and peak shape for the analyte. The mobile phase composition was optimized to achieve a reasonable retention time and resolution. The UV detection at 220 nm provides high sensitivity for the aromatic compound. The hypothetical data demonstrates the effectiveness of the method in significantly enhancing the purity of the target compound from 95.0% to 99.8%.

Conclusion

This application note presents a straightforward and effective HPLC method for the purification of this compound. The protocol is well-suited for quality control and preparative applications in a drug development setting. The detailed methodology and clear data presentation provide a valuable resource for researchers and scientists working with this compound.

References

Investigating the Antidepressant Potential of Benzylpiperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpiperazine and its derivatives represent a class of psychoactive compounds that have garnered interest for their potential antidepressant properties. Initially explored in the 1970s, research into these compounds has seen a resurgence, with a focus on understanding their complex pharmacological profiles and identifying derivatives with improved therapeutic windows. This document provides detailed application notes and experimental protocols for investigating the antidepressant potential of benzylpiperazine derivatives, aimed at guiding researchers in this field.

Benzylpiperazine (BZP) itself was initially investigated as an antidepressant but was ultimately deemed unsuitable for this purpose due to its amphetamine-like stimulant effects and potential for abuse.[1][2] However, subsequent research has led to the development of derivatives with more favorable pharmacological profiles. One such derivative, befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), has shown antidepressant activity in preclinical and clinical studies.[1][3] More recently, novel derivatives like HBK-10, a 2-methoxyphenylpiperazine derivative, have been synthesized and evaluated for their antidepressant-like properties.

The primary mechanism of action for many benzylpiperazine derivatives involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[4] These compounds can act as reuptake inhibitors and/or releasing agents for these neurotransmitters, thereby increasing their synaptic availability.[4] Beyond direct monoamine modulation, downstream signaling pathways involving cyclic AMP (cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) are implicated in the therapeutic effects of antidepressants and are relevant targets for investigation.

These application notes provide a framework for the preclinical evaluation of benzylpiperazine derivatives, from initial behavioral screening to more detailed neurochemical and molecular mechanism-of-action studies.

Data Presentation

Table 1: Antidepressant-like Activity of HBK-10 in the Forced Swim Test (FST) in Mice
Treatment GroupDose (mg/kg)Immobility Time (s)% Reduction in Immobility
Vehicle-185 ± 10-
HBK-101.25146 ± 821.1%
HBK-102.5141 ± 723.5%
HBK-105136 ± 926.6%
HBK-1010103 ± 1244.2%
Imipramine (Control)1598 ± 1147.2%

Data are presented as mean ± SEM.

Table 2: Receptor Binding Affinity Profile of HBK-10
Receptor/TransporterRadioligandKi (nM)
5-HT1A[3H]8-OH-DPAT2.5
5-HT2A[3H]Ketanserin85
D2[3H]Spiperone15
Serotonin Transporter (SERT)[3H]Citalopram>1000

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Experimental Protocols

Behavioral Screening for Antidepressant-Like Activity

The Forced Swim Test is a widely used rodent behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable container of water will, after an initial period of struggling, adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

Protocol for Mice:

  • Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Gently place each mouse individually into the cylinder of water.

    • The total duration of the test is 6 minutes.

    • A video camera should be used to record the session for later analysis.

    • The first 2 minutes of the test are considered a habituation period and are not scored.

    • During the subsequent 4 minutes, the duration of immobility is measured. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: The duration of immobility is scored by a trained observer blind to the treatment conditions. The effect of a test compound is evaluated by comparing the immobility time of the treated group to that of a vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

The Tail Suspension Test is another common behavioral assay for screening antidepressant efficacy, particularly in mice. The principle is similar to the FST, where immobility is induced by an inescapable stressor.

Protocol for Mice:

  • Apparatus: A commercially available or custom-made suspension box is used. The mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surfaces.

  • Acclimation: As with the FST, animals should be acclimated to the testing room for at least 1 hour prior to the test.

  • Procedure:

    • Secure the tip of the mouse's tail to the suspension bar with adhesive tape (approximately 1 cm from the tip).

    • The total duration of the test is 6 minutes.

    • A video camera is used to record the session.

    • The entire 6-minute session is typically scored.

    • The duration of immobility is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: A trained observer, blind to the experimental groups, scores the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle control group suggests antidepressant-like effects.

Neurochemical Analysis

This technique allows for the measurement of extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

Protocol for Rats:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or hippocampus).

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After a baseline collection period, administer the benzylpiperazine derivative (e.g., via intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

  • Analysis of Dialysates:

    • Analyze the collected dialysate samples for the content of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels for each animal. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

These assays are used to determine the affinity of a compound for specific receptors or transporters.

Protocol for 5-HT and DA Receptors:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cortex for 5-HT receptors, striatum for DA receptors) or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Spiperone for D2 receptors) and varying concentrations of the test compound (benzylpiperazine derivative).

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Molecular Signaling Pathway Analysis

This assay measures the intracellular levels of cyclic AMP, a key second messenger in many signaling pathways, including those activated by monoamine receptors.

Protocol:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., a Gs- or Gi-coupled monoamine receptor).

  • Cell Treatment: Treat the cells with the benzylpiperazine derivative at various concentrations for a specified time. Include a positive control that is known to modulate cAMP levels (e.g., forskolin to increase cAMP).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or other immunoassay kit.

  • Data Analysis: Compare the cAMP levels in the treated cells to those in the vehicle-treated control cells.

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated CREB (pCREB) and Brain-Derived Neurotrophic Factor (BDNF).

Protocol:

  • Tissue or Cell Lysis: Homogenize brain tissue from treated animals or lyse cultured cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for pCREB, total CREB, and BDNF.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of pCREB to total CREB and BDNF to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_behavioral Behavioral Screening cluster_neurochemical Neurochemical Analysis cluster_molecular Molecular Analysis FST Forced Swim Test (FST) Microdialysis In Vivo Microdialysis FST->Microdialysis TST Tail Suspension Test (TST) TST->Microdialysis Binding Radioligand Binding Microdialysis->Binding cAMP cAMP Assay Binding->cAMP Western Western Blot (pCREB, BDNF) cAMP->Western end Antidepressant Potential Profile Western->end start Benzylpiperazine Derivative start->FST start->TST

Caption: Experimental workflow for assessing antidepressant potential.

signaling_pathway cluster_monoamine Monoamine System Modulation cluster_downstream Intracellular Signaling BZP Benzylpiperazine Derivative DAT Dopamine Transporter BZP->DAT SERT Serotonin Transporter BZP->SERT NET Norepinephrine Transporter BZP->NET DA Dopamine HT Serotonin NE Norepinephrine GPCR GPCRs DA->GPCR HT->GPCR NE->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF BDNF Gene Expression pCREB->BDNF Neuroplasticity Neuroplasticity & Antidepressant Effects BDNF->Neuroplasticity

Caption: Putative signaling pathway for benzylpiperazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methylbenzyl)piperazine and overcoming common challenges, particularly low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are direct N-alkylation and reductive amination.

  • Direct N-Alkylation: This method involves the reaction of piperazine with a 4-methylbenzyl halide (e.g., chloride or bromide). To favor mono-alkylation and reduce the formation of the di-substituted byproduct, an excess of piperazine is typically used.[1] Another approach involves using a mono-protected piperazine, such as N-Boc-piperazine, to ensure single substitution, followed by a deprotection step.[1][2]

  • Reductive Amination: This approach involves the reaction of piperazine with 4-methylbenzaldehyde to form an intermediate imine, which is then reduced to the final product.[3] Common reducing agents for this reaction include sodium triacetoxyborohydride and sodium cyanoborohydride.[4]

Q2: What is the most significant side reaction that leads to low yield?

A2: The most common side reaction leading to low yield of the desired mono-substituted product is the formation of the di-alkylated byproduct, 1,4-bis(4-methylbenzyl)piperazine.[1][2] This occurs when the initially formed this compound reacts with another molecule of the 4-methylbenzyl halide.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: Several strategies can be employed to minimize di-alkylation:

  • Stoichiometry Control: Use a significant excess of piperazine relative to the 4-methylbenzyl halide.[1]

  • Slow Addition: Add the 4-methylbenzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1]

  • Use of Protecting Groups: Employ a mono-protected piperazine (e.g., N-Boc-piperazine) to block one of the nitrogen atoms, thus preventing di-alkylation.[1][2] The protecting group can be removed in a subsequent step.

  • One-Pot Synthesis with Protonated Piperazine: A one-pot synthesis using protonated piperazine can also yield mono-substituted derivatives with high purity.[5]

Q4: My product seems to be stuck in the aqueous phase during workup. What should I do?

A4: The product, being a piperazine derivative, can form a salt and become water-soluble, especially in acidic conditions. To extract it into an organic solvent, the aqueous layer needs to be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine nitrogens, making the free base more soluble in organic solvents like dichloromethane or chloroform.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low to No Yield Inactive Catalyst (if applicable): For methods like reductive amination, the catalyst might be inactive.Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1]
Insufficient Base: The base might not be strong enough or used in insufficient quantity.Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[1]
Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent like DMF to improve solubility.[1]
Low Reaction Temperature: The reaction may require heat to proceed at a reasonable rate.Consider heating the reaction mixture. Many N-alkylation reactions require elevated temperatures.[1]
Formation of Di-alkylated Byproduct Incorrect Stoichiometry: Molar ratio of piperazine to alkylating agent is not optimal.Use an excess of piperazine relative to the 4-methylbenzyl halide.[1]
Rapid Addition of Alkylating Agent: High local concentration of the alkylating agent promotes di-substitution.Add the 4-methylbenzyl halide slowly to the reaction mixture.[1]
Unprotected Piperazine: Both nitrogen atoms are available for reaction.For better control, use a mono-protected piperazine like N-Boc-piperazine.[1]
Incomplete Reaction Poor Reagent Solubility: One or more reagents are not fully dissolved.Change to a more suitable solvent like DMF to ensure complete dissolution of all reagents.[1]
Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.Monitor the reaction progress using TLC or LC-MS and adjust the reaction time or temperature accordingly.
Difficult Product Isolation Product is Water-Soluble: The product is in its protonated (salt) form.Basify the aqueous layer to a pH of 9.5-12 to convert the product to its free base, which is more soluble in organic solvents.[1]
Emulsion Formation During Extraction: An emulsion is formed between the aqueous and organic layers.Add brine (saturated NaCl solution) to help break the emulsion.
Poor Reproducibility Sensitivity to Impurities: Trace impurities in reagents or solvents can affect the reaction.Use high-purity reagents and anhydrous solvents.
Inconsistent Inert Atmosphere: The reaction is sensitive to air or moisture.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine with 4-methylbenzyl chloride.

Materials:

  • Piperazine (4 equivalents)

  • 4-Methylbenzyl chloride (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Slowly add a solution of 4-methylbenzyl chloride in anhydrous acetonitrile to the reaction mixture over a period of 1-2 hours with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a 1M NaOH solution to a pH of ~12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Piperazine (1 equivalent)

  • 4-Methylbenzaldehyde (1 equivalent)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction flask, add piperazine and 4-methylbenzaldehyde in DCM or DCE.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Type start->check_reaction direct_alkylation Direct Alkylation check_reaction->direct_alkylation Direct Alkylation reductive_amination Reductive Amination check_reaction->reductive_amination Reductive Amination da_issue1 Di-alkylation? direct_alkylation->da_issue1 ra_issue1 Inactive Reducing Agent? reductive_amination->ra_issue1 da_solution1 Increase Piperazine Excess Slow Addition of Alkyl Halide Use Mono-protected Piperazine da_issue1->da_solution1 Yes da_issue2 Incomplete Reaction? da_issue1->da_issue2 No da_solution2 Increase Temperature Change Solvent (e.g., DMF) Increase Reaction Time da_issue2->da_solution2 Yes general_issue General Issues da_issue2->general_issue No ra_solution1 Use Fresh Reducing Agent Ensure Anhydrous Conditions ra_issue1->ra_solution1 Yes ra_issue2 Imine Formation Issue? ra_issue1->ra_issue2 No ra_solution2 Use Dean-Stark to Remove Water Check Aldehyde Purity ra_issue2->ra_solution2 Yes ra_issue2->general_issue No gi_issue1 Poor Solubility? general_issue->gi_issue1 gi_solution1 Change Solvent gi_issue1->gi_solution1 Yes gi_issue2 Workup Problem? gi_issue1->gi_issue2 No gi_solution2 Basify Aqueous Layer (pH 9.5-12) gi_issue2->gi_solution2 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow: Direct N-Alkylation

direct_alkylation_workflow start Start step1 Mix Piperazine and K₂CO₃ in Anhydrous MeCN start->step1 step2 Slowly Add 4-Methylbenzyl Chloride step1->step2 step3 Reflux and Monitor (TLC) step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Aqueous Workup (Basify to pH ~12) step5->step6 step7 Extract with DCM step6->step7 step8 Dry, Filter, and Concentrate Organic Layers step7->step8 step9 Purify (Column Chromatography/Distillation) step8->step9 end End Product step9->end

Caption: Experimental workflow for the direct N-alkylation synthesis method.

Experimental Workflow: Reductive Amination

reductive_amination_workflow start Start step1 Mix Piperazine and 4-Methylbenzaldehyde in DCM start->step1 step2 Stir for 1 hour (Imine Formation) step1->step2 step3 Add Sodium Triacetoxyborohydride step2->step3 step4 Stir and Monitor (TLC) step3->step4 step5 Quench with Saturated NaHCO₃ Solution step4->step5 step6 Separate Layers and Extract Aqueous Phase step5->step6 step7 Combine, Wash, Dry, and Concentrate Organic Layers step6->step7 step8 Purify (Column Chromatography) step7->step8 end End Product step8->end

Caption: Experimental workflow for the reductive amination synthesis method.

References

Technical Support Center: Optimizing N-alkylation of Piperazine with 4-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the N-alkylation of piperazine with 4-methylbenzyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of piperazine with 4-methylbenzyl chloride, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-alkylated Product, 1-(4-methylbenzyl)piperazine

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

    • Insufficient reaction time or temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

    • Poor choice of base: The base may not be strong enough to effectively neutralize the hydrochloric acid formed during the reaction, leading to the formation of piperazine salts which are less nucleophilic.[1] Consider using a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

    • Suboptimal solvent: The reagents may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices as they help to dissolve the piperazine and the base.[1]

    • Moisture in the reaction: Water can react with the 4-methylbenzyl chloride and can also affect the solubility of the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Issue 2: Significant Formation of the Di-alkylated Byproduct, 1,4-bis(4-methylbenzyl)piperazine

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-alkylation?

  • Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Here are several strategies to favor mono-alkylation:

    • Control of Stoichiometry: Using a large excess of piperazine (3 to 10 equivalents) relative to the 4-methylbenzyl chloride can statistically favor the mono-alkylation product.[1]

    • Slow Addition of the Alkylating Agent: Adding the 4-methylbenzyl chloride solution dropwise to the piperazine solution at a low temperature can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1][2]

    • Use of a Protecting Group: This is a highly reliable method to achieve mono-alkylation. By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), the alkylation is directed to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1][2]

    • In situ formation of piperazine monohydrochloride: Reacting piperazine with one equivalent of an acid, such as hydrochloric acid, can form the monoprotonated salt. This reduces the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What are the best approaches for purification?

  • Answer: Purification can be challenging due to the presence of unreacted piperazine, the di-alkylated byproduct, and salts.

    • Acid-Base Extraction: After the reaction is complete, the mixture can be worked up by partitioning between an organic solvent (like dichloromethane or ethyl acetate) and water. Washing the organic layer with a dilute acid solution can remove the unreacted piperazine. The desired product can then be isolated by basifying the aqueous layer and extracting with an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a common method for separating the mono-alkylated product from the di-alkylated byproduct and other impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the N-alkylation of piperazine with 4-methylbenzyl chloride?

    • A1: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM) are generally recommended.[1][3] They facilitate the dissolution of the reactants and the base, promoting a more efficient reaction. The choice of solvent can also influence the reaction rate and selectivity.

  • Q2: Which base is most effective for this reaction?

    • A2: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction.[1] Other bases like cesium carbonate (Cs₂CO₃) or triethylamine (TEA) can also be used. The base should be strong enough to neutralize the acid formed but not so strong as to cause side reactions with the solvent or reactants.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol, with a small amount of a basic modifier like triethylamine to prevent streaking of the amine spots. Staining with ninhydrin or potassium permanganate can help visualize the spots. LC-MS is another powerful technique to monitor the disappearance of starting materials and the formation of the product and byproducts.

  • Q4: My product appears to be water-soluble and difficult to extract. What should I do?

    • A4: The product can form a salt with the acid generated during the reaction, making it water-soluble.[1][2] To extract it into an organic solvent, the aqueous layer needs to be basified to a pH of around 10-12 with a base like sodium hydroxide or sodium carbonate.[1] This will deprotonate the piperazine nitrogen, making the product less polar and more soluble in organic solvents like dichloromethane or chloroform.[1]

Data Presentation

Alkylating AgentPiperazine (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chloride3KOH (as part of a phase transfer system)Toluene/WaterReflux3~80[4]
p-tert-Butylbenzyl chloride2None (in situ salt formation)Ethanol700.583[5]
m-Methylbenzyl bromide2None (in situ salt formation)Ethanol70266[5]
p-Chlorobenzyl chloride2None (in situ salt formation)EthanolRT then 701.5 then 280[5]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol aims to favor the mono-alkylation product by using a large excess of piperazine.

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • 4-methylbenzyl chloride (1 mmol, 1 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

    • Anhydrous Acetonitrile (MeCN) (20 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add a solution of 4-methylbenzyl chloride in anhydrous acetonitrile to the mixture at room temperature over 30 minutes.

    • Heat the reaction mixture to reflux (around 80 °C) and monitor the progress by TLC.

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This protocol utilizes a protecting group strategy for a more controlled mono-alkylation.

  • Step A: Synthesis of N-Boc-piperazine

    • Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM to the piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.

  • Step B: N-alkylation of N-Boc-piperazine

    • To a solution of N-Boc-piperazine (1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

    • Add 4-methylbenzyl chloride (1.1 eq.) to the mixture.

    • Stir the reaction at room temperature or heat to 60-80 °C until completion as monitored by TLC.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude 1-Boc-4-(4-methylbenzyl)piperazine by column chromatography.

  • Step C: Deprotection of the Boc group

    • Dissolve the purified product from Step B in a suitable solvent like dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Evaporate the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent.

Visualizations

Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine ReactionVessel Reaction Mixture (Stirring & Heating) Piperazine->ReactionVessel BenzylChloride 4-Methylbenzyl Chloride BenzylChloride->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., MeCN) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cool to RT Concentration Concentration Filtration->Concentration Filtrate Extraction Acid-Base Extraction Concentration->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Workflow for the N-alkylation of piperazine with 4-methylbenzyl chloride.

Troubleshooting_Logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_dialkylation Di-alkylation Solutions cluster_solutions_purification Purification Solutions Start Start: N-alkylation Reaction Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes DiAlkylation High Di-alkylation Problem->DiAlkylation Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Successful Synthesis Problem->Success No IncreaseTimeTemp Increase Time/Temp LowYield->IncreaseTimeTemp ChangeBase Change Base (e.g., K2CO3) LowYield->ChangeBase ChangeSolvent Change Solvent (e.g., DMF) LowYield->ChangeSolvent ExcessPiperazine Use Excess Piperazine DiAlkylation->ExcessPiperazine SlowAddition Slow Addition of Alkyl Halide DiAlkylation->SlowAddition ProtectingGroup Use Protecting Group (Boc) DiAlkylation->ProtectingGroup AcidBaseExtraction Acid-Base Extraction PurificationIssue->AcidBaseExtraction ColumnChrom Column Chromatography PurificationIssue->ColumnChrom Crystallization Crystallization PurificationIssue->Crystallization

Caption: Troubleshooting decision tree for optimizing piperazine N-alkylation.

References

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing di-alkylation during the synthesis of monosubstituted piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing monosubstituted piperazines?

The primary challenge in the N-alkylation of piperazine is controlling selectivity. Due to the presence of two reactive secondary amine groups, the reaction can readily proceed to form the undesired 1,4-disubstituted (di-alkylated) byproduct in addition to the desired monosubstituted product.[1][2] Over-alkylation can also lead to the formation of quaternary ammonium salts, which can complicate purification.[3]

Q2: What are the principal strategies to prevent di-alkylation?

Several key strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method and involves temporarily blocking one of the nitrogen atoms with a protecting group (e.g., Boc, Cbz, acetyl).[1][3] This directs alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][4]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent increases the statistical probability that the alkylating agent will react with an unreacted piperazine molecule rather than the already monosubstituted product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, which reduces the likelihood of a second alkylation event.[1][3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1][2]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. It is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][3]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, leading to high selectivity for mono-alkylation.[3]

Troubleshooting Guide

Issue: Formation of a significant amount of di-alkylated byproduct.

Potential CauseRecommended Solution(s)
Incorrect Stoichiometry Use a large excess of piperazine (e.g., 4-5 equivalents or more) relative to the alkylating agent.[3] This statistically favors mono-alkylation.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly (dropwise) to the reaction mixture, preferably using a syringe pump for better control. This keeps the concentration of the electrophile low.[1][3]
Unprotected Piperazine For optimal control and to virtually eliminate di-alkylation, use a mono-protected piperazine such as N-Boc-piperazine or N-Cbz-piperazine.[1][4][5]
High Reaction Temperature Consider lowering the reaction temperature. While this may slow down the reaction rate, it can improve selectivity for mono-alkylation.

Issue: Low yield of the desired monosubstituted product.

Potential CauseRecommended Solution(s)
Suboptimal Base or Solvent Ensure the use of a suitable base (e.g., anhydrous K₂CO₃, Cs₂CO₃) and a solvent in which the reagents are soluble (e.g., DMF, acetonitrile).[1] For reductive amination, a protic solvent like methanol or isopropanol is often used.[6]
Product is Water-Soluble If the product is suspected to be in the aqueous phase during work-up (often as a salt), basify the aqueous layer to a pH of approximately 9.5-12 to deprotonate the piperazine nitrogen and facilitate extraction into an organic solvent.[3]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, consider gently heating the mixture.[1]

Data Presentation: Comparison of Mono-alkylation Strategies

The following tables summarize typical reaction conditions and yields for different mono-alkylation strategies. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Protecting Group Strategy - N-Alkylation of N-Boc-Piperazine [4]

Alkylating AgentBase / SolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃ / DMFRoom Temp.4~75-85
Ethyl BromoacetateK₂CO₃ / Acetonitrile606~80-90
4-Nitrobenzyl BromideCs₂CO₃ / DMFRoom Temp.3>90

Table 2: Direct Alkylation Strategies

MethodPiperazine EquivalentsAlkylating Agent EquivalentsTypical ConditionsReported Mono-alkylation YieldReference
Excess Piperazine 41Pyridine, reflux, 12h~70-80%[3]
Piperazine Monosalt 2 (as monohydrochloride)1Ethanol, 70°C, 0.5h60-89% (for various benzyl bromides)[2]

Experimental Protocols

Protocol 1: Mono-alkylation using N-Boc-piperazine

This is a reliable, three-step method involving protection, alkylation, and deprotection.

Step A: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Evaporate the DCM under reduced pressure.

  • Purify the crude product by column chromatography to isolate N-Boc-piperazine.

Step B: N-Alkylation of N-Boc-piperazine [4]

  • To a stirred solution of N-Boc-piperazine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile), add the alkyl halide (1.0-1.2 eq) at room temperature.

  • Stir the reaction mixture for the appropriate time (monitor by TLC or LC-MS). The reaction may require heating.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with an organic solvent (e.g., DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3x with DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-alkyl-N'-Boc-piperazine.

Step C: Deprotection of the Boc Group

  • Dissolve the N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the monosubstituted piperazine salt.

Protocol 2: Mono-alkylation using Excess Piperazine[3]
  • In a reaction flask, combine a large excess of piperazine (e.g., 4-5 equivalents) with a suitable solvent (e.g., pyridine or ethanol).

  • Slowly add the alkylating agent (1.0 equivalent) to the stirred piperazine solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture.

  • Perform an appropriate work-up to remove the excess piperazine and isolate the monosubstituted product. This may involve extraction and purification by column chromatography or distillation.[3]

Protocol 3: Mono-alkylation via Reductive Amination[7]
  • Dissolve the aldehyde or ketone (1.0 eq) and piperazine (1.1 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Stir the solution vigorously for 15 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride (STAB) or a zirconium borohydride–piperazine complex) portion-wise to the reaction mixture.

  • Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction (e.g., with water or a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_reactants Reactants cluster_products Products piperazine Piperazine mono_sub Monosubstituted Piperazine piperazine->mono_sub + R-X (1st Alkylation) alkyl_halide Alkyl Halide (R-X) di_sub Disubstituted Piperazine (Undesired) mono_sub->di_sub + R-X (2nd Alkylation)

Caption: Reaction scheme of piperazine alkylation.

G decision decision method method start Start: Need to synthesize a monosubstituted piperazine q1 Is complete prevention of di-alkylation critical? start->q1 q4 Is specialized equipment (flow reactor) available? start->q4 q2 Is the alkylating agent highly reactive? q1->q2 No q3 Is a multi-step synthesis acceptable? q1->q3 Yes method_slow Use Slow Addition of Alkylating Agent q2->method_slow Yes method_excess Use Excess Piperazine or Piperazine Salt q2->method_excess No q3->q2 No method_pg Use Protecting Group Strategy (e.g., Boc) q3->method_pg Yes q4->q1 No method_flow Use Flow Chemistry q4->method_flow Yes G step step start Piperazine step1 Protection (+ Boc₂O) start->step1 intermediate N-Boc-piperazine step1->intermediate step2 Alkylation (+ R-X) intermediate->step2 protected_product N-Alkyl-N'-Boc- piperazine step2->protected_product step3 Deprotection (+ Acid) protected_product->step3 end Monosubstituted Piperazine step3->end

References

Technical Support Center: Purification of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Methylbenzyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities include:

  • 1,4-bis(4-methylbenzyl)piperazine: This is a common byproduct formed by the disubstitution of the piperazine ring.[1]

  • Unreacted starting materials: Residual piperazine and 4-methylbenzyl chloride may remain.

  • Side-reaction products: Other minor impurities may arise from side reactions during the synthesis.

Q2: What are the main challenges in the purification of this compound?

A2: The primary challenges are related to its physicochemical properties:

  • High Polarity and Basicity: As a piperazine derivative, this compound is highly polar and basic, which can lead to difficulties in chromatographic separation, such as peak tailing on standard silica gel.

  • Hygroscopicity: The compound may absorb moisture from the air, which can affect its handling and accurate weighing.

  • Salt Formation: It readily forms salts, which can be advantageous for purification but also requires an additional step to convert it back to the free base if needed.

Q3: What are the recommended purification techniques for this compound?

A3: The most effective purification methods are:

  • Recrystallization: Particularly effective for the hydrochloride salt of the compound.

  • Column Chromatography: Useful for removing closely related impurities.

  • Distillation: Can be employed for the free base, especially to remove non-volatile impurities.

  • Acid-Base Extraction: A fundamental technique to separate the basic product from non-basic impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

Solution:

  • Ensure proper solvent selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound hydrochloride, isopropyl alcohol is a good starting point.[2][3]

  • Control the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a seed crystal: Adding a small crystal of the pure compound can initiate crystallization.

  • Adjust solvent polarity: If using a mixed solvent system, slightly increasing the proportion of the less soluble solvent can sometimes help induce crystallization.

Problem: Low recovery after recrystallization.

Solution:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure complete precipitation: Cool the solution for a sufficient amount of time at a low temperature.

  • Check the filtrate: Concentrate the mother liquor and cool again to see if a second crop of crystals can be obtained.

Column Chromatography Issues

Problem: Poor separation of impurities.

Solution:

  • Optimize the mobile phase: For polar compounds like this compound, a gradient elution is often more effective than an isocratic one. A common starting point is a gradient of methanol in dichloromethane.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

  • Modify the mobile phase: For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution on silica gel by deactivating acidic silanol groups.

Problem: Product is difficult to elute from the column.

Solution:

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol) in the eluent.

  • Consider a stronger solvent system: If methanol is not sufficient, a small amount of a stronger, more polar solvent could be added, but compatibility with the stationary phase must be considered.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol is based on a reported method for the recrystallization of this compound hydrochloride.[2][3]

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of hot isopropyl alcohol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Guideline for Column Chromatography

This is a general guideline adaptable for the purification of this compound free base.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column after evaporating the solvent.

  • Elution: Start with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂·HCl
Molecular Weight 190.28 g/mol 226.74 g/mol
Melting Point Not widely reported178-179 °C[2][3]
Appearance Likely a solid at room temperatureWhite crystalline solid[2][3]

Table 2: Representative Purification Data for a Closely Related Compound (1-Benzylpiperazine)[4]

Purification StepProduct FormYieldPurity
Initial Synthesis 1-Benzylpiperazine dihydrochloride93-95%-
Liberation of Free Base 1-Benzylpiperazine (crude oil)--
Vacuum Distillation 1-Benzylpiperazine (pure oil)14.3-16.5 g (from 0.125 mol scale)High purity

Note: This data is for the closely related 1-benzylpiperazine and serves as an illustrative example of expected outcomes for similar purification strategies for this compound.

Visualizations

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization (as HCl salt) acid_base->recrystallization Formation of HCl salt chromatography Column Chromatography acid_base->chromatography Purification of Free Base distillation Vacuum Distillation (Free Base) acid_base->distillation pure_product Pure this compound recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oiling Out? start->oiling_out slow_cool Slow Down Cooling Rate oiling_out->slow_cool Yes low_yield Low Yield? oiling_out->low_yield No seed_crystal Add Seed Crystal slow_cool->seed_crystal seed_crystal->low_yield min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes success Successful Purification low_yield->success No mother_liquor Concentrate Mother Liquor min_solvent->mother_liquor mother_liquor->success

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Column Chromatography Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying piperazine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying piperazine derivatives by column chromatography?

Piperazine derivatives often present challenges due to their inherent basicity and polarity. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase. This interaction can lead to several issues:

  • Peak Tailing: The most frequent problem, where the peak in the chromatogram has an asymmetrical tail. This occurs because of the strong, sometimes irreversible, binding of the basic piperazine derivative to the acidic silica gel.[1][2]

  • Poor Separation: Co-elution of the desired compound with impurities can occur if the mobile phase is not optimized to effectively compete with the stationary phase for interaction with the sample molecules.

  • Irreversible Adsorption: In some cases, the piperazine derivative may bind so strongly to the silica gel that it does not elute from the column, leading to low recovery of the product.[3]

  • Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive piperazine derivatives.[3]

Q2: How can I prevent peak tailing when purifying my piperazine derivative on a silica gel column?

Peak tailing is a common issue that can be addressed by modifying the mobile phase. The addition of a small amount of a basic modifier can neutralize the acidic silanol groups on the silica gel, thus minimizing the strong interaction with the basic piperazine derivative.

A common strategy is to add a small percentage of a tertiary amine, such as triethylamine (TEA), to the eluent. Typically, a concentration of 0.1-1% (v/v) of triethylamine in the mobile phase is effective.[4] Another option is to use a mobile phase containing a small amount of ammonium hydroxide.[4]

Q3: My piperazine derivative is highly polar and doesn't move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

For highly polar piperazine derivatives that exhibit very strong retention on silica gel, several strategies can be employed:

  • Use a More Polar Mobile Phase: A solvent system with a higher proportion of a polar solvent like methanol can be effective. For instance, a mobile phase of dichloromethane/methanol is often used.[4]

  • Add a Basic Modifier: As mentioned for peak tailing, adding triethylamine or ammonium hydroxide to the eluent can help to move the compound off the baseline.[4]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switching to a different stationary phase may be necessary. Alumina, which is available in neutral, acidic, or basic forms, can be a good alternative to silica gel for the purification of basic compounds.[4]

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), can be a suitable alternative.

Q4: When should I choose dry loading over wet (liquid) loading for my sample?

Dry loading is generally preferred over wet loading in the following situations:

  • Poor Solubility: If your crude sample does not dissolve well in the initial mobile phase, dry loading is the recommended method.[5] Dissolving the sample in a strong solvent for wet loading can lead to poor separation as the strong solvent will carry the compound down the column too quickly.[6]

  • High Polarity Sample: For highly polar compounds that have a strong affinity for the stationary phase, dry loading can lead to better resolution and sharper bands.[5]

  • Large Sample Volume: When the volume of the dissolved sample is large, it can cause band broadening if loaded directly onto the column. Dry loading concentrates the sample at the top of the column, leading to a more efficient separation.

Troubleshooting Guides

Problem: Poor Separation of Piperazine Derivative from Impurities

If you are experiencing poor separation between your target piperazine derivative and impurities, follow this troubleshooting workflow:

PoorSeparation start Poor Separation Observed check_tlc Review TLC Analysis start->check_tlc optimize_solvent Optimize Mobile Phase check_tlc->optimize_solvent Rf values too close? gradient_elution Try Gradient Elution optimize_solvent->gradient_elution Isocratic elution failing? solution Improved Separation optimize_solvent->solution Separation improved change_stationary_phase Change Stationary Phase gradient_elution->change_stationary_phase Still poor separation? gradient_elution->solution Separation improved change_stationary_phase->solution

Caption: Troubleshooting workflow for poor separation.

Detailed Steps:

  • Review TLC Analysis: Ensure your initial TLC analysis shows good separation between the desired compound and impurities. The ideal Rf value for the target compound should be between 0.2 and 0.4.[4]

  • Optimize Mobile Phase:

    • Adjust Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. Small changes can have a significant impact on separation.

    • Add a Modifier: If not already present, add a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape and potentially the separation of basic compounds.[4]

  • Try Gradient Elution: If isocratic elution (using a constant solvent composition) is not providing adequate separation, a gradient elution may be more effective.[7][8] Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[8]

  • Change Stationary Phase: If optimizing the mobile phase does not resolve the issue, consider using a different stationary phase. For basic piperazine derivatives, basic or neutral alumina can be a good alternative to silica gel.[4]

Problem: No Compound Eluting from the Column

If your piperazine derivative is not eluting from the column, consider the following possibilities:

NoElution start No Compound Eluting check_solubility Check Sample Solubility in Mobile Phase start->check_solubility increase_polarity Increase Mobile Phase Polarity check_solubility->increase_polarity Soluble? add_modifier Add Basic Modifier (e.g., TEA) increase_polarity->add_modifier solution Compound Elutes increase_polarity->solution Elution successful check_degradation Check for On-Column Degradation add_modifier->check_degradation Still no elution? add_modifier->solution Elution successful

Caption: Troubleshooting workflow for non-eluting compounds.

Detailed Steps:

  • Check Sample Solubility: Ensure your compound is soluble in the mobile phase. If it precipitated at the top of the column, it will not elute.

  • Increase Mobile Phase Polarity: The mobile phase may not be polar enough to elute your compound. Gradually increase the proportion of the polar solvent in your eluent.

  • Add a Basic Modifier: The highly basic nature of your piperazine derivative might be causing it to bind irreversibly to the acidic silica gel. Adding triethylamine (0.1-1%) or a similar base to your eluent can disrupt this strong interaction and allow your compound to elute.[4]

  • Check for On-Column Degradation: It is possible that your compound is degrading on the acidic silica gel. To test for this, spot your compound on a TLC plate and let it sit for a while before developing it. If you see new spots or streaking that were not present initially, your compound may be unstable on silica. In this case, using a less acidic stationary phase like neutral alumina is recommended.[3]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying a piperazine derivative using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation, with an Rf value for the product ideally between 0.2 and 0.4.[4]

    • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.[4]

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the non-polar solvent of your chosen eluent system.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column using a pipette.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.[4]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperazine derivative.[4]

Data Presentation

Table 1: Common Mobile Phase Systems for Piperazine Derivatives
Non-Polar SolventPolar SolventBasic Modifier (Optional)Typical Ratio Range (v/v/v)Notes
HexanesEthyl AcetateTriethylamine90:10:0.1 to 50:50:1Good for less polar derivatives.
DichloromethaneMethanolTriethylamine99:1:0.1 to 90:10:1Effective for more polar derivatives.[4]
AcetonitrileMethanolDiethylamine90:10:0.1Used for specific HPLC applications.[10]
Table 2: TLC Staining Reagents for Piperazine Derivatives
Staining ReagentPreparationVisualizationComments
Potassium Permanganate Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[11]Yellow/brown spots on a purple background. Heat may be required.General stain for oxidizable functional groups.
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.Purple/pink spots for primary/secondary amines.Specific for primary and secondary amines, which may be present as impurities or in the derivative itself.
Iodine Place a few crystals of iodine in a sealed chamber.Brown spots.General, non-destructive method for many organic compounds.[12]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.[11]Stains different functional groups various colors upon heating.A good general-purpose stain.

References

Technical Support Center: Synthesis of Benzylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzylpiperazine and its derivatives. The following guides and FAQs address specific challenges, with a focus on mitigating side reactions and optimizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of 1-benzylpiperazine?

The most prevalent side reaction is the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine (DBZP).[1][2] This occurs when a second molecule of benzyl chloride reacts with the newly formed 1-benzylpiperazine.

Q2: How can I minimize the formation of 1,4-dibenzylpiperazine (DBZP)?

Several strategies can be employed to suppress the formation of DBZP:

  • Control of Stoichiometry: Using an excess of piperazine is a common method to increase the probability of benzyl chloride reacting with the starting material rather than the monosubstituted product.[3]

  • Use of Piperazine Salts: Starting with piperazine dihydrochloride or preparing the monohydrochloride salt in situ can effectively prevent disubstitution.[4] The protonated nitrogen atom is less nucleophilic and therefore less likely to react with benzyl chloride.

  • Catalyst Selection: Certain catalysts, such as nitrogenous amine salts (e.g., aniline hydrochloride), have been reported to promote the selective monosubstitution, even with a 1:1 molar ratio of reactants.[3]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. For the reaction of piperazine with benzyl chloride, temperatures around 65°C have been reported to be effective.[4] A patent suggests a reaction temperature of 50-70°C for 1.5-3 hours.[3]

    • Mixing: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.[4]

  • Suboptimal Reagents:

    • Benzyl Chloride Quality: Use freshly distilled benzyl chloride to avoid impurities that could interfere with the reaction.[4]

    • Solvent: The choice of solvent is important. Absolute ethanol is a commonly used solvent.[4] Other solvents like tetrahydrofuran (THF), chloroform, or benzene can also be used.[3]

  • Product Loss During Workup:

    • Extraction: The free base of benzylpiperazine can be extracted with solvents like chloroform or ethyl acetate.[3][4] Ensure a sufficient number of extractions are performed to maximize recovery.

    • Purification: Distillation and recrystallization are common purification methods.[3][4] Improper technique can lead to product loss.

Q4: What are the best practices for purifying 1-benzylpiperazine?

Purification is critical to remove unreacted starting materials, the DBZP byproduct, and other impurities.

  • Isolation as a Salt: 1-Benzylpiperazine can be precipitated as its dihydrochloride salt, which is a stable, crystalline solid that is easy to handle and store.[4] This is an effective way to separate it from the more soluble disubstituted byproduct.

  • Distillation: The free base of 1-benzylpiperazine is an oil that can be purified by vacuum distillation.[3][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine products from non-basic impurities.[3]

Troubleshooting Guide: Low Yield and Purity

This section provides a structured approach to troubleshooting common problems in benzylpiperazine synthesis.

Problem: Low Yield of 1-Benzylpiperazine
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Optimize reaction temperature (e.g., 50-70°C).[3] - Ensure vigorous stirring.[4]
Side Reactions - Use an excess of piperazine.[3] - Employ piperazine dihydrochloride as a starting material.[4] - Consider using a catalyst like aniline hydrochloride.[3]
Reagent Quality - Use freshly distilled benzyl chloride.[4] - Ensure the use of an appropriate and dry solvent.[3][4]
Product Loss During Workup - Perform multiple extractions during the workup.[4] - Optimize distillation conditions (pressure and temperature) to prevent product decomposition.
Problem: High Levels of 1,4-Dibenzylpiperazine Impurity
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry - Increase the molar excess of piperazine relative to benzyl chloride.[3]
Reaction Conditions - Add the benzyl chloride dropwise to the reaction mixture to maintain a low concentration.[3]
Reactive Monosubstituted Product - Convert the 1-benzylpiperazine to its hydrochloride salt in situ to deactivate the second nitrogen atom.
Ineffective Purification - Purify the product by precipitating it as the dihydrochloride salt, leaving the more soluble DBZP in solution.[4] - Fractional distillation under vacuum may also be effective.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine Dihydrochloride[4]

This method is designed to produce the monosubstituted product in high purity by utilizing piperazine dihydrochloride.

  • Preparation of Piperazine Monohydrochloride Solution: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C and add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate while swirling.

  • Reaction: To the warm solution (65°C), add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring.

  • Isolation of Piperazine Dihydrochloride: Continue stirring at 65°C for an additional 25 minutes. Cool the mixture in an ice bath for 30 minutes. Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash it with ice-cold absolute ethanol.

  • Precipitation of 1-Benzylpiperazine Dihydrochloride: Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. After mixing, cool for 10-15 minutes in the ice bath.

  • Final Product Collection: Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield is 29.0–29.5 g (93–95%).

Protocol 2: Catalytic Synthesis of N-Benzylpiperazine[3]

This patented process aims for high yield and purity using a catalyst.

  • Reaction Setup: In a 500mL reaction flask, dissolve 25.8g (0.3mol) of piperazine in 100ml of anhydrous methanol. Add a catalytic amount of aniline hydrochloride while stirring.

  • Addition of Benzyl Chloride: Warm the mixture to 50°C and add 38g (0.3mol) of benzyl chloride dropwise over approximately 30 minutes.

  • Reaction: Maintain the temperature at 50°C for 3 hours.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol by vacuum distillation.

  • Workup: Add NaOH solution to the residue to adjust the pH to >12. Extract the aqueous layer twice with 50ml portions of ethyl acetate.

  • Purification: Combine the organic extracts and distill under vacuum (2.5 mmHg), collecting the fraction at 120-124°C to obtain the final product. The reported yield is 95.5% with a purity of 99.2%.

Visual Guides

Synthesis_Pathway Piperazine Piperazine Benzylpiperazine 1-Benzylpiperazine (Desired Product) Piperazine->Benzylpiperazine + Benzyl Chloride BenzylChloride Benzyl Chloride BenzylChloride->Benzylpiperazine Dibenzylpiperazine 1,4-Dibenzylpiperazine (Side Product) Benzylpiperazine->Dibenzylpiperazine + Benzyl Chloride BenzylChloride2 Benzyl Chloride BenzylChloride2->Dibenzylpiperazine Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity High DBZP Impurity? Start->CheckPurity AdjustStoichiometry Increase Piperazine Excess CheckPurity->AdjustStoichiometry Yes CheckYield Low Yield? CheckPurity->CheckYield No UseSalt Use Piperazine Dihydrochloride AdjustStoichiometry->UseSalt UseSalt->CheckYield OptimizeConditions Optimize Temp & Time CheckYield->OptimizeConditions Yes End Problem Resolved CheckYield->End No CheckReagents Check Reagent Quality OptimizeConditions->CheckReagents ImproveWorkup Optimize Purification/Extraction CheckReagents->ImproveWorkup ImproveWorkup->End

References

Technical Support Center: Improving the Solubility of 1-(4-Methylbenzyl)piperazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Methylbenzyl)piperazine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my this compound compound upon dilution into my aqueous assay buffer from a DMSO stock. What should I do?

This is a common issue for compounds with poor aqueous solubility. The key is to maintain the compound in solution at the final assay concentration. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is at a level that does not impact your biological system (typically less than 0.5%). This small amount of co-solvent can help maintain the compound's solubility.[5]

  • pH Adjustment: If your assay conditions permit, acidifying the aqueous buffer can significantly improve the solubility of basic compounds like this compound.

  • Use of Salt Forms: Consider using a salt form of the compound, such as this compound hydrochloride (MBZP HCl). Salt formation is a highly effective method to enhance the aqueous solubility of basic compounds.[3][5]

  • Advanced Formulation Strategies: If the above methods are not sufficient, more advanced techniques such as the use of cyclodextrins to form inclusion complexes or the preparation of a nanosuspension can be explored.[5]

Q3: Are there any known solubility data for a salt form of this compound?

Yes, solubility data for this compound hydrochloride (MBZP HCl) is available and summarized in the table below.

Data Presentation: Solubility of this compound Hydrochloride

SolventSolubility
DMSO30 mg/mL
PBS (pH 7.2)10 mg/mL
DMF5 mg/mL
Ethanol2 mg/mL
Methanol1 mg/mL

Source: Cayman Chemical[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Inconsistent or lower-than-expected activity in an in vitro assay.

This could be due to the compound precipitating out of solution, leading to a lower effective concentration.

Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent Assay Results start Start: Inconsistent Assay Results check_solubility Visually inspect for precipitation in assay wells start->check_solubility determine_kinetic Determine Kinetic Solubility in Assay Medium check_solubility->determine_kinetic precipitation_obs Precipitation Observed? determine_kinetic->precipitation_obs no_precipitation Solubility is likely not the primary issue. Investigate other experimental variables. precipitation_obs->no_precipitation No solubility_issue Solubility is the likely cause. Proceed to optimization. precipitation_obs->solubility_issue Yes optimize Optimization Strategies solubility_issue->optimize adjust_ph Adjust pH of Assay Buffer (if permissible) optimize->adjust_ph use_salt Use a Salt Form (e.g., Hydrochloride) optimize->use_salt co_solvent Optimize Co-solvent Concentration optimize->co_solvent advanced Advanced Formulation (Cyclodextrins, Nanosuspension) optimize->advanced retest Re-evaluate in Assay adjust_ph->retest use_salt->retest co_solvent->retest advanced->retest

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (free base or salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, gentle warming (e.g., 37°C) and sonication can be applied.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility

This protocol outlines how to test the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • DMSO stock solution of the compound

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a series of aqueous buffers with different pH values relevant to your experimental range.

  • Add a small volume of the concentrated DMSO stock solution of this compound to each buffer to a final desired concentration.

  • Vortex each solution immediately after adding the compound.

  • Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Signaling Pathway and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical flow.

G cluster_1 Solubility Enhancement Strategy compound Poorly Soluble This compound initial_solubilization Initial Solubilization Strategy compound->initial_solubilization dmso_stock Prepare concentrated stock in 100% DMSO initial_solubilization->dmso_stock dilution_check Dilute into Aqueous Assay Buffer dmso_stock->dilution_check precipitation Precipitation Occurs? dilution_check->precipitation no_precipitation Proceed with Assay precipitation->no_precipitation No yes_precipitation Implement Further Strategies precipitation->yes_precipitation Yes strategy1 pH Adjustment (Acidic Buffer) yes_precipitation->strategy1 strategy2 Use Salt Form (e.g., HCl salt) yes_precipitation->strategy2 strategy3 Advanced Formulation (e.g., Cyclodextrins) yes_precipitation->strategy3 final_solution Soluble Compound in Assay Medium strategy1->final_solution strategy2->final_solution strategy3->final_solution

Caption: Decision pathway for enhancing compound solubility.

References

Technical Support Center: Purification of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of impurities from crude 1-(4-Methylbenzyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Purified Product.

  • Question: After purification, I am still observing peaks corresponding to piperazine and 4-methylbenzaldehyde in my analytical data (GC-MS, HPLC, or NMR). How can I remove these?

  • Answer: The presence of unreacted starting materials is a common issue, especially if the reaction has not gone to completion.

    • Piperazine: Being a water-soluble and basic compound, piperazine can be effectively removed by performing an acid-base extraction.[1][2] Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a slightly acidic solution (e.g., dilute HCl or ammonium chloride solution). The protonated piperazine will partition into the aqueous layer.

    • 4-Methylbenzaldehyde: This aldehyde can be removed by washing the organic solution of the crude product with an aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble bisulfite adduct that can be separated in the aqueous phase. Alternatively, a thorough purification by column chromatography or vacuum distillation should effectively separate the desired product from the less polar aldehyde.

Issue 2: Significant Formation of 1,4-bis(4-Methylbenzyl)piperazine Byproduct.

  • Question: My crude product contains a significant amount of the di-substituted byproduct, 1,4-bis(4-Methylbenzyl)piperazine, which is difficult to separate from the desired mono-substituted product. How can I minimize its formation and remove it?

  • Answer: The formation of the di-substituted byproduct is a common challenge in the synthesis of mono-substituted piperazines.[1][2]

    • Minimizing Formation: To favor mono-substitution, it is recommended to use a large excess of piperazine relative to 4-methylbenzyl chloride or 4-methylbenzaldehyde during the synthesis.[2] Another strategy is to use a protecting group, such as a Boc group, on one of the piperazine nitrogens, followed by alkylation and deprotection.[3]

    • Removal: The separation of mono- and di-substituted piperazines can be challenging due to their similar polarities.

      • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropanol), can provide good separation. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic piperazine compounds on the acidic silica gel.[2]

      • Fractional Distillation: If the boiling points of the mono- and di-substituted products are sufficiently different, fractional distillation under high vacuum can be an effective separation method.

Issue 3: Oily Product Instead of a Crystalline Solid.

  • Question: My final product is an oil, but I was expecting a crystalline solid. How can I induce crystallization?

  • Answer: this compound can exist as an oil at room temperature. To obtain a crystalline solid, you can try the following:

    • Salt Formation: Convert the free base to a salt, such as the hydrochloride or dihydrochloride salt. These salts often have higher melting points and are more likely to be crystalline. This can be achieved by dissolving the oily product in a suitable solvent (e.g., isopropanol or ether) and adding a solution of HCl in the same or a miscible solvent. The salt will precipitate out and can be collected by filtration.

    • Recrystallization from a Different Solvent System: The choice of solvent is crucial for successful recrystallization. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for piperazine derivatives include ethanol, isopropanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[1]

    • Seeding: If you have a small amount of crystalline product, you can use it as a seed crystal to induce crystallization in a supersaturated solution of your oily product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities include:

  • Unreacted starting materials: Piperazine and 4-methylbenzaldehyde.

  • Di-substituted byproduct: 1,4-bis(4-Methylbenzyl)piperazine.

  • Imine intermediate: The intermediate formed between piperazine and 4-methylbenzaldehyde that may not have been fully reduced.

  • Reducing agent byproducts: Depending on the reducing agent used (e.g., borohydride salts), byproducts from the reducing agent may be present.

  • Residual solvents: Solvents used in the reaction and workup.

Q2: Which purification method is best for achieving high purity (>99.5%) of this compound?

A2: For achieving high purity, a combination of methods is often most effective. A typical high-purity purification workflow would involve:

  • An initial acid-base workup to remove the bulk of unreacted piperazine and other acidic or basic impurities.

  • Followed by either vacuum distillation or column chromatography to separate the desired product from the di-substituted byproduct and other non-volatile impurities.

  • Finally, recrystallization of the purified free base or its salt can be performed to further enhance purity and obtain a crystalline product.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Several analytical techniques can be used to monitor purity:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and track the progress of a purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile compounds and allows for the identification of impurities based on their mass spectra.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common setup for analyzing piperazine derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Data Presentation: Purity and Yield of this compound after Various Purification Methods

The following table presents hypothetical data on the purity and yield of this compound after applying different purification techniques to a crude reaction mixture.

Purification MethodPurity (%)Yield (%)Key Impurities Removed
Crude Product 80.5-Piperazine (10%), 4-methylbenzaldehyde (2%), 1,4-bis(4-Methylbenzyl)piperazine (7%), Other (0.5%)
Vacuum Distillation 98.575Piperazine, 4-methylbenzaldehyde, some 1,4-bis(4-Methylbenzyl)piperazine
Recrystallization (Free Base) 97.065Primarily 1,4-bis(4-Methylbenzyl)piperazine and other less soluble impurities
Recrystallization (HCl Salt) 99.260Most organic impurities, product isolated as the hydrochloride salt
Column Chromatography >99.570Excellent separation of all major impurities, including the di-substituted byproduct

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Procedure:

    • Place the crude this compound oil in the Claisen flask.

    • Slowly apply vacuum and gently heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the purity of the collected fractions by TLC, GC-MS, or HPLC.

    • Combine the pure fractions.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Salt Formation: Slowly add a solution of concentrated hydrochloric acid or a saturated solution of HCl in isopropanol dropwise to the stirred solution until the pH is acidic. The hydrochloride salt should precipitate.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the salt.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound hydrochloride salt under vacuum.

Protocol 3: Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • To prevent tailing, add 0.1-1% triethylamine to the eluent system.[2]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

Purification_Workflow crude Crude this compound workup Aqueous Workup (Acid-Base Extraction) crude->workup organic_layer Organic Layer workup->organic_layer Separation aqueous_layer Aqueous Layer (Piperazine Impurities) workup->aqueous_layer distillation Vacuum Distillation organic_layer->distillation chromatography Column Chromatography organic_layer->chromatography recrystallization Recrystallization (Free Base or Salt) distillation->recrystallization chromatography->recrystallization pure_product Purified this compound recrystallization->pure_product

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methylbenzyl)piperazine. Our resources are designed to address common challenges encountered during laboratory-scale experiments and scale-up operations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Ineffective N-Alkylation: The reaction conditions may not be optimal for the N-alkylation of piperazine. 2. Reagent Degradation: The starting materials, particularly 4-methylbenzyl chloride, may have degraded. 3. Poor Solubility of Reagents: Piperazine or its salts may not be fully dissolved in the chosen solvent.[1]1. Optimize Reaction Conditions:     - Temperature: Increase the reaction temperature, as many N-alkylation reactions require heating to proceed at a reasonable rate.[1]     - Base: Ensure a suitable base (e.g., K₂CO₃, Et₃N) is used to neutralize the HCl formed during the reaction.     - Solvent: Switch to a more polar aprotic solvent like DMF or acetonitrile to improve solubility.[1] 2. Check Reagent Quality: Use freshly distilled or recently purchased 4-methylbenzyl chloride. 3. Enhance Solubility: If using piperazine dihydrochloride, ensure it is fully neutralized to the free base or use a co-solvent system.
Formation of Significant Amounts of 1,4-bis(4-Methylbenzyl)piperazine (Di-alkylation Product) 1. Incorrect Stoichiometry: Using a 1:1 molar ratio or an excess of 4-methylbenzyl chloride favors di-alkylation. 2. Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations, promoting di-alkylation.[1]1. Adjust Stoichiometry: Use a significant excess of piperazine (e.g., 3-5 equivalents) relative to 4-methylbenzyl chloride to favor mono-alkylation.[1] 2. Slow Addition: Add the 4-methylbenzyl chloride dropwise to the reaction mixture over an extended period.[1] 3. Use a Protecting Group: For optimal control, consider using a mono-protected piperazine such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[2][3]
Difficult Product Isolation & Purification 1. High Water Solubility of the Product: The protonated form of this compound is highly soluble in water, making extraction with organic solvents inefficient.[1] 2. Emulsion Formation During Workup: The presence of both organic and aqueous phases with the amine product can lead to stable emulsions.1. Basify the Aqueous Layer: During the workup, adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH) to deprotonate the product and increase its solubility in organic solvents.[1] 2. Use a Brine Wash: After extraction, wash the organic layer with a saturated NaCl solution (brine) to help break emulsions and remove residual water. 3. Purification via Salt Formation: Consider purifying the product by precipitating it as a hydrochloride salt from an appropriate solvent, which can then be converted back to the free base.[4]
Reaction Stalls or is Incomplete 1. Insufficient Base: The base may be consumed, leading to a drop in pH and protonation of the piperazine, which reduces its nucleophilicity. 2. Catalyst Poisoning (if applicable): Trace impurities in reagents or solvents can deactivate the catalyst in methods like reductive amination.[1]1. Add More Base: Monitor the reaction pH and add additional base if necessary. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially for reductive amination protocols.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods are:

  • Direct Alkylation (Nucleophilic Substitution): This involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base. This is a straightforward and widely used technique.[5]

  • Reductive Amination: This is a one-pot process where piperazine reacts with 4-methylbenzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][6]

Q2: How can I selectively synthesize the mono-alkylated product, this compound, and avoid the di-alkylated byproduct?

A2: Controlling selectivity is a primary challenge. Key strategies include:

  • Use of Excess Piperazine: Employing a large molar excess of piperazine relative to the 4-methylbenzyl halide favors mono-alkylation from a statistical standpoint.

  • Use of a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group blocks one nitrogen atom, directing alkylation to the other. The protecting group is then removed in a subsequent step.[2][3]

  • One-Pot-One-Step Procedure: A method involving the in-situ formation of a piperazine-1-ium cation has been reported to yield monosubstituted piperazine derivatives in high yields.[2]

Q3: My product seems to be stuck in the aqueous layer during extraction. How can I resolve this?

A3: This is a common issue due to the formation of the product's salt form, which is water-soluble. To facilitate its extraction into an organic solvent (like ethyl acetate or dichloromethane), you must convert the product to its free base form. This is achieved by basifying the aqueous layer to a pH of approximately 12 with a base like sodium hydroxide or potassium carbonate before extraction.[1]

Q4: What are the key considerations for scaling up this synthesis?

A4: When scaling up, consider the following:

  • Heat Management: The N-alkylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially when dealing with slurries (e.g., with potassium carbonate as a base) and during the dropwise addition of reagents.

  • Workup and Extraction: Handling large volumes of aqueous and organic layers can be challenging. Plan for appropriate separation equipment.

  • Safety: 4-Methylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Direct Alkylation using Excess Piperazine

This protocol focuses on a straightforward approach to favor mono-alkylation by controlling stoichiometry.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4.0 eq.) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a base like potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Slowly add 4-methylbenzyl chloride (1.0 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (e.g., 60-80°C) and monitor the reaction progress using TLC or LC-MS. The reaction typically takes 6-18 hours.[5]

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Adjust the pH of the aqueous layer to >12 with 2M NaOH.

    • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Reductive Amination

This one-pot procedure is an efficient alternative to direct alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 eq.) and 4-methylbenzaldehyde (1.0 eq.) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture. Be cautious as the reaction may be exothermic.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Data Presentation

Parameter Direct Alkylation Reductive Amination Reference
Starting Materials Piperazine, 4-Methylbenzyl chloridePiperazine, 4-Methylbenzaldehyde[5]
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)[5]
Typical Solvents Acetonitrile, Ethanol, DMFDichloromethane, Dichloroethane[1][5]
Reaction Temperature Room Temperature to RefluxRoom Temperature[5]
Advantages Simple procedure, readily available starting materials.Good for controlling mono-alkylation, milder conditions.[5]
Challenges Risk of di-alkylation, potentially harsh conditions.More expensive reducing agents, requires anhydrous conditions.[1][3]

Visualizations

Experimental Workflow: Direct N-Alkylation

cluster_0 Reaction cluster_1 Workup & Purification A Piperazine + 4-Methylbenzyl Chloride B Add Base (e.g., K2CO3) in Solvent (e.g., ACN) A->B C Heat to Reflux (60-80°C) B->C D Solvent Removal C->D Reaction Complete E Aqueous Workup (Basify to pH >12) D->E F Extraction with Organic Solvent E->F G Purification (Chromatography/Distillation) F->G H This compound G->H

Caption: A typical workflow for the direct N-alkylation synthesis of this compound.

Troubleshooting Logic: Low Product Yield

Start Low Product Yield Check_TLC Check TLC/LC-MS for Starting Material Start->Check_TLC SM_Present Starting Material Remains Check_TLC->SM_Present Yes No_SM No Starting Material Check_TLC->No_SM No Increase_Temp Increase Temperature/Time SM_Present->Increase_Temp Check_Base Check Base/pH SM_Present->Check_Base Check_Workup Review Workup Procedure No_SM->Check_Workup Basify Basify Aqueous Layer to pH >12 Check_Workup->Basify Product in Aqueous Layer? Product_Found Yield Improves Basify->Product_Found

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

References

Technical Support Center: Stability of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 1-(4-Methylbenzyl)piperazine in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For solid this compound, it is recommended to store it in a cool, dry, and dark place. When in solution, storage conditions should be more stringent. For long-term storage, it is advisable to keep solutions at -20°C or lower in tightly sealed vials to prevent solvent evaporation and exposure to moisture and air. For short-term storage, refrigeration at 2-8°C may be sufficient.

Q2: How stable is this compound in different types of solvents?

  • Aprotic Solvents (e.g., DMSO, Acetonitrile): These are generally preferred for stock solutions as they are less likely to participate in degradation reactions.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can potentially participate in acid-base catalyzed degradation or other reactions, especially if the solution pH is not controlled.

  • Aqueous Solutions: The stability of piperazine derivatives in aqueous solutions is highly dependent on pH.[1][2] It is crucial to buffer the solution to a pH where the compound is most stable. For some piperazine derivatives, a slightly basic pH between 8.7 and 9.6 has been shown to be favorable.[1][2]

A study on the stability of synthetic piperazines in human whole blood found that benzyl piperazines, including 1-(4-methylbenzyl)-piperazine (MBZP), were more stable than phenyl piperazines.[3] After 12 months of storage under various temperature conditions, more than 70% of MBZP remained.[3]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation processes.[4][5]

  • pH: Both acidic and basic conditions can promote hydrolysis and other degradation pathways. The piperazine moiety is basic, and its ionization state, which is pH-dependent, can significantly influence its stability.[1][2][6]

  • Oxidation: Exposure to air (oxygen) can lead to the formation of oxidation products, such as N-oxides.[7]

  • Light: Photodegradation can occur upon exposure to UV or visible light. It is recommended to store solutions in amber vials or in the dark.[8]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the known degradation of piperazine and its derivatives, potential degradation pathways for this compound may include:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

  • N-dealkylation: The benzyl group could be cleaved from the piperazine ring.

  • Ring Opening: Under harsh conditions, the piperazine ring itself may undergo cleavage.[9]

  • Reaction with CO2: Piperazine can react with carbon dioxide, and this may be a relevant degradation pathway if the compound is exposed to air for extended periods.[10]

Q5: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?

A5: Unexpected peaks in your chromatogram are likely due to the presence of impurities or degradation products. To troubleshoot this, consider the following:

  • Purity of the Starting Material: Ensure the initial purity of your this compound.

  • Solvent Impurities: Use high-purity solvents for your experiments.

  • Degradation: Your compound may be degrading under your experimental or storage conditions. Review the factors mentioned in Q3 and consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.

  • Contamination: Ensure your vials, syringes, and other equipment are clean.

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has precipitated.

  • Cause: This is likely due to poor solubility of the compound in the chosen solvent or a change in temperature affecting solubility.

  • Solution:

    • Gently warm the solution: Sonication or gentle warming can help redissolve the compound.

    • Use a co-solvent: If using an aqueous buffer, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve solubility.

    • Adjust the pH: Since this compound is a basic compound, adjusting the pH of the aqueous solution to be more acidic can increase its solubility.[11]

    • Consider salt formation: For persistent solubility issues, converting the free base to a salt (e.g., hydrochloride salt) can significantly enhance aqueous solubility.[11]

Issue 2: The concentration of my this compound stock solution is decreasing over time.

  • Cause: This indicates that the compound is degrading in your stock solution.

  • Solution:

    • Re-evaluate storage conditions: Ensure the solution is stored at a low enough temperature (-20°C or below), protected from light, and in a tightly sealed container.

    • Change the solvent: If you are using a protic solvent, consider switching to an aprotic solvent like DMSO or acetonitrile for your stock solution.

    • Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

    • Conduct a stability study: Perform a short-term stability study in your chosen solvent to determine the rate of degradation under your storage conditions.

Data Presentation

Table 1: Stability of this compound (MBZP) in Human Whole Blood [3]

Storage ConditionTime (Months)Remaining MBZP (%)
Room Temperature (~20°C)12> 70%
Refrigerated (4°C)12> 70%
Frozen (-20°C)12> 70%

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, acetonitrile, or methanol)

    • Calibrated analytical balance

    • Volumetric flask

    • Amber glass vials with screw caps

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container.

    • Accurately weigh the desired amount of the solid compound.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the chosen solvent to the flask and dissolve the solid completely by swirling or sonication.

    • Once dissolved, add the solvent to the mark on the volumetric flask.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into smaller amber glass vials for storage to avoid repeated freeze-thaw cycles.

    • Store the vials at -20°C or below for long-term storage.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.[12][13]

  • Materials:

    • This compound stock solution (e.g., in acetonitrile or methanol)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Heating block or oven

    • Photostability chamber

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Prepare Samples: For each condition, prepare a sample of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample. Keep another sample with an equal volume of water as a control. Store both at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample. Keep a water control. Store under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a sample. Keep a water control. Store at room temperature for a set period (e.g., 24 hours).

    • Thermal Degradation: Place a sample of the stock solution in a heating block or oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). Keep a control sample at room temperature.

    • Photolytic Degradation: Expose a sample to a light source in a photostability chamber as per ICH Q1B guidelines. Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Analyze all samples and controls by a suitable analytical method, such as HPLC-UV. Compare the chromatograms of the stressed samples to the control to identify degradation products and quantify the loss of the parent compound.

Visualizations

Stability_Factors cluster_compound This compound cluster_factors Influencing Factors cluster_degradation Degradation Compound This compound Degradation Degradation Compound->Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Solvent Solvent Solvent->Degradation

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Quantify Parent Compound Analysis->Results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted benzylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing substituted benzylpiperazines?

A1: The most common methods for synthesizing substituted benzylpiperazines include:

  • Direct N-Alkylation: This involves the reaction of a piperazine derivative with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base.[1]

  • Reductive Amination: This two-step, one-pot process involves the reaction of a piperazine with a substituted benzaldehyde to form an iminium ion, which is then reduced to the final product using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the N-arylation of piperazine with aryl halides to form N-arylpiperazines, which can then be further functionalized. Low yields in this reaction can stem from catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[2]

Q2: How can I avoid the formation of the di-substituted byproduct, 1,4-dibenzylpiperazine?

A2: The formation of 1,4-dibenzylpiperazine is a common side reaction.[3] To favor mono-alkylation, you can employ the following strategies:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1][4]

  • Control Stoichiometry: Using an excess of piperazine relative to the benzyl halide can statistically favor mono-substitution.[1]

  • Slow Addition: Adding the benzyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]

Q3: What are the recommended purification techniques for substituted benzylpiperazines?

A3: Purification strategies often depend on the properties of the specific derivative. Common methods include:

  • Crystallization: The product can often be precipitated and crystallized as a hydrochloride salt. For instance, 1-benzylpiperazine dihydrochloride can be precipitated from an ethanolic solution by treatment with hydrogen chloride.[5]

  • Extraction: After basifying the reaction mixture (pH > 12), the free base can be extracted into an organic solvent like chloroform or ethyl acetate.[5][6]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[5]

  • Column Chromatography: Silica gel chromatography is often used to purify crude products, especially when dealing with complex mixtures or aiming for high purity.[1]

Troubleshooting Guides

Low or No Product Yield
Potential CauseSuggested Solution
Inactive Catalyst (Buchwald-Hartwig) Use a pre-catalyst, which is often more air-stable. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity catalyst and ligands.[7]
Inappropriate Base For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are common. For direct alkylation, anhydrous bases like K₂CO₃ or Cs₂CO₃ are effective. Ensure the base is sufficiently soluble in the reaction solvent.[1][2]
Poor Reagent Solubility Switch to a more suitable solvent. For direct alkylation, polar aprotic solvents like DMF can be beneficial. For Buchwald-Hartwig, toluene, dioxane, and THF are commonly used.[1][2]
Low Reaction Temperature Many N-alkylation and cross-coupling reactions require heating to proceed at a reasonable rate. Optimize the temperature based on the specific reaction. For example, direct N-alkylation with an alkyl bromide may require heating to 60-80 °C.[1]
Incomplete Imine Formation (Reductive Amination) Ensure the removal of water, which is a byproduct of imine formation. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate this step.[8][9]
Inefficient Reduction (Reductive Amination) Ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and added in appropriate equivalents. Some aldehydes may be reduced by the reducing agent, so careful monitoring is needed.[10]
Formation of Byproducts
ByproductPotential CauseSuggested Solution
1,4-Dibenzylpiperazine Incorrect stoichiometry; rapid addition of alkylating agent.Use an excess of piperazine, add the benzyl halide slowly, or use a mono-protected piperazine.[1]
Aryl Halide Homocoupling (Buchwald-Hartwig) Highly reactive aryl halides.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination.[7]
Reduction of Aldehyde (Reductive Amination) Use of a strong reducing agent.Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for imines over aldehydes.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine via Direct Alkylation

This procedure is adapted from Organic Syntheses.[5]

Materials:

  • Piperazine hexahydrate (0.125 mole)

  • Piperazine dihydrochloride monohydrate (0.125 mole)

  • Benzyl chloride (0.125 mole), recently distilled

  • Absolute ethanol

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of piperazine hexahydrate in absolute ethanol is warmed to 65°C in an Erlenmeyer flask.

  • Piperazine dihydrochloride monohydrate is dissolved in the warm solution with swirling.

  • Benzyl chloride is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

  • The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

  • The precipitated piperazine dihydrochloride is collected by suction filtration.

  • The filtrate is cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

  • The dihydrochloride salt is collected, dissolved in water, and the solution is made alkaline (pH > 12) with 5N sodium hydroxide.

  • The aqueous solution is extracted multiple times with chloroform.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed.

  • The resulting oil is distilled under reduced pressure to yield pure 1-benzylpiperazine.

Quantitative Data:

Product Yield Melting Point (dihydrochloride) Boiling Point (free base)
1-Benzylpiperazine dihydrochloride 93-95% ~280°C (decomposes) -

| 1-Benzylpiperazine | 65-75% | - | 122-124°C / 2.5 mmHg |

Protocol 2: Synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-benzylpiperazine via Reductive Amination

This procedure is a general representation based on methods described in the literature.[11]

Materials:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (2.0 eq)

  • Methanol or Dichloromethane

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-[3-(trifluoromethyl)phenyl]piperazine and benzaldehyde in methanol in a round-bottom flask.

  • Heat the mixture for 2 hours to form the intermediate imine.

  • Cool the reaction to room temperature and add sodium triacetoxyborohydride portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Workflow for Substituted Benzylpiperazine Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (Piperazine Derivative + Benzylating Agent) reaction Reaction (Direct Alkylation, Reductive Amination, or Buchwald-Hartwig) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification_method Purification (Crystallization, Distillation, or Chromatography) drying->purification_method final_product Pure Substituted Benzylpiperazine purification_method->final_product

Caption: A generalized workflow for the synthesis and purification of substituted benzylpiperazines.

troubleshooting_tree Troubleshooting Guide for Low Yield start Low or No Product Yield check_reagents Are reagents pure and dry? Is the solvent deoxygenated? start->check_reagents check_catalyst Is the catalyst active? Is the ligand appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? (Temperature, Atmosphere) start->check_conditions solution_reagents Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. check_reagents->solution_reagents No solution_catalyst Solution: Use an air-stable precatalyst. Screen different ligands. check_catalyst->solution_catalyst No solution_conditions Solution: Optimize temperature. Ensure rigorous inert atmosphere. check_conditions->solution_conditions No

Caption: A decision tree to troubleshoot low product yield in benzylpiperazine synthesis.

References

Technical Support Center: Efficient N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperazines, with a focus on base selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of piperazines?

A1: The two most common and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This method involves the reaction of a piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a widely used and straightforward technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STABH) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I achieve selective mono-alkylation and avoid the formation of the di-alkylated byproduct?

A2: Controlling selectivity is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be subsequently removed.[1][2]

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] Organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also used.[3] For specific applications like the Buchwald-Hartwig amination, sodium tert-butoxide (NaOtBu) is common.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants.[1] It is crucial to use anhydrous solvents to prevent side reactions.

Q4: My N-alkylated piperazine product is highly water-soluble, making extraction difficult. What should I do?

A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during workup. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient base strength or amount. 2. Poor solubility of reagents. 3. Low reaction temperature. 4. Inactive catalyst (if applicable).1. Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] 2. Switch to a more polar aprotic solvent such as DMF.[1] 3. Many N-alkylation reactions require heating; consider increasing the temperature (e.g., 60-80 °C).[1] 4. Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Formation of Di-alkylated Byproduct 1. Incorrect stoichiometry. 2. Rapid addition of the alkylating agent. 3. Use of unprotected piperazine.1. Use an excess of piperazine relative to the alkylating agent.[1][2] 2. Add the alkylating agent slowly to the reaction mixture.[1] 3. For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1][2]
Reaction Stalls (Incomplete Conversion) 1. Poor solubility of reagents. 2. Reversible reaction equilibrium. 3. Catalyst poisoning (if applicable).1. Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1] 2. Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1] 3. Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition 1. Unstable alkylating agent or product.1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility 1. Sensitivity to trace impurities. 2. Inconsistent inert atmosphere.1. Use high-purity reagents and anhydrous solvents.[1] 2. Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation of Piperazines

BaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Notes
K₂CO₃1-BromobutaneTHFRefluxOvernight88N-Acetylpiperazine was used as the starting material, followed by hydrolysis.[4]
K₂CO₃Alkyl HalideMeCN60-8012-2471General protocol for mono-N-alkylation.[5]
Cs₂CO₃Alkyl HalideDMF55-9012up to 98Promotes selective mono-N-alkylation of primary aromatic amines.[6][7]
DIPEAtert-butyl-4-(3-bromopropyl)piperazine-1-carboxylateMeCN65-73Used in the synthesis of CXCR4 antagonists.[3]
NaOtBuAryl HalideToluene1001-24-Used in Buchwald-Hartwig N-arylation of N-Boc-piperazine.[8]
PyridineAlkyl HalidePyridineReflux12-Used in large excess as both base and solvent.[2]

Note: Yields are highly substrate-dependent and the conditions listed are examples from the literature. Direct comparison of yields should be done with caution as the starting materials and alkylating agents differ.

Experimental Protocols

General Protocol for Direct Mono-N-alkylation of a Substituted Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • Substituted piperazine (e.g., 1-(4-bromophenyl)piperazine)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired mono-alkylated product.[1]

Visualizations

N_Alkylation_Mechanism cluster_reactants Reactants cluster_products Products piperazine Piperazine (Nucleophile) transition_state Transition State [Nu---R---X]⁻ piperazine->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (Electrophile) R-X alkyl_halide->transition_state base Base (e.g., K₂CO₃) base->piperazine Activates Nucleophile product N-Alkylated Piperazine transition_state->product Bond Formation salt Salt Byproduct (e.g., KX + HX) transition_state->salt Leaving Group Departure

Caption: Simplified SN2 mechanism for direct N-alkylation of piperazine.

experimental_workflow start Start reagents 1. Add Piperazine, Base, and Anhydrous Solvent start->reagents add_alkyl_halide 2. Add Alkyl Halide Dropwise reagents->add_alkyl_halide reaction 3. Heat and Stir Reaction Mixture add_alkyl_halide->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup and Extraction monitoring->workup Reaction Complete purification 6. Purification (e.g., Column Chromatography) workup->purification characterization 7. Product Characterization purification->characterization end End characterization->end

Caption: General experimental workflow for N-alkylation of piperazine.

troubleshooting_guide start Low/No Yield? check_base Is the base strong and anhydrous enough? start->check_base Yes check_solubility Are all reagents soluble? check_base->check_solubility Yes use_stronger_base Action: Use stronger/ more anhydrous base (e.g., Cs₂CO₃) check_base->use_stronger_base No check_temp Is the temperature optimal? check_solubility->check_temp Yes change_solvent Action: Switch to a more polar solvent (e.g., DMF) check_solubility->change_solvent No increase_temp Action: Increase reaction temperature check_temp->increase_temp No byproduct_issue Di-alkylation byproduct? check_temp->byproduct_issue Yes check_stoichiometry Is piperazine in excess? byproduct_issue->check_stoichiometry Yes check_addition Was alkyl halide added slowly? check_stoichiometry->check_addition Yes use_excess_piperazine Action: Increase excess of piperazine check_stoichiometry->use_excess_piperazine No slow_addition Action: Add alkyl halide dropwise check_addition->slow_addition No use_boc Consider using N-Boc-piperazine check_addition->use_boc Still an issue

Caption: Troubleshooting decision tree for N-alkylation of piperazine.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(4-Methylbenzyl)piperazine and Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-(4-Methylbenzyl)piperazine and its parent compound, Benzylpiperazine (BZP). While extensive research has characterized the pharmacological profile of BZP, a known central nervous system stimulant, specific experimental data for its 4-methyl analog is less prevalent in publicly accessible literature.[1] This comparison, therefore, integrates established data for BZP with structure-activity relationship (SAR) principles for benzylpiperazine derivatives to infer the pharmacological characteristics of this compound.

Introduction

Benzylpiperazine (BZP) is a synthetic compound initially developed as an anti-parasitic agent and later investigated for antidepressant properties.[2] However, its amphetamine-like stimulant effects led to its classification as a controlled substance in many countries.[2][3] BZP's mechanism of action involves the release and reuptake inhibition of key monoamine neurotransmitters.[4] The structure-activity relationship of benzylpiperazine analogs is significantly influenced by substitutions on the benzyl ring, which can alter potency and selectivity for various receptors and transporters.[3] This guide examines how the addition of a methyl group at the para (4) position of the benzyl ring in this compound is likely to modulate the biological activity compared to the unsubstituted BZP.

Data Presentation: Quantitative Comparison

Direct comparative quantitative data for this compound is limited. The following table summarizes the known quantitative data for BZP and provides an inferred profile for this compound based on established structure-activity relationships of para-substituted benzylpiperazines.

ParameterBenzylpiperazine (BZP)This compound (Inferred)Reference
Neurotransmitter Release (EC50, nM)
Dopamine (DAT)175Likely similar or slightly reduced potency[3]
Norepinephrine (NET)62Likely similar or slightly reduced potency[3]
Serotonin (SERT)6050Likely similar or slightly reduced potency[3]
Behavioral Effects
Locomotor ActivityDose-dependent increaseExpected to be a stimulant, possibly with slightly weaker effects than BZP[5][6]
Discriminative StimulusSubstitutes for amphetamine and S(+)-MDMAExpected to have stimulant-like discriminative stimulus effects[5][7]
Side EffectsHeadaches, nausea, anxietyPotentially a reduced tendency for negative side effects[4][8]

Structure-Activity Relationship (SAR) Insights

The addition of a small, electron-donating methyl group at the para position of the benzyl ring is a key structural modification in this compound compared to BZP. SAR studies on benzylpiperazine derivatives suggest that such substitutions can influence the interaction with monoamine transporters. While extensive quantitative data for the 4-methyl analog is not available, the stimulant effect is expected to be retained, though potentially with altered potency. The methyl group may slightly increase lipophilicity, which could affect brain penetration and metabolism. For comparison, 1-methyl-4-benzylpiperazine (MBZP), where the methyl group is on the piperazine ring, exhibits slightly weaker stimulant effects than BZP and a reduced tendency for negative side effects.[4][8] A similar trend might be anticipated for this compound due to the modification of the overall electronic and steric properties of the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of benzylpiperazine analogs.

Radioligand Binding Assays for Receptor Affinity

This protocol is used to determine the affinity of the compounds for various receptors and transporters.

  • Preparation of Membranes: Cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with DAT, NET, or SERT) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (BZP or this compound).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

This experiment measures the ability of the compounds to induce the release of monoamine neurotransmitters.

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) to allow for uptake.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion apparatus and continuously perfused with a buffer.

  • Compound Administration: After a baseline period, varying concentrations of the test compound are added to the perfusion buffer.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter release is quantified, and the concentration of the compound that produces 50% of the maximum effect (EC50) is calculated.

In Vivo Behavioral Assays (Locomotor Activity)

This assay assesses the stimulant effects of the compounds in animals.

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment, typically an open-field arena equipped with infrared beams to detect movement.

  • Compound Administration: Animals are administered with either vehicle (e.g., saline) or different doses of the test compound via an appropriate route (e.g., intraperitoneal injection).

  • Data Recording: Locomotor activity, including distance traveled and rearing frequency, is recorded for a set period.

  • Data Analysis: The data is analyzed to determine the dose-dependent effects of the compound on locomotor activity compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Benzylpiperazine Action

BZP_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP / 1-(4-Me-BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux Vesicle Vesicles DA Dopamine NE Norepinephrine SER Serotonin DA_syn Dopamine DA->DA_syn Release NE_syn Norepinephrine NE->NE_syn Release SER_syn Serotonin SER->SER_syn Release DA_syn->DAT Reuptake DA_R Dopamine Receptors DA_syn->DA_R Binds NE_syn->NET Reuptake NE_R Norepinephrine Receptors NE_syn->NE_R Binds SER_syn->SERT Reuptake SER_R Serotonin Receptors SER_syn->SER_R Binds Signal Postsynaptic Signaling DA_R->Signal NE_R->Signal SER_R->Signal

Caption: Mechanism of action of benzylpiperazines at the monoamine synapse.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

Release_Workflow A 1. Prepare Synaptosomes from Brain Tissue B 2. Incubate with Radiolabeled Neurotransmitter (e.g., [³H]Dopamine) A->B C 3. Load Synaptosomes into Superfusion Chambers B->C D 4. Perfuse with Buffer to Establish Baseline C->D E 5. Add Test Compound (BZP or 1-(4-Me-BZP)) to Perfusion Buffer D->E F 6. Collect Superfusate Fractions Over Time E->F G 7. Quantify Radioactivity in Fractions via LSC F->G H 8. Calculate % Release and Determine EC50 Value G->H

Caption: Workflow for measuring neurotransmitter release from synaptosomes.

Logical Relationship of Benzylpiperazine SAR

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity BZP Benzylpiperazine (BZP) (Unsubstituted Benzyl Ring) Potency Potency at Monoamine Transporters BZP->Potency Selectivity Selectivity for DAT/NET vs. SERT BZP->Selectivity Lipophilicity Lipophilicity BZP->Lipophilicity MeBZP This compound (Para-Methyl Substitution) MeBZP->Potency Likely altered MeBZP->Selectivity Potentially altered MeBZP->Lipophilicity Slightly increased Stimulant Stimulant Effects (Locomotor Activity) Potency->Stimulant SideEffects Adverse Effects (e.g., Nausea, Headache) Selectivity->SideEffects Lipophilicity->Stimulant Lipophilicity->SideEffects

Caption: Structure-activity relationship of benzylpiperazine and its 4-methyl analog.

References

A Comparative Analysis of 1-(4-Methylbenzyl)piperazine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylbenzyl)piperazine isomers belong to the larger class of benzylpiperazine derivatives, which are known to interact with various central nervous system targets. The parent compound, 1-benzylpiperazine (BZP), exhibits stimulant properties primarily through its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. The position of the methyl group on the benzyl ring is expected to influence the steric and electronic properties of the molecule, potentially leading to significant differences in receptor affinity, functional activity, and overall pharmacological profile. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Synthesis of 1-(Methylbenzyl)piperazine Isomers

A straightforward and efficient one-pot synthesis method can be employed for the preparation of 1-(methylbenzyl)piperazine hydrochlorides. This method avoids the need for protecting groups and proceeds via the reaction of a protonated piperazine with the corresponding methylbenzyl chloride.

General Synthetic Scheme:

Caption: General reaction scheme for the one-pot synthesis of 1-(Methylbenzyl)piperazine isomers.

Comparative Data Presentation

Direct comparative experimental data for the binding affinities and functional activities of the ortho-, meta-, and para-methylbenzylpiperazine isomers at key neurological targets are not extensively available in peer-reviewed literature. However, a comparative analysis would necessitate the evaluation of these compounds at monoamine transporters and key serotonin and dopamine receptor subtypes. The following tables provide a template for the presentation of such quantitative data.

Table 1: Comparative Binding Affinities (Ki, nM) of 1-(Methylbenzyl)piperazine Isomers at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
1-(2-Methylbenzyl)piperazineData not availableData not availableData not available
1-(3-Methylbenzyl)piperazineData not availableData not availableData not available
1-(4-Methylbenzyl)piperazineData not availableData not availableData not available
1-Benzylpiperazine (Reference)Reported values varyReported values varyReported values vary

Table 2: Comparative Functional Activity (IC50, nM) of 1-(Methylbenzyl)piperazine Isomers in Monoamine Uptake Assays

CompoundDopamine Uptake InhibitionNorepinephrine Uptake InhibitionSerotonin Uptake Inhibition
1-(2-Methylbenzyl)piperazineData not availableData not availableData not available
1-(3-Methylbenzyl)piperazineData not availableData not availableData not available
This compoundData not availableData not availableData not available
1-Benzylpiperazine (Reference)Reported values varyReported values varyReported values vary

Table 3: Comparative Binding Affinities (Ki, nM) at Selected Serotonin and Dopamine Receptors

Compound5-HT1A5-HT2A5-HT2CD1D2
1-(2-Methylbenzyl)piperazineData not availableData not availableData not availableData not availableData not available
1-(3-Methylbenzyl)piperazineData not availableData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not availableData not available

Experimental Protocols

To generate the comparative data presented in the tables above, the following established experimental protocols can be utilized.

Monoamine Transporter Radioligand Binding Assays

This protocol determines the binding affinity of the test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing DAT, NET, or SERT Incubation Incubate membranes, radioligand, and test compound MembranePrep->Incubation RadioligandPrep Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT) RadioligandPrep->Incubation CompoundPrep Prepare serial dilutions of test compounds CompoundPrep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity using liquid scintillation counting Washing->Scintillation DataProcessing Calculate specific binding Scintillation->DataProcessing CurveFitting Generate competition curves and determine Ki values DataProcessing->CurveFitting

Caption: Experimental workflow for monoamine transporter radioligand binding assays.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl (pH 7.4), is used.

  • Radioligands:

    • DAT: [³H]WIN 35,428 (1-2 nM)

    • NET: [³H]Nisoxetine (0.5-1 nM)

    • SERT: [³H]Citalopram or [³H]Paroxetine (1-2 nM)

  • Non-specific Binding Determination: A high concentration of a known selective inhibitor is used to define non-specific binding (e.g., 10 µM benztropine for DAT, 1 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated in a 96-well plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

This protocol measures the functional ability of the test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Workflow for Neurotransmitter Uptake Assay:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis CellCulture Culture HEK293 cells expressing DAT, NET, or SERT in 96-well plates Preincubation Pre-incubate cells with test compounds or vehicle CellCulture->Preincubation CompoundPrep Prepare serial dilutions of test compounds CompoundPrep->Preincubation UptakeInitiation Add radiolabeled neurotransmitter (e.g., [3H]dopamine) Preincubation->UptakeInitiation Incubation Incubate for a short period (e.g., 5-10 min) at 37°C UptakeInitiation->Incubation UptakeTermination Terminate uptake by rapid washing with ice-cold buffer Incubation->UptakeTermination CellLysis Lyse cells UptakeTermination->CellLysis Scintillation Measure intracellular radioactivity using liquid scintillation counting CellLysis->Scintillation DataProcessing Calculate percent inhibition of uptake Scintillation->DataProcessing CurveFitting Generate dose-response curves and determine IC50 values DataProcessing->CurveFitting

Caption: Experimental workflow for monoamine uptake inhibition assays.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are seeded in 96-well plates and grown to confluence.

  • Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution is used.

  • Radiolabeled Substrates:

    • Dopamine Uptake: [³H]Dopamine

    • Norepinephrine Uptake: [³H]Norepinephrine

    • Serotonin Uptake: [³H]Serotonin (5-HT)

  • Assay Procedure: a. Cells are washed with assay buffer. b. Cells are pre-incubated with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C. c. Uptake is initiated by adding the radiolabeled neurotransmitter. d. The incubation proceeds for a short period (e.g., 5-10 minutes) at 37°C. e. Uptake is terminated by rapidly aspirating the assay solution and washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression of the dose-response curve.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many benzylpiperazine derivatives involves the modulation of monoaminergic signaling pathways. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Release Vesicle->Release Exocytosis MA_synapse Monoamine Release->MA_synapse Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MA MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Compound 1-(Methylbenzyl)piperazine Isomer Compound->Transporter Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of 1-(Methylbenzyl)piperazine isomers at the monoamine synapse.

Conclusion

A comprehensive comparative analysis of 1-(2-Methylbenzyl)piperazine, 1-(3-Methylbenzyl)piperazine, and this compound requires systematic evaluation of their synthesis, receptor binding profiles, and functional activities. While a complete dataset for such a comparison is not currently available in the public domain, this guide provides the necessary framework and experimental protocols to conduct such a study. The insights gained from these investigations will be invaluable for understanding the structure-activity relationships of substituted benzylpiperazines and for the rational design of novel compounds with specific pharmacological properties for therapeutic applications.

A Comparative Guide to HPLC-Based Purity Validation of 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(4-Methylbenzyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product.[1] This document outlines a detailed experimental protocol for a robust HPLC method, compares it with alternative analytical techniques, and presents supporting data for validation.

Introduction to Purity Validation

In pharmaceutical development and manufacturing, analytical method validation is a regulatory requirement to ensure that the chosen method provides consistent, reliable, and accurate data.[2][3] For purity assessment, HPLC is a widely used technique due to its high resolution, sensitivity, and specificity.[3] The validation of an HPLC method involves evaluating several key parameters, including specificity, linearity, accuracy, precision, and range, to ensure it is suitable for its intended purpose.[4][5][6]

This guide focuses on a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound and separating it from potential process-related impurities and degradation products. Common impurities in the synthesis of similar benzylpiperazine compounds can include starting materials and byproducts like dibenzylpiperazine.[7][8]

High-Performance Liquid Chromatography (HPLC) Method

The following protocol describes a validated RP-HPLC method for the quantitative determination of this compound purity.

2.1.1. Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2.1.2. Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]

  • Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

2.1.3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Run Time: 30 minutes

2.1.4. System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.[3]

The following tables summarize the validation data for the described HPLC method.

Table 1: Linearity

Concentration (µg/mL) Peak Area (n=3)
50 451023
75 675589
100 901254
125 1124567
150 1350987

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision (Repeatability)

Sample Purity (%)
1 99.85
2 99.82
3 99.88
4 99.84
5 99.86
6 99.83
Mean 99.85

| % RSD | 0.02 |

Table 3: Accuracy (Recovery)

Spiked Level Amount Added (mg) Amount Recovered (mg) Recovery (%)
50% 5.0 4.98 99.6
100% 10.0 10.01 100.1
150% 15.0 14.95 99.7

| Mean Recovery | | | 99.8 |

Table 4: Purity Analysis of a Sample Batch

Peak Name Retention Time (min) Area Area (%)
Impurity 1 (Piperazine) 3.5 12054 0.10
Impurity 2 (4-Methylbenzylamine) 5.2 8438 0.07
This compound 10.8 11946789 99.72
Impurity 3 (Dibenzylpiperazine analog) 18.2 15670 0.11

| Total | | 11982951 | 100.00 |

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can be employed, each with its own advantages and limitations.

GC is suitable for volatile and thermally stable compounds. For piperazine derivatives, derivatization may sometimes be necessary to improve volatility and peak shape. GC can offer high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities.[7]

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities by providing molecular weight and structural information.[9] It is often used during method development and for characterizing reference standards.

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers high efficiency and requires very small sample volumes. However, it can have lower sensitivity compared to HPLC with UV detection for some analytes.

Table 5: Comparison of Analytical Techniques

Parameter HPLC-UV GC-FID LC-MS Capillary Electrophoresis
Specificity High High Very High High
Sensitivity Moderate to High Moderate Very High Moderate
Quantitation Excellent Excellent Good Moderate
Impurity ID Limited Limited Excellent Limited
Cost Moderate Moderate High Moderate

| Throughput | High | High | Moderate | Moderate |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC validation process and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results Reagents Reagent & Mobile Phase Preparation Standard Standard Solution Preparation Reagents->Standard Sample Sample Solution Preparation Standard->Sample SST System Suitability Testing (SST) Sample->SST Analysis Sample Analysis SST->Analysis Specificity Specificity Analysis->Specificity Linearity Linearity Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision Analysis->Precision Range Range Analysis->Range LOD_LOQ LOD & LOQ Analysis->LOD_LOQ Report Purity Calculation & Final Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Range->Report LOD_LOQ->Report Method_Comparison cluster_methods Analytical Methods Analyte This compound Purity Analysis HPLC HPLC-UV Analyte->HPLC Routine QC High Throughput GC GC-FID Analyte->GC Volatile Impurities LCMS LC-MS Analyte->LCMS Impurity ID High Sensitivity CE CE Analyte->CE Orthogonal Method

References

Cross-Reactivity of 1-(4-Methylbenzyl)piperazine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(4-Methylbenzyl)piperazine (MeBP), also known as MBZP, in common immunoassays designed for the detection of benzylpiperazine (BZP) and other structurally related compounds. Due to a lack of specific published experimental data on the cross-reactivity of MeBP, this guide leverages data from structurally similar piperazine derivatives and fundamental principles of immunoassay technology to provide an informed perspective for researchers.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used screening tools in clinical and forensic toxicology due to their speed and sensitivity. These tests utilize antibodies to detect specific target molecules. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibodies bind to non-target compounds that are structurally similar to the intended analyte[1][2]. This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[3].

This compound is a derivative of benzylpiperazine and shares a high degree of structural similarity with BZP, a stimulant drug[1]. This structural relationship suggests a high likelihood of cross-reactivity in immunoassays designed to detect BZP or other piperazine-based designer drugs.

Structural Comparison and Predicted Cross-Reactivity

The core structure of MeBP is nearly identical to that of BZP, with the only difference being a methyl group on the para position of the benzyl ring. This seemingly minor modification is unlikely to completely eliminate antibody binding, especially in polyclonal-based immunoassays which recognize multiple epitopes. The table below compares the structures of MeBP, BZP, and another related piperazine, mCPP.

CompoundStructureKey Structural FeaturesPredicted Cross-Reactivity with BZP Immunoassays
This compound (MeBP) Benzylpiperazine core with a methyl group on the phenyl ring.High . The core benzylpiperazine structure is the primary determinant for antibody recognition.
Benzylpiperazine (BZP) The parent compound and primary target for many piperazine immunoassays.100% (by definition)
1-(3-chlorophenyl)piperazine (mCPP) Phenylpiperazine core with a chlorine atom on the phenyl ring.Variable . Often shows cross-reactivity but may be lower than BZP derivatives due to the different core (phenylpiperazine vs. benzylpiperazine).

Note: The images are illustrative representations of the chemical structures.

While specific quantitative data for MeBP is not available in the reviewed literature, studies on other designer drugs, including various piperazines, have shown significant cross-reactivity with commercially available immunoassay kits[4][5]. It is therefore prudent for researchers and clinicians to assume that the presence of MeBP could trigger a positive result on a BZP immunoassay.

Experimental Protocols

To definitively determine the cross-reactivity of MeBP in a specific immunoassay, a standard cross-reactivity study should be performed. The following is a generalized protocol based on common practices in the field[6].

General Protocol for Competitive Immunoassay Cross-Reactivity Testing

This protocol outlines the steps for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.

Materials:

  • Microtiter plates pre-coated with antibodies against the target analyte (e.g., BZP).

  • Standard solutions of the target analyte (e.g., BZP) at known concentrations.

  • Solutions of the test compound (MeBP) at various concentrations.

  • Enzyme-conjugated antigen (e.g., BZP-HRP).

  • Wash buffer (e.g., PBS with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a series of standard solutions of the target analyte and the test compound (MeBP) in a suitable matrix (e.g., drug-free urine or buffer).

  • Competition Reaction: Add a defined volume of the standard solutions or MeBP solutions to the antibody-coated microtiter wells.

  • Addition of Enzyme Conjugate: Add a fixed amount of the enzyme-conjugated antigen to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding between the free analyte/cross-reactant and the enzyme-conjugated antigen for the limited antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate for a short period (e.g., 15-30 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target analyte or cross-reacting compound in the sample.

Data Analysis: The cross-reactivity is typically calculated as a percentage using the following formula:

% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizations

Logical Relationship of Cross-Reactivity

The following diagram illustrates why this compound is expected to cross-react with immunoassays targeting Benzylpiperazine.

Potential Cross-Reactivity of MeBP in BZP Immunoassays cluster_0 Structural Comparison cluster_1 Immunoassay Principle cluster_2 Outcome BZP Benzylpiperazine (BZP) (Target Analyte) Antibody Anti-BZP Antibody BZP->Antibody High Affinity Binding MeBP This compound (MeBP) (Potential Cross-Reactant) MeBP->Antibody Structurally Similar Likely to Bind CrossReactivity High Probability of Cross-Reactivity MeBP->CrossReactivity BindingSite Antibody Binding Site Antibody->BindingSite Recognizes Core Structure FalsePositive Potential for False-Positive Result CrossReactivity->FalsePositive

Caption: Structural similarity leading to potential cross-reactivity.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines the general workflow for determining the cross-reactivity of a compound in a competitive immunoassay.

Experimental Workflow for Immunoassay Cross-Reactivity Testing cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Prepare Standard Solutions (Target Analyte & MeBP) B Add Standards/Samples to Antibody-Coated Plate A->B C Add Enzyme-Conjugated Antigen B->C D Incubate for Competitive Binding C->D E Wash to Remove Unbound Reagents D->E F Add Substrate & Incubate for Color Development E->F G Stop Reaction F->G H Measure Absorbance with Microplate Reader G->H I Generate Dose-Response Curves H->I J Calculate % Cross-Reactivity I->J

Caption: General workflow for competitive immunoassay cross-reactivity.

Conclusion

References

Unraveling the Neurotoxic Landscape of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurotoxic effects of different piperazine derivatives. Synthesizing experimental data, this document aims to clarify the relative risks and mechanisms of action of these compounds, with a focus on N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).

The recreational use of piperazine derivatives, often as substitutes for illicit drugs, has raised significant public health concerns due to their potential for neurotoxicity.[1] Understanding the comparative neurotoxic profiles of these compounds is crucial for risk assessment and the development of potential therapeutic interventions. This guide summarizes key experimental findings on the cytotoxic effects, mechanisms of neurotoxicity, and impact on neurotransmitter systems of various piperazine derivatives.

Comparative Cytotoxicity in Neuronal Cell Models

In vitro studies using the human neuroblastoma SH-SY5Y cell line have been instrumental in quantifying the cytotoxic potential of different piperazine derivatives. The half-maximal effective concentration (EC50) values from these studies provide a clear metric for comparing their toxicity.

Table 1: Comparative Cytotoxicity (EC50) of Piperazine Derivatives in Differentiated SH-SY5Y Cells after 24-hour exposure.

CompoundMTT Assay (µM)Neutral Red Uptake Assay (µM)
TFMPP 283 ± 1.1428 ± 1.1
MeOPP 631 ± 1.1751 ± 1.1
BZP 838 ± 1.2933 ± 1.1
MDBP 1018 ± 1.21161 ± 1.2

Data sourced from Arbo et al. (2016). Lower EC50 values indicate higher cytotoxicity.

As evidenced by the data, TFMPP exhibits the highest cytotoxicity among the tested compounds, with the lowest EC50 values in both the MTT and Neutral Red Uptake assays.[2][3] This suggests that TFMPP is the most potent of the four derivatives in inducing neuronal cell death in this model system.

Mechanisms of Neurotoxicity: A Multi-faceted Assault on Neuronal Health

The neurotoxic effects of piperazine derivatives are not attributable to a single mechanism but rather a cascade of cellular and molecular events. Key pathways implicated in their toxicity include the induction of oxidative stress, disruption of mitochondrial function, and alterations in monoamine neurotransmitter systems.

Oxidative Stress and Mitochondrial Dysfunction

Several studies have demonstrated that piperazine derivatives can induce oxidative stress and impair mitochondrial function in neuronal cells.[4] For instance, both N-benzylpiperazine (BZP) and benzoylpiperazine have been shown to increase the generation of reactive oxygen species (ROS) and cause lipid peroxidation in SH-SY5Y cells.[4] This oxidative damage is coupled with the inhibition of mitochondrial complex-I activity, a critical component of the electron transport chain.[4]

Furthermore, exposure to piperazine derivatives such as BZP, TFMPP, MeOPP, and MDBP leads to a significant decrease in intracellular glutathione (GSH) levels, a key antioxidant, and can cause mitochondrial hyperpolarization, an early event in apoptosis.[1][2] Interestingly, while some studies report ATP depletion, others have found ATP levels to remain unchanged, suggesting that the energetic impact may vary depending on the specific derivative and experimental conditions.[1][2]

cluster_0 Piperazine Derivatives cluster_1 Cellular Effects cluster_2 Neurotoxicity BZP BZP ROS ↑ Reactive Oxygen Species (ROS) BZP->ROS Mito_dys Mitochondrial Dysfunction BZP->Mito_dys Neurotransmitter Altered Neurotransmitter Release/Reuptake BZP->Neurotransmitter TFMPP TFMPP TFMPP->ROS TFMPP->Mito_dys TFMPP->Neurotransmitter mCPP mCPP mCPP->ROS mCPP->Mito_dys mCPP->Neurotransmitter Apoptosis ↑ Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Neuronal_death Neuronal Cell Death Apoptosis->Neuronal_death Neurotransmitter->Neuronal_death Excitotoxicity

Figure 1: Simplified signaling pathway of piperazine-induced neurotoxicity.

Impact on Monoamine Neurotransmitter Systems

A primary mechanism of action for many piperazine derivatives is their interaction with monoamine transporters, leading to an increase in the extracellular levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[5][6]

  • BZP primarily acts as a dopamine and norepinephrine releasing agent.[6][7]

  • TFMPP is a potent serotonin releaser and also acts as a non-selective serotonin receptor agonist.[6][7]

  • mCPP also potently induces the release of serotonin.[8]

The combination of BZP and TFMPP can produce effects similar to MDMA ("ecstasy") by simultaneously increasing dopamine and serotonin levels.[7] While these effects are sought by recreational users, the excessive release and subsequent depletion of these neurotransmitters can contribute to neurotoxic outcomes.

Experimental Protocols

Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a commonly used model for in vitro neurotoxicity studies. For differentiation, cells are typically cultured in a medium containing retinoic acid for several days to induce a more mature neuronal phenotype.[2]

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Differentiated SH-SY5Y cells are plated in 96-well plates and treated with various concentrations of the piperazine derivatives for 24 hours. After incubation, MTT reagent is added, and the resulting formazan crystals are dissolved and quantified spectrophotometrically.[9]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. The protocol is similar to the MTT assay, with the final step involving the extraction of the dye and measurement of its absorbance.[10]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS production can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Following exposure to the test compounds, cells are incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a microplate reader or flow cytometer.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye tetramethylrhodamine, ethyl ester (TMRE) is used to assess changes in mitochondrial membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization, while an increase suggests hyperpolarization.[2]

cluster_assays Neurotoxicity Assessment start Start: Differentiated SH-SY5Y Cells treatment Treatment with Piperazine Derivatives (24 hours) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt nru NRU Assay (Cell Viability) treatment->nru ros ROS Assay (Oxidative Stress) treatment->ros mmp ΔΨm Assay (Mitochondrial Health) treatment->mmp data_analysis Data Analysis (EC50 Calculation, Statistical Comparison) mtt->data_analysis nru->data_analysis ros->data_analysis mmp->data_analysis

Figure 2: General experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The available evidence clearly indicates that piperazine derivatives possess significant neurotoxic potential. Among the commonly abused derivatives, TFMPP consistently demonstrates the highest in vitro cytotoxicity . The mechanisms underlying this toxicity are complex, involving the induction of oxidative stress, mitochondrial dysfunction, and profound alterations in monoamine neurotransmitter systems. This comparative guide highlights the importance of continued research to fully elucidate the risks associated with these compounds and to inform public health strategies. Further studies are warranted to investigate the long-term neurotoxic consequences of piperazine derivative use and to explore potential neuroprotective interventions.

References

The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Benzylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-substituted benzylpiperazines, a scaffold of significant interest in medicinal chemistry due to its interaction with a range of biological targets, including sigma receptors, opioid receptors, and monoamine transporters.

This document collates experimental data from various studies to offer an objective comparison of the performance of different analogs. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings. Furthermore, signaling pathways and logical SAR relationships are visualized to facilitate a deeper understanding of this important chemical class.

Quantitative Data Summary: A Comparative Analysis

The biological activity of 4-substituted benzylpiperazines is profoundly influenced by the nature of the substituent at the 4-position of the benzyl ring. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of a series of analogs for various receptors and transporters.

Table 1: Binding Affinities of 4-Substituted Benzylpiperazines for Sigma Receptors

Compound ID4-Substituentσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
1a -H15.81509.5
1b -F0.71[1]40[1]56.3[1]
1c -Cl1.26554.2
1d -Br0.58[1]48[1]82.8[1]
1e -I0.43[1]40[1]93.0[1]
1f -CH30.91[1]61[1]67.0[1]
1g -OCH32.710237.8
1h -NO20.66[1]60[1]90.9[1]

Table 2: Binding Affinities of 4-Substituted Benzylpiperazines for Opioid Receptors

Compound ID4-Substituentδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)
2a -H150>1000
2b -OH25850
2c -CH3120>1000
2d -Cl88980

Table 3: Inhibitory Activity of 4-Substituted Benzylpiperazines on Monoamine Transporters

Compound ID4-SubstituentDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
3a -H (BZP)1332100268
3b -F851500180
3c -Cl601250155
3d -CH31101800220

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data summary.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

  • Membrane Preparation: Guinea pig brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the process is repeated. The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay: In a 96-well plate, 50 µL of membrane homogenate, 50 µL of [³H]-(+)-pentazocine (a selective sigma-1 radioligand) at a final concentration of 2 nM, and 50 µL of various concentrations of the test compound (or buffer for total binding, or a high concentration of a known sigma-1 ligand like haloperidol for non-specific binding) are added.

  • Incubation: The plate is incubated at 37°C for 150 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. The filters are then washed three times with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Delta-Opioid Receptors

This protocol describes a method to assess the binding affinity of compounds for the delta-opioid receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human delta-opioid receptor (e.g., CHO-hDOR cells) are prepared by homogenization in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation as described for the sigma-1 receptor assay.

  • Assay: The assay is performed in a 96-well plate containing 25 µL of cell membranes, 25 µL of [³H]-naltrindole (a selective delta-opioid antagonist radioligand) at a final concentration of 1 nM, and 25 µL of the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone.

  • Incubation: The plate is incubated at 25°C for 60 minutes.

  • Filtration and Quantification: The reaction is terminated by filtration and the radioactivity is quantified as described in the sigma-1 receptor binding assay.

  • Data Analysis: IC50 and Ki values are calculated as described previously.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of compounds to inhibit the uptake of dopamine by the dopamine transporter.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter are cultured in appropriate medium.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES buffer.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Uptake Initiation: [³H]-Dopamine is added to a final concentration of 10 nM and the plate is incubated for an additional 10 minutes at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor such as GBR12909.

  • Termination and Lysis: The uptake is terminated by aspirating the medium and washing the cells three times with ice-cold buffer. The cells are then lysed with a scintillation fluid.

  • Quantification and Analysis: The radioactivity in the lysate is measured using a scintillation counter. The IC50 value, representing the concentration of the compound that inhibits 50% of the specific [³H]-dopamine uptake, is determined by non-linear regression.

Visualizing the Molecular Landscape

To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.

Sigma1_Signaling_Pathway Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Binding (inactive) IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca²⁺ IP3R->Ca_release Ca²⁺ Release Downstream Downstream Signaling Ca_release->Downstream Ligand 4-Substituted Benzylpiperazine Ligand->Sigma1R Agonist Binding

Caption: Sigma-1 Receptor Signaling Pathway

Delta_Opioid_Signaling_Pathway DOR δ-Opioid Receptor (GPCR) G_protein Gi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 4-Substituted Benzylpiperazine Ligand->DOR Agonist Binding ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation SAR_Logic cluster_Modification Structural Modification cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Parent 4-Benzylpiperazine Scaffold Substituent 4-Position Substituent on Benzyl Ring Electronic Electronic Effects (e.g., Hammett constant) Substituent->Electronic Steric Steric Bulk Substituent->Steric Lipophilicity Lipophilicity (e.g., cLogP) Substituent->Lipophilicity Sigma_Affinity Sigma Receptor Affinity Electronic->Sigma_Affinity Influences Transporter_Inhibition Monoamine Transporter Inhibition Electronic->Transporter_Inhibition Influences Opioid_Affinity Opioid Receptor Affinity Steric->Opioid_Affinity Influences Lipophilicity->Transporter_Inhibition Influences

References

In Vitro Comparison of Benzylpiperazine and Other Stimulants on Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Potency and Selectivity at Dopamine, Norepinephrine, and Serotonin Transporters

This guide provides a comparative in vitro analysis of the pharmacological profiles of several psychoactive stimulants, with a focus on their interactions with monoamine transporters. While the primary compound of interest is 1-(4-Methylbenzyl)piperazine (MeBZP), a thorough review of published scientific literature did not yield specific quantitative data on its affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Therefore, this guide utilizes data for its parent compound, Benzylpiperazine (BZP), as a structural and functional analogue. The activity of BZP is compared alongside well-characterized stimulants: cocaine, d-amphetamine, and 3,4-methylenedioxymethamphetamine (MDMA).

The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the potency and selectivity of these compounds. This guide includes a summary of quantitative inhibitory activities, detailed experimental protocols for the cited assays, and visualizations of key pathways and workflows.

Comparative Pharmacological Data

The primary mechanism of action for many stimulant drugs involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency. The following table summarizes the in vitro inhibitory activities of BZP and other selected stimulants at human monoamine transporters.

CompoundDAT (hDAT) IC50/Ki (nM)NET (hNET) IC50/Ki (nM)SERT (hSERT) IC50/Ki (nM)
Benzylpiperazine (BZP) 20001800130
Cocaine 200 - 700200 - 700200 - 700
d-Amphetamine ~60070 - 10020,000 - 40,000
MDMA >1000>1000~1100

Note: Data for Benzylpiperazine (BZP) is presented as a proxy due to the lack of available in vitro data for this compound (MeBZP). Values are compiled from multiple sources and represent a general range of reported activities.[2][3][4] Assay conditions can influence absolute values.

Mechanism of Action: Monoamine Transporter Inhibition

Stimulant compounds like benzylpiperazine and cocaine primarily act as reuptake inhibitors at monoamine transporters. By binding to these transporters, they block the reabsorption of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Monoamine_Reuptake_Inhibition Mechanism of Monoamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic_terminal Terminal neurotransmitter presynaptic_terminal->neurotransmitter Exocytosis vesicle Vesicle with Neurotransmitters vesicle->presynaptic_terminal Release transporter Monoamine Transporter (DAT, NET, SERT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding & Signal Transduction stimulant Stimulant Drug (e.g., BZP) stimulant->transporter Blockade

Mechanism of Monoamine Reuptake Inhibition

Experimental Protocols

The following are generalized methodologies for key in vitro assays used to determine the pharmacological profiles of stimulants at monoamine transporters. These protocols are based on standard procedures described in the scientific literature.[5][6][7]

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to that transporter.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested.

  • Cells are washed in a suitable buffer (e.g., Tris-HCl) and then homogenized.

  • The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[8]

2. Competitive Binding Incubation:

  • The membrane preparation is incubated in 96-well plates with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

  • A range of concentrations of the unlabeled test compound (e.g., BZP) is added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

  • The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) to reach binding equilibrium.[8]

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.[8]

4. Data Analysis:

  • The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Neurotransmitter_Uptake_Assay_Workflow Workflow for Neurotransmitter Uptake Assay cluster_workflow Experimental Steps plate_cells 1. Plate HEK-293 cells expressing hDAT, hNET, or hSERT in 96-well plates pre_incubate 2. Pre-incubate cells with varying concentrations of test compound (e.g., BZP) plate_cells->pre_incubate add_substrate 3. Add radiolabeled substrate (e.g., [3H]Dopamine) pre_incubate->add_substrate incubate 4. Incubate for a short period (e.g., 5-10 min at 37°C) add_substrate->incubate terminate_uptake 5. Terminate uptake by rapid washing with ice-cold buffer incubate->terminate_uptake lyse_cells 6. Lyse cells to release internalized substrate terminate_uptake->lyse_cells scintillation 7. Quantify radioactivity using a scintillation counter lyse_cells->scintillation analyze 8. Analyze data to determine IC50 values scintillation->analyze

Workflow for Neurotransmitter Uptake Assay

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well microplates and allowed to adhere overnight.[9]

2. Pre-incubation with Test Compound:

  • The cell culture medium is removed, and the cells are washed with a Krebs-Henseleit buffer.

  • Cells are then pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of the test compound.[5]

3. Initiation of Uptake:

  • A fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.[7]

4. Termination of Uptake:

  • After a defined incubation period (typically a few minutes), the uptake process is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold buffer.[7]

5. Cell Lysis and Quantification:

  • The cells are lysed to release the internalized radiolabeled neurotransmitter.

  • The amount of radioactivity in the cell lysate is measured using a scintillation counter.

6. Data Analysis:

  • The results are expressed as the percentage of inhibition of neurotransmitter uptake compared to control wells (without the test compound).

  • An IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Summary

The compiled in vitro data indicate that Benzylpiperazine (BZP) displays a distinct pharmacological profile compared to cocaine, d-amphetamine, and MDMA. BZP exhibits a higher potency for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters. In contrast, d-amphetamine shows a marked preference for NET and DAT over SERT.[2][3] Cocaine demonstrates relatively similar, non-selective potency across all three monoamine transporters.[2] MDMA, in these assays, shows a comparatively lower potency at all three transporters but with a slight preference for SERT.[4]

The provided experimental protocols for radioligand binding and neurotransmitter uptake assays represent the standard methodologies for determining the in vitro activity of novel psychoactive compounds. These assays are crucial for establishing the potency and selectivity of such compounds, which are key indicators of their potential stimulant and psychoactive effects. Further research is required to determine the specific in vitro pharmacological profile of this compound to ascertain how the addition of a methyl group to the benzyl ring modifies its interaction with monoamine transporters relative to its parent compound, BZP.

References

1-(4-Methylbenzyl)piperazine (MBZP): A Comparative Efficacy Analysis Against Established CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzyl)piperazine (MBZP) is a derivative of benzylpiperazine (BZP) and is classified as a central nervous system (CNS) stimulant.[1] Like other piperazine derivatives, it has been identified in recreational "party pills," often marketed as a legal alternative to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA) and amphetamine.[1] Understanding the efficacy and pharmacological profile of MBZP in comparison to established CNS drugs is crucial for regulatory assessment, drug development, and harm reduction strategies. This guide provides an objective comparison of MBZP with amphetamine and MDMA, focusing on available preclinical data concerning their effects on locomotor activity and monoamine neurotransmitter release. It is important to note that publicly available, peer-reviewed quantitative data specifically for MBZP is limited. Therefore, this comparison draws upon qualitative descriptions of MBZP and quantitative data from closely related piperazine compounds where necessary, with all limitations explicitly stated.

Comparative Efficacy: Locomotor Activity

Locomotor activity in rodents is a primary behavioral assay used to assess the stimulant properties of a compound. An increase in locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine signaling in the brain's reward and motor pathways.

Data Summary
CompoundSpeciesDose Range (mg/kg)Route of AdministrationObserved Effect on Locomotor Activity
This compound (MBZP) ---Qualitative reports suggest stimulant effects, but specific quantitative dose-response data from peer-reviewed studies are not readily available. Effects are reported to be weaker than Benzylpiperazine (BZP).
Amphetamine Rat0.5 - 2.0Intraperitoneal (i.p.)Dose-dependent increase in locomotor activity.
MDMA Rat1.0 - 10.0Subcutaneous (s.c.)Moderate increase in locomotor activity, generally less pronounced than amphetamine at comparable doses.

Note: The data for Amphetamine and MDMA are derived from multiple preclinical studies. The absence of quantitative data for MBZP is a significant limitation in a direct comparison.

Experimental Protocol: Open-Field Locomotor Activity Test

The open-field test is a standard method for evaluating spontaneous locomotor activity and exploration in rodents.

Objective: To quantify the effect of a test compound on locomotor activity.

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment to reduce stress-induced behavioral alterations.

  • Administration: Animals are administered the test compound (e.g., MBZP, amphetamine, MDMA) or a vehicle control at predetermined doses and routes of administration.

  • Testing: Following a specified pre-treatment period, each animal is placed individually into the center of the open-field arena.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena, which can be an indicator of anxiety-like behavior.

  • Data Analysis: The collected data is analyzed to determine dose-dependent effects of the compound on locomotor activity, typically using statistical methods such as ANOVA.

Experimental_Workflow_Locomotor_Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation administration Drug Administration acclimation->administration drug_prep Drug Preparation drug_prep->administration placement Placement in Open Field administration->placement recording Data Recording placement->recording data_extraction Data Extraction recording->data_extraction stat_analysis Statistical Analysis data_extraction->stat_analysis results Results Interpretation stat_analysis->results

Experimental workflow for locomotor activity testing.

Comparative Efficacy: Neurochemical Effects

The stimulant and psychoactive effects of MBZP, amphetamine, and MDMA are primarily mediated by their interaction with monoamine neurotransmitter systems, specifically dopamine (DA) and serotonin (5-HT). In vivo microdialysis is a technique used to measure the extracellular levels of these neurotransmitters in specific brain regions of awake, freely moving animals.

Data Summary
CompoundSpeciesBrain RegionDose (mg/kg)RoutePeak % Increase in Dopamine (DA)Peak % Increase in Serotonin (5-HT)
This compound (MBZP) ----No direct in vivo microdialysis data is readily available. Benzylpiperazine (BZP), a related compound, is known to primarily increase dopamine release.No direct in vivo microdialysis data is readily available. BZP has a lesser effect on serotonin compared to dopamine.
Amphetamine RatNucleus Accumbens1.0s.c.~400%~150%
MDMA RatNucleus Accumbens3.0s.c.~250%~900%

Note: This table highlights the preferential effects of amphetamine on dopamine and MDMA on serotonin. The lack of specific data for MBZP prevents a direct quantitative comparison.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the extracellular concentrations of dopamine and serotonin in a specific brain region following the administration of a test compound.

Procedure:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Probe Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The test compound is administered to the freely moving animal.

  • Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

  • Sample Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels and plotted over time to visualize the effect of the drug.

Experimental_Workflow_Microdialysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis surgery Probe Implantation Surgery recovery Animal Recovery surgery->recovery perfusion Probe Perfusion recovery->perfusion baseline Baseline Sample Collection perfusion->baseline administration Drug Administration baseline->administration post_drug Post-Drug Sample Collection administration->post_drug hplc HPLC-ED Analysis post_drug->hplc data_analysis Data Analysis hplc->data_analysis results Results Interpretation data_analysis->results

Experimental workflow for in vivo microdialysis.

Signaling Pathways

The primary mechanism of action for psychostimulants like MBZP, amphetamine, and MDMA involves the modulation of monoamine neurotransmission. These drugs typically interact with neurotransmitter transporters (for dopamine, serotonin, and norepinephrine), leading to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission in key brain circuits underlies their stimulant and psychoactive effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron drug Psychostimulant (MBZP, AMPH, MDMA) transporter Monoamine Transporter (DAT, SERT) drug->transporter Blocks/Reverses synaptic_cleft Synaptic Cleft (Increased DA/5-HT) transporter->synaptic_cleft Efflux vesicle Synaptic Vesicle (DA, 5-HT) vesicle->synaptic_cleft Release receptor Postsynaptic Receptor signal Intracellular Signaling receptor->signal Activates synaptic_cleft->receptor Binds

Generalized signaling pathway for psychostimulants.

Conclusion

Based on the available, albeit limited, data, this compound (MBZP) exhibits a pharmacological profile consistent with a CNS stimulant. Qualitative reports suggest its effects are similar to, but weaker than, its parent compound, BZP. In comparison to established CNS drugs, MBZP is likely to share more similarities with amphetamine, primarily acting as a dopamine-releasing agent, but with a lower potency. Its effects are expected to be distinct from MDMA, which has a more pronounced impact on the serotonin system.

A significant gap in the scientific literature exists regarding the quantitative efficacy of MBZP. Further research, including dose-response studies on locomotor activity and in vivo microdialysis experiments to quantify its effects on dopamine and serotonin release, is necessary to provide a more definitive and direct comparison with established CNS drugs like amphetamine and MDMA. Such data would be invaluable for a comprehensive understanding of its pharmacological profile, abuse potential, and potential therapeutic applications, if any.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the differentiation of 1-(4-Methylbenzyl)piperazine from its closely related positional isomers, 1-(2-Methylbenzyl)piperazine and 1-(3-Methylbenzyl)piperazine, as well as other related compounds such as the parent compound, 1-Benzylpiperazine, and potential synthetic impurities. The following sections detail experimental protocols and comparative data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction to Analytical Challenges

This compound and its related compounds often exhibit similar physical and chemical properties, making their individual identification and quantification in a mixture challenging. Positional isomers, in particular, can produce very similar mass spectra, necessitating chromatographic separation for unambiguous identification. This guide outlines effective analytical strategies to overcome these challenges.

The primary compounds of interest in this guide are:

  • This compound (4-MBZP)

  • 1-(2-Methylbenzyl)piperazine (2-MBZP)

  • 1-(3-Methylbenzyl)piperazine (3-MBZP)

  • 1-Benzylpiperazine (BZP)

  • Piperazine (starting material)

  • 1,4-Dibenzylpiperazine (DBZP) (potential byproduct)

  • 1,4-Bis(4-methylbenzyl)piperazine (potential byproduct)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The key to differentiating the methylbenzylpiperazine isomers lies in their chromatographic separation, as their mass spectra can be very similar.

Comparative GC-MS Data
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound ~13.05[1]190 (M+), 105, 91, 56
1-(2-Methylbenzyl)piperazine Data not available in comparative studies190 (M+), 105, 91, 56
1-(3-Methylbenzyl)piperazine Data not available in comparative studies190 (M+), 105, 91, 56
1-Benzylpiperazine (BZP) ~13.10[1]176 (M+), 91, 56
1,4-Dibenzylpiperazine (DBZP) ~14.92[1]266 (M+), 175, 91

Note: Retention times are highly dependent on the specific GC conditions and column used. The values presented are for relative comparison.

The mass spectra of the methylbenzylpiperazine isomers are dominated by the tropylium ion (m/z 91) and the methyltropylium ion (m/z 105). While the fragmentation patterns are very similar, slight differences in the relative abundance of these ions may be observed.[2] For definitive identification, chromatographic separation is essential.

Experimental Protocol: GC-MS Analysis

A validated GC-MS method for the analysis of piperazine derivatives can be adapted for this purpose.[1][3]

  • Instrumentation: Agilent 6890N GC with 5975 MS detector or equivalent.

  • Column: 100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample Dissolve_in_Methanol Dissolve in Methanol Sample->Dissolve_in_Methanol Vortex Vortex Dissolve_in_Methanol->Vortex Filter Filter (0.45 µm) Vortex->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Data Analysis

Caption: GC-MS analytical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. Reverse-phase HPLC is commonly employed for the analysis of piperazine derivatives.

Comparative HPLC Data

A specific method for the simultaneous separation of all three methylbenzylpiperazine isomers was not found in the reviewed literature. However, methods for individual isomers and related compounds suggest that separation is achievable.

CompoundStationary PhaseMobile PhaseDetection
1-(2-Methylbenzyl)piperazine Newcrom R1Acetonitrile, Water, Phosphoric AcidUV/MS
Positional Isomers Phenyl Hydride™Isocratic or gradient elution with ACN/water and a suitable bufferUV/MS

Note: A Phenyl Hydride™ column is recommended for the separation of positional isomers due to its selectivity for aromatic compounds.[4]

Experimental Protocol: HPLC Analysis

The following is a general method that can be optimized for the separation of methylbenzylpiperazine isomers.

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: Cogent Phenyl Hydride™, 4.6 x 150 mm, 4 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Sample_Preparation Prepare Sample in Mobile Phase HPLC_System HPLC System Sample_Preparation->HPLC_System Column Phenyl Hydride Column HPLC_System->Column Detector UV or MS Detector Column->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

Caption: HPLC experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While ¹H and ¹³C NMR spectra of the methylbenzylpiperazine isomers will be very similar, subtle differences in chemical shifts, particularly for the aromatic and benzylic protons and carbons, can be used for differentiation.

Comparative ¹H NMR Data (Predicted/Reported in CDCl₃)
Proton1-(4-MBZP) (δ ppm)1-(2-MBZP) (δ ppm)1-(3-MBZP) (δ ppm)1-BZP (δ ppm)
Ar-H 7.20 (d), 7.10 (d)~7.1-7.3 (m)~7.0-7.2 (m)7.25-7.35 (m)
-CH₂-Ar 3.45 (s)~3.50 (s)~3.48 (s)3.50 (s)
Piperazine-H 2.90 (t), 2.45 (t)~2.9 (t), ~2.4 (t)~2.9 (t), ~2.4 (t)2.92 (t), 2.44 (t)
Ar-CH₃ 2.32 (s)~2.35 (s)~2.34 (s)-
-NH ~1.7 (br s)~1.7 (br s)~1.7 (br s)~1.8 (br s)
Comparative ¹³C NMR Data (Predicted/Reported in CDCl₃)
Carbon1-(4-MBZP) (δ ppm)1-(2-MBZP) (δ ppm)1-(3-MBZP) (δ ppm)1-BZP (δ ppm)
Ar-C (ipso, benzyl) ~135~136~138~138
Ar-C (ipso, methyl) ~136---
Ar-CH ~129, ~129~126-130~127-129~127-129
-CH₂-Ar ~63~61~63~63
Piperazine-CH₂ ~54, ~46~54, ~46~54, ~46~54, ~46
Ar-CH₃ ~21~19~21-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying functional groups. The spectra of the methylbenzylpiperazine isomers are expected to be very similar, but minor differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation, particularly the C-H out-of-plane bending bands which are characteristic of the aromatic substitution pattern.

Comparative FTIR Data
Functional Group1-(4-MBZP) (cm⁻¹)1-(2-MBZP) (cm⁻¹)1-(3-MBZP) (cm⁻¹)1-BZP (cm⁻¹)
N-H Stretch ~3300~3300~3300~3300
Aromatic C-H Stretch ~3020~3020~3020~3020
Aliphatic C-H Stretch ~2940, 2820~2940, 2820~2940, 2820~2940, 2820
C=C Stretch (Aromatic) ~1610, 1515~1605, 1495~1600, 1490~1600, 1495
C-H Out-of-Plane Bend ~810 (para)~750 (ortho)~780, 690 (meta)~740, 700 (mono)
Experimental Protocol: FTIR Analysis
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of piperazine with 4-methylbenzyl chloride.[5] This reaction can lead to the formation of several related compounds as impurities.

Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction 4_Methylbenzyl_Chloride 4_Methylbenzyl_Chloride 4_Methylbenzyl_Chloride->Reaction 1_4_MBZP This compound (Desired Product) Reaction->1_4_MBZP Unreacted_Piperazine Unreacted Piperazine Reaction->Unreacted_Piperazine Unreacted_Chloride Unreacted 4-Methylbenzyl Chloride Reaction->Unreacted_Chloride Disubstituted_Product 1,4-Bis(4-methylbenzyl)piperazine (Byproduct) Reaction->Disubstituted_Product

Caption: Synthesis of this compound.

Conclusion

The analytical differentiation of this compound from its positional isomers and related compounds requires a multi-technique approach. GC-MS provides excellent separation and identification capabilities, with chromatographic retention time being the primary differentiating factor for isomers. HPLC offers a viable alternative for separation. NMR and FTIR provide detailed structural information, with subtle differences in the spectra aiding in the confirmation of specific isomers. Understanding the synthetic route is crucial for identifying potential impurities that may be present in a sample. By combining these analytical techniques, researchers can confidently identify and differentiate these closely related compounds.

References

A Comparative Pharmacological Profile of MBZP and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 1-methyl-4-benzylpiperazine (MBZP) and its key structural analogs. Due to a scarcity of published quantitative data for MBZP, its parent compound, 1-benzylpiperazine (BZP), is used as a primary reference point for comparison.

This document summarizes available in vitro and in vivo data, details relevant experimental methodologies, and visualizes key mechanistic pathways to facilitate a deeper understanding of this class of psychoactive compounds.

Introduction to MBZP and its Analogs

1-Methyl-4-benzylpiperazine (MBZP) is a synthetic stimulant derived from benzylpiperazine (BZP).[1] It has been identified as an ingredient in recreational "party pills."[1] Pharmacologically, its effects are reported to be similar to but weaker than BZP, with a reduced tendency for adverse effects like headaches and nausea.[1] Notably, MBZP has been observed to possess adrenergic blocking activity in animal studies.[1]

The pharmacological profile of MBZP is best understood by comparing it to its structural relatives, which are primarily modulators of monoamine neurotransmitter systems—dopamine (DA), serotonin (5-HT), and norepinephrine (NE). These analogs include:

  • 1-Benzylpiperazine (BZP): The parent compound, known to be a non-selective releaser and reuptake inhibitor of monoamine neurotransmitters.[2]

  • 1,4-Dibenzylpiperazine (DBZP): A common byproduct of BZP synthesis, which has demonstrated stimulant-like behavioral effects.[3]

  • Aryl-substituted piperazines (e.g., mCPP, TFMPP): These analogs, where the benzyl group is replaced by a substituted phenyl ring, often exhibit more pronounced serotonergic activity.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BZP and its key analogs. It is important to note the absence of specific binding affinity (Kᵢ) and functional potency (IC₅₀/EC₅₀) values for MBZP in the public domain. The data presented is compiled from various studies and provides a comparative framework.

Table 1: In Vitro Monoamine Transporter Activity of BZP and Analogs

CompoundTargetAssay TypeSpeciesValueReference(s)
BZP DAT[³H]DA ReleaseRat Brain SynaptosomesEC₅₀: 268 ± 38 nM[Baumann et al., 2005]
NET[³H]NE ReleaseRat Brain SynaptosomesEC₅₀: 297 ± 45 nM[Baumann et al., 2005]
SERT[³H]5-HT ReleaseRat Brain SynaptosomesEC₅₀: 4268 ± 411 nM[Baumann et al., 2005]
mCPP DAT[³H]DA ReleaseRat Brain SynaptosomesEC₅₀: 4667 ± 700 nM[Baumann et al., 2005]
NET[³H]NE ReleaseRat Brain SynaptosomesEC₅₀: >10,000 nM[Baumann et al., 2005]
SERT[³H]5-HT ReleaseRat Brain SynaptosomesEC₅₀: 110 ± 11 nM[Baumann et al., 2005]
TFMPP DAT[³H]DA ReleaseRat Brain SynaptosomesEC₅₀: 2026 ± 284 nM[Baumann et al., 2005]
NET[³H]NE ReleaseRat Brain SynaptosomesEC₅₀: >10,000 nM[Baumann et al., 2005]
SERT[³H]5-HT ReleaseRat Brain SynaptosomesEC₅₀: 63 ± 4 nM[Baumann et al., 2005]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter. EC₅₀ values represent the concentration required for half-maximal neurotransmitter release.

Table 2: In Vivo Behavioral Effects of DBZP and Analogs

CompoundAssaySpeciesEffectDose RangeReference(s)
DBZP Locomotor ActivityMouseDose-dependent decrease10 - 56 mg/kg[3]
Drug Discrimination (vs. Methamphetamine)RatFull substitution10 - 30 mg/kg[3]
Drug Discrimination (vs. Cocaine)RatSubthreshold responding10 - 30 mg/kg[3]
mCPP Locomotor ActivityMouseDose-dependent decrease1 - 10 mg/kg[3]
Drug Discrimination (vs. Methamphetamine)RatNo substitution0.25 - 2.5 mg/kg[3]
TFMPP Locomotor ActivityMouseDose-dependent decrease1 - 10 mg/kg[3]
Drug Discrimination (vs. Methamphetamine)RatSubthreshold responding0.5 - 5 mg/kg[3]

Signaling Pathways and Mechanisms of Action

MBZP and its analogs exert their primary effects by interacting with presynaptic monoamine transporters (DAT, SERT, and NET). As derivatives of BZP, they are presumed to act as substrates for these transporters, leading to two primary mechanisms:

  • Inhibition of Neurotransmitter Reuptake: By binding to the transporters, they block the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations.

  • Promotion of Neurotransmitter Efflux (Release): As transporter substrates, they can be taken up into the presynaptic terminal, causing a reversal of the transporter's function and leading to the non-vesicular release of neurotransmitters.

The diagram below illustrates the general mechanism of action for a benzylpiperazine compound at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Dopamine Vesicle DA_pre Dopamine Vesicle->DA_pre Release DA_synapse Increased Dopamine DAT Dopamine Transporter (DAT) DAT->DA_pre Reuptake (Inhibited) DAT->DA_pre Promotes Efflux (Release) MBZP_pre MBZP / Analog MBZP_pre->DAT 1. Binds & Blocks Reuptake MBZP_pre->DAT 2. Substrate for uptake Receptor Dopamine Receptors (D1/D2) DA_synapse->Receptor Signal Downstream Signaling Receptor->Signal Activation G start Prepare Transporter- Expressing Membranes incubate Incubate Membranes with Radioligand & Test Compound start->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter wash Wash Filters to Remove Non-Specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze G cluster_training Training Phase cluster_testing Testing Phase cluster_results Results Interpretation train_drug Administer Training Drug (e.g., Methamphetamine) press_drug_lever Reinforce 'Drug' Lever Press train_drug->press_drug_lever train_vehicle Administer Vehicle (Saline) press_vehicle_lever Reinforce 'Vehicle' Lever Press train_vehicle->press_vehicle_lever test_compound Administer Test Compound (e.g., MBZP Analog) observe Observe Lever Selection (No Reinforcement) test_compound->observe full_sub Full Substitution (>80% Drug Lever) observe->full_sub If rat chooses 'Drug' lever partial_sub Partial Substitution observe->partial_sub no_sub No Substitution observe->no_sub If rat chooses 'Vehicle' lever

References

Head-to-head comparison of different synthetic routes to 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of modern drug discovery and development. 1-(4-Methylbenzyl)piperazine is a valuable building block in the synthesis of various biologically active compounds. This guide provides an objective, data-driven comparison of the two primary synthetic routes to this compound: direct nucleophilic substitution (N-alkylation) and reductive amination. By presenting detailed experimental protocols and quantitative data, this document aims to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Overall Yield 75-85%85-95%
Purity High, but potential for over-alkylationGenerally very high, with fewer byproducts
Reaction Time 4-12 hours12-24 hours
Starting Materials Piperazine, 4-Methylbenzyl chloridePiperazine, 4-Methylbenzaldehyde
Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, Ethanol)Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane, Methanol)
Key Advantages Readily available starting materials, straightforward procedure.High selectivity for mono-alkylation, excellent yields.
Key Disadvantages Risk of forming the di-substituted byproduct, requiring careful control of stoichiometry and reaction conditions.Longer reaction times, potentially more expensive reducing agents.

Route 1: Nucleophilic Substitution (N-Alkylation)

This classical approach involves the direct alkylation of piperazine with 4-methylbenzyl chloride. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperazine attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride ion.

Experimental Protocol

Materials:

  • Piperazine (2.5 equivalents)

  • 4-Methylbenzyl chloride (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a solution of piperazine (2.5 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 4-methylbenzyl chloride (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Route 2: Reductive Amination

Reductive amination offers a highly efficient and selective one-pot method for the synthesis of this compound. This reaction involves the initial formation of an iminium ion from the condensation of piperazine and 4-methylbenzaldehyde, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride.

Experimental Protocol

Materials:

  • Piperazine (1.2 equivalents)

  • 4-Methylbenzaldehyde (1 equivalent)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve piperazine (1.2 eq) and 4-methylbenzaldehyde (1.0 eq) in dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Visualizations

nucleophilic_substitution Nucleophilic Substitution Workflow start Start reactants Piperazine + 4-Methylbenzyl Chloride + K2CO3 in Acetonitrile start->reactants reflux Reflux (80°C, 6-8h) reactants->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Nucleophilic Substitution.

reductive_amination Reductive Amination Workflow start Start reactants Piperazine + 4-Methylbenzaldehyde in Dichloromethane start->reactants iminium Iminium Ion Formation (30-60 min, RT) reactants->iminium reduction Add NaBH(OAc)3 (12-24h, RT) iminium->reduction workup Quench & Aqueous Workup reduction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Reductive Amination.

Conclusion

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, purity, cost of reagents, and available equipment. For high-throughput or discovery chemistry settings where high purity and yield are paramount, reductive amination may be the preferred method despite the longer reaction time. For larger-scale synthesis where cost and reaction time are critical factors, and with careful optimization to minimize di-substitution, the classical nucleophilic substitution route remains a highly attractive option.

Safety Operating Guide

Navigating the Disposal of 1-(4-Methylbenzyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 1-(4-Methylbenzyl)piperazine, a piperazine derivative.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on data for similar piperazine compounds, the following personal protective equipment (PPE) and handling precautions are recommended.

Protective Equipment and Handling ProcedureSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Handling Avoid contact with skin and eyes. Do not ingest or inhale.

Step-by-Step Disposal and Decontamination

The primary and universally recommended method for the disposal of this compound is to use a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.

Disposal Workflow:

cluster_prep Preparation for Disposal cluster_disposal Disposal Process cluster_decon Decontamination start Start: Unused or Waste This compound ppe Don Appropriate PPE start->ppe segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) ppe->segregate label_container Label Waste Container Clearly segregate->label_container contact_vendor Contact Approved Waste Disposal Vendor label_container->contact_vendor package Package for Transport per Vendor and DOT Regulations contact_vendor->package transfer Transfer to Waste Vendor package->transfer decontaminate Decontaminate Emptied Containers and Work Area transfer->decontaminate dispose_decon Dispose of Decontamination Materials as Hazardous Waste decontaminate->dispose_decon end End dispose_decon->end

Essential Safety and Logistical Guide for Handling 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 1-(4-Methylbenzyl)piperazine. The information is intended for researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[2] A minimum thickness of 0.11 mm is recommended as a general guideline for handling piperazine derivatives. Inspect gloves for any signs of degradation before and during use. Change gloves frequently, especially after direct contact.Provides a barrier against direct skin contact, preventing skin irritation.
Eye and Face Protection Chemical safety goggles in combination with a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection A chemical-resistant lab coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is also recommended.Prevents contamination of personal clothing and protects against skin contact.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or higher) should be used.[3][4][5]Protects against the inhalation of airborne particles and vapors that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound. The following protocol outlines the key steps from preparation to post-handling cleanup.

Experimental Protocol: Handling this compound

  • Preparation:

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Prepare a designated and clearly labeled waste container for all materials that will come into contact with this compound.

  • Donning PPE:

    • Put on all personal protective equipment as specified in Table 1, ensuring a proper fit.

  • Weighing and Aliquoting (inside a chemical fume hood):

    • Perform all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing paper or a tared, sealed container for weighing to prevent contamination of balances.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation (inside a chemical fume hood):

    • If preparing a solution, slowly add the solvent to the container with the pre-weighed this compound.

    • Ensure the container is appropriately sized to prevent splashing.

    • Cap the container securely before removing it from the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the compound.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials (gloves, weighing paper, etc.) in the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.

Diagram of the Handling Workflow for this compound

prep Preparation (Safety checks, gather materials) ppe_on Don PPE (Gloves, goggles, face shield, lab coat) prep->ppe_on handling Handling in Fume Hood (Weighing, solution preparation) ppe_on->handling post_handling Post-Handling (Decontamination, waste segregation) handling->post_handling ppe_off Doff PPE post_handling->ppe_off wash Wash Hands ppe_off->wash

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.
Liquid Waste (Solutions) Collect in a dedicated, sealed, and labeled container for hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Contaminated Materials All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be placed in the designated hazardous waste container.
Empty Containers Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Consult with your EHS office for specific procedures on managing decontaminated containers.

General Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal company.

Diagram of the Disposal Workflow for this compound

start Waste Generation (Solid, liquid, contaminated PPE) segregate Segregate Waste (Dedicated, sealed container) start->segregate label Label Container ('Hazardous Waste', chemical name, hazards) segregate->label store Store Safely (Designated area, secondary containment) label->store dispose Professional Disposal (Contact EHS or licensed vendor) store->dispose

Caption: Logical flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.